molecular formula C8H4F4O B040959 2-Fluoro-3-(trifluoromethyl)benzaldehyde CAS No. 112641-20-0

2-Fluoro-3-(trifluoromethyl)benzaldehyde

Cat. No.: B040959
CAS No.: 112641-20-0
M. Wt: 192.11 g/mol
InChI Key: XDMZVNQKVMTCSP-UHFFFAOYSA-N
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Description

2-Fluoro-3-(trifluoromethyl)benzaldehyde is a useful research compound. Its molecular formula is C8H4F4O and its molecular weight is 192.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMZVNQKVMTCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333759
Record name 2-Fluoro-3-(trifluoromethyl)benzaldehyde
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Molecular Weight

192.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112641-20-0
Record name 2-Fluoro-3-(trifluoromethyl)benzaldehyde
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Record name 2-Fluoro-3-(trifluoromethyl)benzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-Fluoro-3-(trifluoromethyl)benzaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. The document details plausible synthetic strategies, including experimental protocols adapted from analogous transformations, and presents quantitative data in a structured format for ease of comparison.

Introduction

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties and metabolic stability to molecules incorporating this scaffold. This guide explores the primary methods for its synthesis, providing detailed procedural information to aid researchers in their synthetic endeavors.

Synthetic Strategies

Two principal synthetic routes have been identified as the most viable for the laboratory-scale preparation of this compound:

  • Route A: Ortho-lithiation of 1-fluoro-2-(trifluoromethyl)benzene followed by formylation.

  • Route B: Oxidation of 2-fluoro-3-(trifluoromethyl)benzyl alcohol.

A third route, the hydrolysis of a dihalomethyl precursor, is also discussed as a potential industrial-scale method.

Route A: Ortho-Lithiation and Formylation of 1-Fluoro-2-(trifluoromethyl)benzene

This approach is a powerful method for the regioselective introduction of a formyl group onto the aromatic ring, directed by the fluorine atom.

Reaction Scheme:

G 1-Fluoro-2-(trifluoromethyl)benzene 1-Fluoro-2-(trifluoromethyl)benzene Lithium 2-fluoro-3-(trifluoromethyl)phenyl Lithium 2-fluoro-3-(trifluoromethyl)phenyl 1-Fluoro-2-(trifluoromethyl)benzene->Lithium 2-fluoro-3-(trifluoromethyl)phenyl n-BuLi, THF -78 °C This compound This compound Lithium 2-fluoro-3-(trifluoromethyl)phenyl->this compound DMF -78 °C to RT G 2-Fluoro-3-(trifluoromethyl)benzyl alcohol 2-Fluoro-3-(trifluoromethyl)benzyl alcohol This compound This compound 2-Fluoro-3-(trifluoromethyl)benzyl alcohol->this compound Oxidizing Agent (e.g., DMP or Swern) G 2-Fluoro-3-(trifluoromethyl)toluene 2-Fluoro-3-(trifluoromethyl)toluene 2-Fluoro-3-(dichloromethyl)benzotrifluoride 2-Fluoro-3-(dichloromethyl)benzotrifluoride 2-Fluoro-3-(trifluoromethyl)toluene->2-Fluoro-3-(dichloromethyl)benzotrifluoride Radical Chlorination This compound This compound 2-Fluoro-3-(dichloromethyl)benzotrifluoride->this compound Hydrolysis (e.g., H₂SO₄, H₂O)

An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 112641-20-0

This technical guide provides a comprehensive overview of 2-Fluoro-3-(trifluoromethyl)benzaldehyde, a key chemical intermediate in pharmaceutical and materials science research. The document details its physicochemical properties, safety information, synthesis and analysis protocols, and its significant applications in drug discovery, particularly in the development of novel therapeutic agents.

Core Chemical and Physical Data

This compound is a substituted aromatic aldehyde with the molecular formula C₈H₄F₄O.[1][2][3] Its structural features, including a fluorine atom at the 2-position and a trifluoromethyl group at the 3-position of the benzene ring, impart unique electronic properties that are highly valuable in the synthesis of complex organic molecules.

PropertyValueReference
CAS Number 112641-20-0[1][2][3]
Molecular Formula C₈H₄F₄O[1][2][3]
Molecular Weight 192.11 g/mol [1][2][3]
Appearance Liquid[2]
Density 1.393 g/mL at 25 °C[1][2]
Boiling Point 185 °C[1]
Flash Point 73 °C (163.4 °F) - closed cup[2]
Refractive Index (n20/D) 1.455[1][2]
Assay ≥ 95%[2]

Safety and Handling

This compound is classified as a warning-level hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[2]

Hazard Statements: H315, H319, H335[2]

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[2]

Personal Protective Equipment (PPE): It is recommended to use protective gloves, clothing, and eye/face protection when handling this chemical.[2]

Experimental Protocols

Synthesis of this compound

General Protocol for Oxidation of a Benzyl Alcohol to a Benzaldehyde:

  • Dissolution: Dissolve the starting material, 2-fluoro-3-(trifluoromethyl)benzyl alcohol, in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Oxidizing Agent: Add a mild oxidizing agent. Common reagents for this transformation include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or manganese dioxide (MnO₂). The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid.

  • Reaction Conditions: The reaction is typically stirred at room temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, the reaction mixture is typically filtered to remove the oxidant and any by-products. The filtrate is then washed with water and brine.

  • Purification: The organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel, to yield the pure this compound.

Diagram of a General Synthetic Workflow:

G Start 2-Fluoro-3-(trifluoromethyl)benzyl alcohol Oxidation Oxidation (e.g., PCC, DCM) Start->Oxidation Add Oxidant Workup Aqueous Work-up & Extraction Oxidation->Workup Purification Column Chromatography Workup->Purification End This compound Purification->End

Caption: General workflow for the synthesis of this compound.

Analytical Methods

The characterization of this compound is typically performed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic peaks for the aldehydic proton and the aromatic protons.

    • ¹³C NMR would display signals for the carbonyl carbon, the aromatic carbons, and the trifluoromethyl carbon.

    • ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine and trifluoromethyl substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group, as well as C-F and C-H stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, primarily due to the recognized impact of fluorine and trifluoromethyl groups in drug design. These groups can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

A significant application of this compound is in the synthesis of curcumin analogs.[1][3] Curcumin, a natural product, exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. However, its therapeutic potential is limited by poor bioavailability. The synthesis of analogs aims to overcome these limitations.

Synthesis of Curcumin Analogs

The synthesis of monocarbonyl analogs of curcumin using this compound typically involves an aldol condensation reaction.

Diagram of Curcumin Analog Synthesis:

G Aldehyde This compound Condensation Aldol Condensation Aldehyde->Condensation Ketone Ketone (e.g., Acetone, Cyclohexanone) Ketone->Condensation Analog Curcumin Analog Condensation->Analog

Caption: Synthesis of curcumin analogs via aldol condensation.

Biological Activity and Signaling Pathways of Derivatives

Curcumin and its analogs are known to modulate various signaling pathways involved in inflammation and cancer. While specific data for analogs derived from this compound is limited in the provided results, the general mechanisms of curcumin analogs provide a likely framework for their biological activity.

  • Anti-inflammatory Effects: Curcumin analogs are known to inhibit the activation of the transcription factor NF-κB, a key regulator of the inflammatory response. This leads to a downregulation of pro-inflammatory cytokines.

  • Antioxidant Effects: These compounds can activate the Nrf2-Keap1 pathway, a major regulator of the cellular antioxidant response. This leads to the expression of antioxidant enzymes that protect cells from oxidative stress.

  • Anticancer Effects: Curcumin analogs can induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can also inhibit cell proliferation and angiogenesis.

Diagram of Potential Signaling Pathways:

G cluster_0 Cellular Stress cluster_1 Signaling Pathways cluster_2 Cellular Response Curcumin Analog Curcumin Analog NF-kB NF-kB Curcumin Analog->NF-kB Inhibits Nrf2/Keap1 Nrf2/Keap1 Curcumin Analog->Nrf2/Keap1 Activates Apoptosis Apoptosis Curcumin Analog->Apoptosis Induces Inflammation Inflammation NF-kB->Inflammation Decreases Oxidative Stress Oxidative Stress Nrf2/Keap1->Oxidative Stress Decreases Cancer Cell Survival Cancer Cell Survival Apoptosis->Cancer Cell Survival Decreases

Caption: Potential signaling pathways modulated by curcumin analogs.

References

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties, stemming from the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring, make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for their determination, and an example of its synthetic application.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in chemical reactions. A summary of its key physical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₄F₄O[1]
Molecular Weight 192.11 g/mol [1]
CAS Number 112641-20-0[1]
Appearance Liquid
Boiling Point 185 °C[1]
Density 1.393 g/mL at 25 °C
Refractive Index (n20/D) 1.455
Flash Point 73 °C (163.4 °F) - closed cup
Melting Point Not available (liquid at room temperature)
Solubility Data not available; expected to be soluble in common organic solvents.

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: A small volume of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated using a heating mantle.

  • Observation: The temperature is monitored closely. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected in the receiving flask. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology:

  • Apparatus: A pycnometer (a small glass flask of known volume) and an analytical balance are required.

  • Measurement of Empty Pycnometer Mass: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured.

  • Measurement with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The mass of the filled pycnometer is then measured.

  • Temperature Control: The temperature of the sample is maintained at a constant value (e.g., 25 °C) using a water bath, as density is temperature-dependent.

  • Calculation: The density is calculated by dividing the mass of the sample (mass of filled pycnometer - mass of empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.

Methodology:

  • Apparatus: An Abbe refractometer is used for this measurement.

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The refractive index is read directly from the instrument's scale.

  • Temperature Control: The temperature is maintained at a constant value (e.g., 20 °C) as the refractive index is temperature-dependent.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

  • Solvent Selection: A range of common laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) are selected.

  • Procedure: A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

  • Observation: The mixture is vortexed or shaken vigorously for a set period. The solubility is observed and categorized as soluble (forms a clear, homogeneous solution), partially soluble (some of the compound dissolves), or insoluble (the compound does not dissolve).[2][3][4] This can be done at different temperatures to assess the temperature dependence of solubility.

Synthetic Application Workflow

This compound is a key intermediate in the synthesis of various biologically active molecules, including curcumin analogs which have been investigated for their anti-cancer properties.[5][6][7] The following diagram illustrates a generalized synthetic workflow.

G A This compound C Condensation Reaction (e.g., Claisen-Schmidt condensation) A->C Aldehyde component B Active Methylene Compound (e.g., Acetylacetone) B->C Ketone component D Curcumin Analog C->D Product

Caption: Synthetic workflow for curcumin analogs.

Spectroscopic Data Overview

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton between δ 9.5-10.5 ppm. The aromatic region (δ 7.0-8.5 ppm) would display a complex multiplet pattern due to the coupling between the aromatic protons and the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the aldehyde at around δ 190 ppm. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. The aromatic carbons would also show splitting due to coupling with the fluorine atom.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretching of the aldehyde group around 1700-1720 cm⁻¹. C-H stretching vibrations of the aromatic ring and the aldehyde group would be observed around 3100-3000 cm⁻¹ and 2850-2750 cm⁻¹, respectively. Strong C-F stretching bands are expected in the region of 1350-1100 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and subsequent fragmentation of the aromatic ring.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties. Understanding these properties and the experimental methods to determine them is essential for its effective use in research and development. Its application in the synthesis of complex molecules like curcumin analogs highlights its importance in the field of medicinal chemistry. Further investigation into its reactivity and the biological activity of its derivatives is a promising area for future research.

References

2-Fluoro-3-(trifluoromethyl)benzaldehyde chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated aromatic aldehyde that serves as a critical intermediate in organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the benzaldehyde core, imparts distinct chemical properties that are highly valuable in the fields of medicinal chemistry, agrochemicals, and materials science. The electron-withdrawing nature of the fluoro and trifluoromethyl substituents enhances the reactivity of the aldehyde group, making it a versatile building block for creating complex molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, key applications, and safety information.

Chemical Properties and Structure

This compound is a liquid at room temperature with a chemical structure that is foundational to its reactivity and utility.[1] The presence of fluorine and a trifluoromethyl group significantly influences its electronic properties.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 112641-20-0[1][2]
Molecular Formula C₈H₄F₄O[2]
Molecular Weight 192.11 g/mol [1][2]
Appearance Liquid[1]
Density 1.393 g/mL at 25 °C[1][2]
Boiling Point 185 °C[2]
Flash Point 73 °C (163.4 °F) - closed cup[1]
Refractive Index n20/D 1.455[1][2]
SMILES String Fc1c(C=O)cccc1C(F)(F)F[1]
InChI Key XDMZVNQKVMTCSP-UHFFFAOYSA-N[1]
Chemical Structure Visualization

The 2D chemical structure of this compound is depicted below. The benzene ring is substituted at position 1 with an aldehyde group, at position 2 with a fluorine atom, and at position 3 with a trifluoromethyl group.

Caption: 2D structure of this compound.

Synthesis and Experimental Protocols

The synthesis of trifluoromethyl-substituted benzaldehydes is a key focus in the production of intermediates for pharmaceuticals and agrochemicals.[3][4]

General Synthesis Method

A common industrial method for preparing o-trifluoromethyl benzaldehyde involves the hydrolysis of a mixture containing o-trifluoromethyl methylbenzene dihalides.

Experimental Protocol:

  • Reaction Setup: A mixture of o-trifluoromethyl methylbenzene bichloride, o-trifluoromethyl chloro-fluoro-methylbenzene, and o-trifluoromethyl methylbenzene difluoride is placed in a reaction vessel.

  • Catalysis: A catalyst, such as iron trichloride, cobalt chloride, nickelous chloride, or zinc chloride, is added. The mass of the catalyst typically accounts for 0.01-10% of the mass of the reactant mixture.[3]

  • Hydrolysis: Water is added to the mixture. The hydrolysis reaction is carried out at a temperature ranging from 80-150 °C.[3]

  • Purification: Upon completion, the resulting 2-(Trifluoromethyl)benzaldehyde is purified, typically through distillation, to achieve the desired purity.

Application in Synthesis: Curcumin Analogs

This compound has been utilized as a key reactant in the synthesis of mono-carbonyl curcumin analogs, which have been investigated for their anti-bacterial properties.[1][2][5]

Experimental Protocol: Synthesis of Chalcone (Curcumin Analog)

  • Step 1: Reaction Mixture Preparation

    • A solution of this compound (1 equivalent) and an appropriate ketone (e.g., acetone or cyclohexanone, 1 equivalent) is prepared in ethanol.

  • Step 2: Base-Catalyzed Condensation

    • The solution is cooled in an ice bath.

    • A catalytic amount of a strong base (e.g., 40% aqueous NaOH) is added dropwise to the stirred solution.

  • Step 3: Reaction Monitoring and Workup

    • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • The reaction mixture is then poured into ice water and acidified with dilute HCl.

  • Step 4: Product Isolation and Purification

    • The precipitated solid product is collected by vacuum filtration.

    • The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure mono-carbonyl curcumin analog.

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of a chalcone using this compound.

G start Start Materials: This compound Ketone, Ethanol mix Prepare reaction mixture in ethanol start->mix 1 cool Cool solution in ice bath mix->cool 2 add_base Add NaOH (aq) dropwise cool->add_base 3 react Stir at Room Temperature (Monitor by TLC) add_base->react 4 workup Pour into ice water and acidify with HCl react->workup 5 filter Collect precipitate by vacuum filtration workup->filter 6 purify Purify by recrystallization filter->purify 7 product Final Product: Pure Curcumin Analog purify->product 8

Caption: General workflow for the synthesis of curcumin analogs.

Applications in Research and Drug Development

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[6]

  • Pharmaceutical Intermediates: this compound is a valuable intermediate for synthesizing active pharmaceutical ingredients (APIs). The trifluoromethyl group can improve the lipophilicity and metabolic stability of a drug candidate.[3][6]

  • Agrochemicals: Similar to pharmaceuticals, the fluorinated substituents can impart desirable properties to pesticides and herbicides, such as increased efficacy and environmental persistence.[3]

  • Materials Science: This compound is used in the synthesis of advanced polymers and specialty chemicals where properties like thermal stability and chemical resistance are required.[7]

  • Organic Synthesis: It serves as a versatile building block in various organic reactions, including Wittig reactions and nucleophilic additions, to create more complex molecular architectures.[8]

Safety and Handling

Proper handling of this compound is essential due to its hazardous properties.

Hazard Identification
  • Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][9] It is also classified as a combustible liquid.[10]

  • GHS Pictogram: GHS07 (Exclamation mark).[9]

  • Signal Word: Warning.[1][9]

Handling and Storage
  • Handling: Use only in a well-ventilated area, preferably in a fume hood.[9] Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.[10][11] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][9]

  • Storage: Store in a cool, well-ventilated area in a tightly closed container.[9][11] The compound is noted to be air-sensitive, and storage under an inert atmosphere like argon is recommended.[9]

First Aid Measures
  • Skin Contact: Remove contaminated clothing and drench the affected skin with running water for at least 10 minutes. Consult a doctor.[9]

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes. Consult a doctor.[9]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a doctor.[10]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give half a liter of water to drink if the person is conscious. Consult a doctor immediately.[9]

Conclusion

This compound is a specialized chemical intermediate with significant utility in research and development. Its distinct structural features make it a valuable precursor for the synthesis of novel compounds in the pharmaceutical, agrochemical, and material science industries. Understanding its chemical properties, synthesis protocols, and safety requirements is crucial for its effective and safe utilization in a professional laboratory setting.

References

An In-Depth Technical Guide to the Reactivity of 2-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-(trifluoromethyl)benzaldehyde is a key aromatic aldehyde that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts distinct electronic properties that influence its reactivity and make it a valuable building block for the synthesis of complex molecules, including novel therapeutic agents. The electron-withdrawing nature of the fluorine and trifluoromethyl groups enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. This guide provides a comprehensive overview of the reactivity of this compound, detailing experimental protocols for its key transformations and presenting quantitative data to facilitate its application in research and development.

Core Reactivity Profile

The primary site of reactivity in this compound is the aldehyde functional group, which readily undergoes a variety of transformations common in organic synthesis. These include oxidation, reduction, and carbon-carbon bond-forming reactions such as the Wittig reaction, Knoevenagel condensation, and Grignard reactions. The presence of the fluoro and trifluoromethyl substituents not only activates the aldehyde group but can also influence the stereochemical and regiochemical outcomes of these reactions.

Key Chemical Transformations

This section details the experimental protocols for the principal reactions of this compound, accompanied by tables summarizing the quantitative data for each transformation.

Oxidation to 2-Fluoro-3-(trifluoromethyl)benzoic acid

The oxidation of the aldehyde to its corresponding carboxylic acid is a fundamental transformation, yielding a versatile intermediate for further synthetic manipulations.

Experimental Protocol:

A common method for this oxidation involves the use of potassium permanganate (KMnO₄) under basic conditions.

  • Materials: this compound, Potassium Permanganate (KMnO₄), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), water, and a suitable organic solvent for extraction (e.g., diethyl ether).

  • Procedure:

    • Dissolve this compound in a suitable solvent system, such as a mixture of t-butanol and water containing a phosphate buffer (e.g., NaH₂PO₄), to maintain a near-neutral pH.

    • Cool the solution in an ice bath.

    • Slowly add a solution of potassium permanganate in water to the stirred aldehyde solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

    • Filter the reaction mixture to remove the manganese dioxide (MnO₂) precipitate.

    • Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry to afford 2-Fluoro-3-(trifluoromethyl)benzoic acid.

Alternatively, oxidation can be achieved using sodium hypochlorite (NaClO) with microwave assistance, which can lead to shorter reaction times and high yields.

ProductReagent(s)Solvent(s)Reaction TimeYield (%)Melting Point (°C)
2-Fluoro-3-(trifluoromethyl)benzoic acidKMnO₄, NaOHWaterSeveral hours>90126-128
2-Fluoro-3-(trifluoromethyl)benzoic acidNaClO, microwaveWaterMinutes80-97126-128

Reaction Pathway: Oxidation

Oxidation Aldehyde This compound CarboxylicAcid 2-Fluoro-3-(trifluoromethyl)benzoic acid Aldehyde->CarboxylicAcid [O] (e.g., KMnO₄ or NaClO)

Caption: Oxidation of this compound.

Reduction to (2-Fluoro-3-(trifluoromethyl)phenyl)methanol

The reduction of the aldehyde to the corresponding primary alcohol provides another important synthetic intermediate.

Experimental Protocol:

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this transformation.

  • Materials: this compound, Sodium Borohydride (NaBH₄), Methanol or Ethanol, water, and an organic solvent for extraction (e.g., ethyl acetate).

  • Procedure:

    • Dissolve this compound in methanol or ethanol and cool the solution in an ice bath.

    • Slowly add sodium borohydride in small portions to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-Fluoro-3-(trifluoromethyl)phenyl)methanol.

ProductReagent(s)Solvent(s)Reaction TimeYield (%)Spectroscopic Data (¹H NMR)
(2-Fluoro-3-(trifluoromethyl)phenyl)methanolNaBH₄Methanol1-2 hoursHigh¹H NMR data for a similar compound, (2-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)methanol, can be used as a reference for characteristic shifts of the benzylic protons and aromatic signals.[1]

Reaction Pathway: Reduction

Reduction Aldehyde This compound Alcohol (2-Fluoro-3-(trifluoromethyl)phenyl)methanol Aldehyde->Alcohol [H] (e.g., NaBH₄)

Caption: Reduction of this compound.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes.

Experimental Protocol:

A common procedure involves the use of a phosphonium ylide generated in situ.

  • Materials: this compound, a suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride), a strong base (e.g., n-butyllithium or sodium hydroxide), and an anhydrous aprotic solvent (e.g., THF or dichloromethane).

  • Procedure (using NaOH in a two-phase system):

    • To a round-bottom flask, add the phosphonium salt and this compound.

    • Add dichloromethane and stir the mixture vigorously.

    • Slowly add a 50% aqueous solution of sodium hydroxide dropwise to the rapidly stirred reaction mixture.

    • Continue stirring at room temperature for several hours or until the reaction is complete as monitored by TLC.

    • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the desired alkene.

Reactant 2ProductBaseSolvent(s)Yield (%)
Benzyltriphenylphosphonium chloride(E/Z)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-phenyletheneNaOHDichloromethane/WaterGood
(Triphenylphosphoranylidene)acetophenone(E)-3-(2-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylprop-2-en-1-one-DichloromethaneHigh

Experimental Workflow: Wittig Reaction

Wittig_Workflow cluster_prep Ylide Generation cluster_reaction Alkene Formation cluster_workup Workup & Purification PhosphoniumSalt Phosphonium Salt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., NaOH) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde This compound Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene TriphenylphosphineOxide Triphenylphosphine Oxide Oxaphosphetane->TriphenylphosphineOxide Extraction Extraction Alkene->Extraction Chromatography Column Chromatography Extraction->Chromatography

Caption: General workflow for a Wittig reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound.

Experimental Protocol:

This reaction can be efficiently carried out using microwave irradiation.

  • Materials: this compound, an active methylene compound (e.g., malononitrile or ethyl acetoacetate), and a suitable solvent (e.g., methanol).

  • Procedure (Microwave-assisted):

    • In a microwave reactor vessel, combine this compound and the active methylene compound in methanol.

    • Irradiate the mixture in the microwave reactor at a specified temperature and power for a short duration (e.g., 30 minutes at 60 °C).

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture, and the product may precipitate.

    • Filter the solid product and wash with water.

    • Recrystallize the crude product from a suitable solvent to obtain the pure condensed product.

Active Methylene CompoundProductCatalyst/ConditionsSolventYield (%)
Malononitrile2-((2-Fluoro-3-(trifluoromethyl)phenyl)methylene)malononitrileMicrowave, 60 °CMethanolGood-High
Ethyl acetoacetateEthyl 2-acetyl-3-(2-fluoro-3-(trifluoromethyl)phenyl)acrylatePiperidineEthanolModerate

Logical Relationship: Knoevenagel Condensation

Knoevenagel Aldehyde This compound Product α,β-Unsaturated Product Aldehyde->Product ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Product Base catalyst

Caption: Reactants in a Knoevenagel condensation.

Grignard Reaction

The Grignard reaction allows for the formation of new carbon-carbon bonds and the synthesis of secondary alcohols from aldehydes.

Experimental Protocol:

  • Materials: this compound, a Grignard reagent (e.g., methylmagnesium bromide or phenylmagnesium bromide), anhydrous diethyl ether or THF, and an aqueous solution of ammonium chloride for quenching.

  • Procedure:

    • Dissolve this compound in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add the Grignard reagent dropwise to the stirred aldehyde solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the corresponding secondary alcohol.

Grignard ReagentProductSolventYield (%)
Methylmagnesium bromide1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanolDiethyl ether/THFGood
Phenylmagnesium bromide(2-Fluoro-3-(trifluoromethyl)phenyl)(phenyl)methanolDiethyl ether/THFGood

Experimental Workflow: Grignard Reaction

Grignard_Workflow cluster_reaction Alcohol Formation cluster_workup Workup & Purification Aldehyde This compound Alkoxide Magnesium Alkoxide Intermediate Aldehyde->Alkoxide Grignard Grignard Reagent (R-MgX) Grignard->Alkoxide Quenching Aqueous Quench (NH₄Cl) Alkoxide->Quenching Extraction Extraction Quenching->Extraction Chromatography Column Chromatography Extraction->Chromatography Product Secondary Alcohol Chromatography->Product

References

An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Fluoro-3-(trifluoromethyl)benzaldehyde, a significant fluorinated aromatic compound. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's physicochemical properties, outlines a representative synthetic protocol, and presents a general workflow for its chemical synthesis and characterization. The inclusion of fluorine and a trifluoromethyl group in its structure makes this compound a valuable building block in medicinal and organic chemistry.

Physicochemical and Spectroscopic Data

The intrinsic properties of this compound are crucial for its application in chemical synthesis and drug design. The quantitative data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueReference
Molecular Weight 192.11 g/mol [1][2][3]
Molecular Formula C₈H₄F₄O[1][3]
CAS Number 112641-20-0[1][2]
Density 1.393 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.455[1][2]
Boiling Point 185 °C[1]
Flash Point 73 °C (163.4 °F) - closed cup[2]
MDL Number MFCD00061246[2][3]
Form Liquid[2]
Assay Purity 95%[2]

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a chemical compound such as this compound. This process ensures the desired product is synthesized efficiently and its purity and structure are confirmed.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_final Final Product cluster_documentation Documentation Reactants Starting Materials & Reagents Reaction Chemical Reaction (e.g., Formylation) Reactants->Reaction Workup Reaction Quenching & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Chromatography Purity Assessment (GC, HPLC) Spectroscopy->Chromatography FinalProduct Pure Characterized Compound Chromatography->FinalProduct Report Data Analysis & Reporting FinalProduct->Report

Caption: A generalized workflow for the synthesis and characterization of a chemical compound.

Experimental Protocols

Representative Synthesis of a Trifluoromethylated Benzaldehyde

This protocol describes the synthesis of 2-(Trifluoromethyl)benzaldehyde from 2-Iodobenzotrifluoride and can be considered a representative method for the formylation of an aryl halide.

Materials:

  • 2-Iodobenzotrifluoride (starting material)

  • Sodium formate (HCOONa)

  • Palladium catalyst (e.g., MCM-41-2PPdCl2)

  • N,N-dimethyl-formamide (DMF)

  • Carbon monoxide (CO) gas

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • A 50 mL round-bottomed flask is equipped with a magnetic stirring bar, a gas inlet tube, and a reflux condenser.

  • The flask is charged with the palladium catalyst (0.05 mmol Pd), the aryl halide (in this case, 2-Iodobenzotrifluoride, 5.0 mmol), and sodium formate (7.5 mmol).

  • The flask is flushed with carbon monoxide gas.

  • DMF (5 mL) is added to the flask via a syringe, and a slow stream of CO is maintained.

  • The reaction mixture is stirred vigorously and heated to 110 °C for 10 hours.

  • After the reaction is complete, the mixture is cooled to room temperature and diluted with 50 mL of diethyl ether.

  • The palladium catalyst is removed by filtration. The catalyst can be washed with distilled water, ethanol, and ether to be reused.

  • The ethereal solution is washed three times with 20 mL of water.

  • The organic layer is dried over anhydrous magnesium sulfate and then concentrated under reduced pressure.

  • The resulting residue is purified by flash column chromatography on silica gel using a hexane-ethyl acetate (10:1) solvent system to yield the final product.[4]

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of more complex molecules. Notably, it has been utilized in the synthesis of mono-carbonyl analogs of curcumin.[1][2][5] The presence of both a fluorine atom and a trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound of particular interest in drug discovery and medicinal chemistry. The trifluoromethyl group, for instance, is known to enhance metabolic stability and binding affinity.

Safety and Handling

This compound is classified as a substance that can cause skin and eye irritation, as well as respiratory irritation.[2] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[2] The compound is a combustible liquid and should be stored in a cool, dry place away from ignition sources.[2]

References

An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Fluoro-3-(trifluoromethyl)benzaldehyde (CAS No. 112641-20-0), with a specific focus on its boiling point and related characteristics. This compound is a valuable intermediate in the synthesis of novel organic molecules, particularly in the pharmaceutical and agrochemical sectors.

Quantitative Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison. These parameters are critical for designing experimental setups, purification procedures, and for ensuring safe handling and storage.

PropertyValueUnitsNotes
Boiling Point 185°CAt atmospheric pressure.[1][2][3]
Density 1.393g/mLAt 25 °C.[1]
Refractive Index 1.455n20/DAt 20 °C.[1][3]
Flash Point 164°FApproximately 73.3 °C.[1][3]
Molecular Formula C₈H₄F₄O--[1][4]
Molecular Weight 192.11 g/mol -[1][4]
Form Liquid-At standard temperature and pressure.
Purity ≥95%%As commonly supplied.

Experimental Protocols: Boiling Point Determination

While the provided literature and supplier data specify the boiling point of this compound, detailed experimental protocols for this specific determination are not published in the search results. However, a standard methodology for determining the boiling point of a liquid organic compound like this involves the following general procedure:

Methodology: Distillation Method

  • Apparatus Setup: A standard simple distillation apparatus is assembled. This includes a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: A sample of this compound is placed into the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated using a heating mantle. The temperature is gradually increased.

  • Observation: The temperature is monitored closely. The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, characterized by a stable temperature reading on the thermometer as the liquid actively boils and the first drops of condensate appear in the condenser.

  • Pressure Correction: The atmospheric pressure is recorded at the time of the experiment. If the measured pressure deviates significantly from standard pressure (760 mmHg), a nomograph or the Clausius-Clapeyron equation is used to correct the observed boiling point to the normal boiling point.

Applications in Synthesis

This compound serves as a key building block in organic synthesis. A notable application is its use in the synthesis of mono-carbonyl curcumin analogs, which are investigated for their potential therapeutic properties.[1][4] The workflow for such a synthesis generally involves a condensation reaction.

G Logical Workflow: Synthesis of Curcumin Analogs cluster_reactants Starting Materials cluster_process Reaction Step cluster_products Outcome A This compound C Base-Catalyzed Condensation (e.g., Claisen-Schmidt) A->C B Ketone Compound B->C D Crude Product Mixture C->D Reaction E Purified Mono-carbonyl Curcumin Analog D->E Purification (e.g., Chromatography)

Caption: Synthetic pathway using the target compound.

This diagram illustrates the logical flow from starting materials, including this compound, through a condensation reaction and subsequent purification to yield the final curcumin analog product.

References

Technical Guide: 2-Fluoro-3-(trifluoromethyl)benzaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde that serves as a critical building block in modern synthetic organic chemistry. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group ortho and meta to the aldehyde functionality, respectively, imparts distinct electronic properties and steric influences. These characteristics make it a valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth overview of its physical properties, key synthetic applications, and detailed experimental protocols.

Core Properties of this compound

A comprehensive summary of the key physical and chemical properties of this compound is presented below. This data is essential for its appropriate handling, storage, and application in experimental setups.

PropertyValueReference(s)
Molecular Formula C₈H₄F₄O[1]
Molecular Weight 192.11 g/mol [1]
Density 1.393 g/mL at 25 °C[1]
Boiling Point 185 °C[1]
Refractive Index n20/D 1.455
Flash Point 73 °C (163.4 °F) - closed cup
CAS Number 112641-20-0[1]
Appearance Liquid

Synthetic Applications and Experimental Protocols

The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations. It is notably utilized in condensation reactions to form carbon-carbon double bonds, a fundamental transformation in the synthesis of diverse molecular scaffolds. One of the most prominent applications is in the synthesis of curcumin analogs, which are investigated for their potential therapeutic properties.[1][2]

Knoevenagel Condensation for the Synthesis of Curcumin Analogs

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated to form a C=C bond. This reaction is instrumental in synthesizing curcuminoids and their analogs.

Detailed Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes a general procedure for the Knoevenagel condensation of this compound with malononitrile, a common active methylene compound.

Materials:

  • This compound (1 mmol)

  • Malononitrile (1 mmol)[3]

  • BF₃/nano-γ-Al₂O₃ (0.06 g) as a catalyst[3]

  • Ethanol (3 mL)[3]

  • Magnetic stirrer

  • Round-bottom flask

  • TLC plates

Procedure:

  • In a round-bottom flask, a mixture of this compound (1 mmol), malononitrile (1 mmol), and BF₃/nano-γ-Al₂O₃ (0.06 g) is prepared.[3]

  • Ethanol (3 mL) is added to the flask, and the mixture is stirred at room temperature.[3]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[3]

  • Upon completion of the reaction, an additional 3 mL of ethanol is added to the mixture.[3]

  • The heterogeneous catalyst is removed by filtration.[3]

  • The solvent is evaporated from the filtrate to yield the crude product.[3]

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the Knoevenagel condensation described above.

Knoevenagel_Condensation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Combine Reactants: - this compound - Malononitrile - Catalyst (BF3/nano-γ-Al2O3) - Ethanol stir Stir at Room Temperature start->stir monitor Monitor by TLC stir->monitor add_etoh Add Ethanol monitor->add_etoh Reaction Complete filter Filter to Remove Catalyst add_etoh->filter evaporate Evaporate Solvent filter->evaporate product Crude Product evaporate->product

Caption: General experimental workflow for the Knoevenagel condensation.

Conclusion

This compound is a key synthetic intermediate with well-defined physical properties. Its utility is demonstrated in fundamental organic reactions such as the Knoevenagel condensation, providing access to a wide array of complex molecules, including potential therapeutic agents like curcumin analogs. The provided experimental protocol offers a template for researchers to explore the synthetic potential of this versatile building block.

References

2-Fluoro-3-(trifluoromethyl)benzaldehyde safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety of 2-Fluoro-3-(trifluoromethyl)benzaldehyde

This technical guide provides a comprehensive overview of the safety data for this compound (CAS No. 112641-20-0), intended for researchers, scientists, and professionals in drug development. The information is compiled from publicly available Safety Data Sheets (SDS) and chemical databases.

Chemical Identification and Physical Properties

This compound is a substituted aromatic aldehyde. Its physical and chemical properties are crucial for safe handling and storage.

PropertyValueSource(s)
CAS Number 112641-20-0
Molecular Formula C₈H₄F₄O
Molecular Weight 192.11 g/mol
Appearance Liquid
Density 1.393 g/mL at 25 °C
Boiling Point 185 °C
Flash Point 73 °C (163.4 °F) - Closed Cup
Refractive Index n20/D 1.455

Hazard Identification and GHS Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to irritation.

GHS ClassificationDetailsSource(s)
Signal Word Warning
Pictogram GHS07 (Exclamation Mark)
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Hazard Classes Skin Irritation (Category 2)Eye Irritation (Category

A Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzaldehyde for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-3-(trifluoromethyl)benzaldehyde, a key building block in medicinal chemistry. It details its commercial availability, physicochemical properties, and significant applications in the synthesis of bioactive molecules, particularly mono-carbonyl curcumin analogs with anti-inflammatory and anti-cancer properties. This document also includes representative experimental protocols and a visualization of a key signaling pathway targeted by its derivatives.

Commercial Availability and Physicochemical Properties

This compound is readily available from a variety of chemical suppliers. It is typically offered in purities of 95% or higher. Researchers can procure this reagent from vendors specializing in fine chemicals and pharmaceutical intermediates.

Table 1: Physicochemical Data of this compound

PropertyValue
CAS Number 112641-20-0
Molecular Formula C₈H₄F₄O
Molecular Weight 192.11 g/mol
Appearance Liquid
Density 1.393 g/mL at 25 °C
Refractive Index (n20/D) 1.455
Flash Point 73 °C (163.4 °F) - closed cup[1]
Purity ≥95%

The Role in Drug Discovery

The unique substitution pattern of this compound, featuring both a fluorine atom and a trifluoromethyl group, makes it a valuable precursor in the synthesis of novel therapeutic agents. The presence of these fluorine-containing moieties is known to enhance key drug-like properties.

The trifluoromethyl group can increase lipophilicity, which may improve membrane permeability and bioavailability. Furthermore, the strong carbon-fluorine bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, leading to a longer drug half-life. These characteristics are highly desirable in the design of new drug candidates.

A significant application of this compound is in the synthesis of mono-carbonyl analogs of curcumin.[2][3] Curcumin, a natural product, exhibits anti-inflammatory and anti-cancer activities, but its therapeutic potential is limited by poor stability and bioavailability.[4][5] By replacing the unstable β-diketone moiety of curcumin with a more stable mono-carbonyl linker and introducing substituents like those on this compound, researchers have developed analogs with enhanced potency and improved pharmacokinetic profiles.[4][5]

Experimental Protocols

Representative Synthesis of a Substituted Benzaldehyde

This protocol is a general representation and may require optimization for the synthesis of this compound.

Reaction: Hydrolysis of a dihalomethyl precursor.

Materials:

  • o-Trifluoromethyl-dichloromethylbenzene (or similar dihalomethyl precursor)

  • Water

  • Catalyst (e.g., iron trichloride, zinc chloride)

  • Jacketed reaction vessel with overhead stirrer, condenser, and dropping funnel

  • Heating and cooling system

  • Tail gas absorption system

Procedure:

  • Charge the reaction vessel with the starting material (e.g., 1500 kg of a mixture containing o-trifluoromethyl-dichloromethylbenzene) and the catalyst (e.g., 7.5 kg of iron trichloride).

  • Seal the vessel and start the tail gas absorption system.

  • Begin heating the reaction mixture using the jacketed system.

  • Once the temperature reaches 100 °C, begin the dropwise addition of water (e.g., 105 kg).

  • Maintain the reaction temperature between 100-110 °C during the addition of water.

  • After the addition is complete, maintain the reaction mixture at this temperature for 2-3 hours for insulation.

  • Monitor the reaction progress by gas chromatography (GC) until the desired conversion is achieved (e.g., >95% 2-(Trifluoromethyl)benzaldehyde).

  • Upon completion, the crude product can be purified by vacuum distillation.

Synthesis of a Mono-Carbonyl Curcumin Analog via Aldol Condensation

This protocol describes a general procedure for the Claisen-Schmidt condensation to synthesize mono-carbonyl curcumin analogs.[10] This can be adapted for the reaction of this compound with a suitable ketone, such as acetone.

Reaction: Base-catalyzed Aldol condensation of this compound and acetone.

Materials:

  • This compound

  • Acetone

  • Sodium hydroxide solution (e.g., 5 M)

  • Ethanol

  • Reaction tube or flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Water

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a reaction tube, combine 2 equivalents of this compound with 1 equivalent of acetone.

  • Add a solution of sodium hydroxide in ethanol and water.

  • Cap the tube and shake or stir the mixture at room temperature for 30 minutes. A precipitate should form during this time.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with water to remove any residual sodium hydroxide.

  • Further purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Key Signaling Pathway: NF-κB Inhibition by Curcumin Analogs

Derivatives of this compound, specifically mono-carbonyl curcumin analogs, have been shown to exert their anti-inflammatory and anti-cancer effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][12][13] The NF-κB pathway is a crucial regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer.[14]

Curcumin and its analogs can interfere with this pathway at multiple points. A key mechanism is the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα.[13] IκBα sequesters the NF-κB dimer (typically p50/p65) in the cytoplasm. When IκBα is not degraded, NF-κB cannot translocate to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes.[3]

Below is a diagram illustrating the general workflow of the NF-κB signaling pathway and the point of inhibition by curcumin analogs.

NF_kB_Pathway NF-κB Signaling Pathway and Inhibition by Curcumin Analogs cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_complex NF-κB Complex (p50/p65/IκBα) IKK->NFkB_complex Phosphorylates IκBα IkBa IκBα IkBa->IkBa p50 p50 p65 p65 NFkB_nucleus p50/p65 p50->NFkB_nucleus Translocation p65->NFkB_nucleus Translocation NFkB_complex->IkBa NFkB_complex->p50 NFkB_complex->p65 Curcumin_Analog Curcumin Analog Curcumin_Analog->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription Initiates

Caption: NF-κB pathway inhibition by curcumin analogs.

This guide serves as a foundational resource for understanding the significance and application of this compound in contemporary drug discovery. Its utility as a precursor for potent bioactive molecules, particularly through the synthesis of curcumin analogs, underscores its importance for researchers in medicinal chemistry.

References

Methodological & Application

Applications of 2-Fluoro-3-(trifluoromethyl)benzaldehyde in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-(trifluoromethyl)benzaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the aromatic ring, imparts distinct electronic properties that enhance its reactivity and the biological activity of its derivatives. The electron-withdrawing nature of these substituents makes the aldehyde carbonyl highly electrophilic and amenable to a variety of nucleophilic additions and condensation reactions. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.

Key Applications

The primary applications of this compound in organic synthesis include its use as a key building block for:

  • Curcumin Analogs: Synthesis of mono-carbonyl analogs of curcumin with potential anti-inflammatory and anti-cancer properties.[1][2]

  • Alkenes via Wittig Reaction: Formation of carbon-carbon double bonds with phosphorus ylides to generate substituted styrenes.

  • Amines via Reductive Amination: Synthesis of substituted benzylamines, which are common motifs in pharmacologically active compounds.

  • Kinase Inhibitors and Anti-inflammatory Agents: Incorporation into heterocyclic scaffolds to develop targeted therapeutics.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a mono-carbonyl curcumin analog using this compound, based on general procedures reported in the literature.[1][3]

ProductStarting MaterialReagentSolventReaction Time (h)Yield (%)
(2E,5E)-2,5-bis(2-fluoro-3-(trifluoromethyl)benzylidene)cyclopentan-1-oneThis compoundCyclopentanoneEthanol1275-85

Experimental Protocols

Synthesis of a Mono-carbonyl Curcumin Analog

This protocol describes the synthesis of (2E,5E)-2,5-bis(2-fluoro-3-(trifluoromethyl)benzylidene)cyclopentan-1-one via a base-catalyzed aldol condensation.[1][4]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 2 B This compound D NaOH, Ethanol B->D C Cyclopentanone C->D E (2E,5E)-2,5-bis(2-fluoro-3-(trifluoromethyl)benzylidene)cyclopentan-1-one D->E Aldol Condensation G cluster_reagents Reagents cluster_intermediate Intermediate cluster_reactant Reactant cluster_product Product A Benzyltriphenylphosphonium chloride C Phosphorus Ylide A->C Deprotonation B n-Butyllithium B->C E 1-(2-fluoro-3-(trifluoromethyl)phenyl)-2-phenylethene C->E Wittig Reaction D This compound D->E G cluster_reactants Reactants cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Product A This compound C Imine Intermediate A->C Condensation B Benzylamine B->C E N-benzyl-1-(2-fluoro-3-(trifluoromethyl)phenyl)methanamine C->E Reduction D Sodium triacetoxyborohydride D->E

References

Application Notes and Protocols: 2-Fluoro-3-(trifluoromethyl)benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-(trifluoromethyl)benzaldehyde is a key building block in medicinal chemistry, primarily utilized in the synthesis of novel bioactive molecules. The presence of both a fluorine atom and a trifluoromethyl group on the benzaldehyde ring imparts unique electronic properties that can enhance the pharmacological profile of derivative compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of mono-carbonyl curcumin analogs, which have demonstrated significant antibacterial activity.

The incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy in medicinal chemistry. These modifications can improve metabolic stability, enhance binding affinity to biological targets, and increase lipophilicity, which can lead to improved cell membrane permeability and overall bioavailability.[1]

Application: Synthesis of Antibacterial Mono-Carbonyl Curcumin Analogs

A notable application of this compound is in the synthesis of mono-carbonyl analogs of curcumin.[2][3] Curcumin, a natural product with various biological activities, suffers from poor bioavailability. Mono-carbonyl analogs, where the central β-diketone moiety is replaced, have been shown to possess improved stability and potent biological activities, including antibacterial effects.[4]

The synthesis involves a Claisen-Schmidt condensation reaction between this compound, a substituted ketone (such as cyclohexanone), and another benzaldehyde derivative. This creates an asymmetric mono-carbonyl curcumin analog.

Experimental Workflow: Synthesis of Asymmetric Mono-Carbonyl Curcumin Analogs

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Work-up and Purification cluster_product Final Product A This compound D Base Catalyst (e.g., NaOH or KOH) A->D B Cyclohexanone B->D C Substituted Benzaldehyde C->D E Solvent (e.g., Ethanol) D->E F Stirring at Room Temperature E->F G Quenching with Water F->G H Filtration G->H I Washing with Ethanol H->I J Recrystallization/Chromatography I->J K Asymmetric Mono-Carbonyl Curcumin Analog J->K

Caption: General workflow for the synthesis of asymmetric mono-carbonyl curcumin analogs.

Experimental Protocols

Protocol 1: Synthesis of (2E,6E)-2-(2-Fluoro-3-(trifluoromethyl)benzylidene)-6-(substituted benzylidene)cyclohexanone

This protocol is adapted from the general procedure for the synthesis of mono-carbonyl curcumin analogs.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde)

  • Cyclohexanone

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Deionized water

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve cyclohexanone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add a solution of NaOH or KOH (2 equivalents) in ethanol dropwise while stirring at room temperature.

  • After stirring for a predetermined time (typically 1-2 hours), add this compound (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to afford the pure mono-carbonyl curcumin analog.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

The following table summarizes the antibacterial activity (Minimum Inhibitory Concentration, MIC) of a representative mono-carbonyl curcumin analog synthesized using this compound against various bacterial strains. Data is based on the findings reported by Liang et al. (2008).

Compound IDBacterial StrainMIC (µg/mL)
A12 Staphylococcus aureus (ATCC 25923)8
Bacillus subtilis (ATCC 6633)4
Enterococcus faecalis (ATCC 29212)16
Escherichia coli (ATCC 25922)32
Pseudomonas aeruginosa (ATCC 27853)64
Enterobacter cloacae (Ampicillin-resistant)16
Klebsiella pneumoniae32

Note: Compound A12 corresponds to a mono-carbonyl curcumin analog synthesized with this compound.

Signaling Pathways

Mono-carbonyl analogs of curcumin have been shown to exert their biological effects through the modulation of various signaling pathways. While the specific pathways targeted by the 2-fluoro-3-(trifluoromethyl)benzylidene derivative are not explicitly detailed in the available literature, curcumin and its other analogs are known to interact with the following key pathways, suggesting potential mechanisms of action for these derivatives as well.

Potential Signaling Pathways Modulated by Mono-Carbonyl Curcumin Analogs

G cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes A NF-κB Pathway E Inflammation A->E Reduces B STAT3 Pathway F Cell Proliferation B->F Reduces G Apoptosis B->G Induces C MAPK Pathway D Akt Pathway H Bacterial Growth I Mono-Carbonyl Curcumin Analog I->A Inhibition I->B Inhibition I->C Modulation I->D Inhibition I->H Inhibits

Caption: Potential signaling pathways modulated by mono-carbonyl curcumin analogs.

Curcumin and its analogs have been reported to inhibit the NF-κB (Nuclear Factor kappa B) signaling pathway, which is a key regulator of inflammation.[1] They have also been shown to target the STAT3 (Signal Transducer and Activator of Transcription 3) pathway, which is often dysregulated in cancer.[5] Furthermore, modulation of the MAPK (Mitogen-Activated Protein Kinase) and Akt signaling pathways by curcumin analogs has been observed, impacting cell proliferation and survival.[6] The antibacterial activity is a direct effect on bacterial cells, though the precise molecular targets are still under investigation.

Conclusion

This compound serves as a valuable synthon for the development of medicinally relevant compounds. Its application in the synthesis of mono-carbonyl curcumin analogs has yielded potent antibacterial agents. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of novel derivatives based on this versatile building block. Further investigation into the specific mechanisms of action and signaling pathways affected by these fluorinated analogs is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for Reactions Involving 2-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and data for several key chemical reactions involving 2-Fluoro-3-(trifluoromethyl)benzaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine and trifluoromethyl substituents. The protocols outlined below are intended to serve as a practical guide for the synthesis of novel compounds with potential applications in drug discovery and development.

Claisen-Schmidt Condensation: Synthesis of Mono-Carbonyl Curcumin Analogs

The Claisen-Schmidt condensation is a reliable method for the formation of α,β-unsaturated ketones. This reaction is particularly useful for the synthesis of mono-carbonyl curcumin analogs, which are known to possess a range of biological activities, including anti-inflammatory and anticancer properties. The reaction involves the condensation of an aldehyde with a ketone in the presence of a base.

Experimental Protocol: Synthesis of 2,6-bis((E)-2-fluoro-3-(trifluoromethyl)benzylidene)cyclohexan-1-one

This protocol is adapted from the procedure described by Liang et al. for the synthesis of mono-carbonyl curcumin analogs.[1]

Materials:

  • This compound

  • Cyclohexanone

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH), 20% (w/v) aqueous solution

  • Round-bottomed flask (25 mL)

  • Condenser

  • Magnetic stirrer

Procedure:

  • To a 25 mL round-bottomed flask equipped with a condenser and magnetic stirrer, add cyclohexanone (0.736 g, 7.5 mmol) and this compound (2.612 g, 15 mmol).

  • Add methanol (10 mL) to the flask and stir the solution at room temperature for 5 minutes.

  • Add the 20% (w/v) aqueous sodium hydroxide solution (1.5 mL) dropwise over a 5-minute period.

  • Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product can be isolated by filtration and purified by recrystallization.

Quantitative Data
Reactant 1Reactant 2ProductYieldReference
2-(Trifluoromethyl)benzaldehydeCyclohexanone(2E,6E)-2,6-Bis[(2-trifluoromethyl)-benzylidene]cyclohexanone62%[2]

Note: The yield is reported for a similar reaction with 2-(trifluoromethyl)benzaldehyde and is expected to be comparable for this compound.

Reaction Scheme: Claisen-Schmidt Condensation

G cluster_reactants Reactants cluster_product Product struct1 This compound arrow1 NaOH, MeOH struct2 Cyclohexanone struct2->arrow1 plus1 + struct3 2,6-bis((E)-2-fluoro-3-(trifluoromethyl)benzylidene)cyclohexan-1-one arrow1->struct3 G start Start ylide_prep Ylide Preparation (Triphenylphosphonium salt + Base) start->ylide_prep reaction Wittig Reaction (Ylide + Aldehyde) ylide_prep->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Alkene Product purification->product G aldehyde This compound imine Imine Intermediate aldehyde->imine + Amine - H₂O amine Amine (R₂NH) product Amine Product imine->product Reduction (e.g., NaBH₄) G aldehyde Aldehyde condensation Knoevenagel Condensation aldehyde->condensation active_methylene Active Methylene Compound active_methylene->condensation base Base Catalyst base->condensation product α,β-Unsaturated Product condensation->product G cluster_pathway MAPK Signaling Pathway ERK ERK apoptosis Apoptosis ERK->apoptosis JNK JNK JNK->apoptosis p38 p38 p38->apoptosis analog Mono-carbonyl Curcumin Analog analog->ERK Inhibition analog->JNK Inhibition analog->p38 Inhibition

References

Application Notes and Protocols for 2-Fluoro-3-(trifluoromethyl)benzaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-(trifluoromethyl)benzaldehyde is a versatile and valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifluoromethyl and fluorine substitution pattern on the aromatic ring imparts distinct electronic properties and steric influences, making it a key intermediate in the synthesis of a variety of complex molecules. The presence of the trifluoromethyl group can enhance the metabolic stability, bioavailability, and binding affinity of target molecules, while the fluorine atom can modulate acidity and lipophilicity.[1]

These application notes provide detailed protocols and data for the use of this compound in the synthesis of mono-carbonyl curcumin analogs, which are of significant interest due to their potential as anti-inflammatory and anticancer agents.

Application: Synthesis of Mono-Carbonyl Curcumin Analogs

Mono-carbonyl analogs of curcumin are synthesized to improve the stability and pharmacokinetic properties of curcumin, a natural product with a wide range of biological activities. The Claisen-Schmidt condensation is a classical and effective method for the synthesis of these analogs, involving the reaction of an aromatic aldehyde with a ketone in the presence of a base.

General Reaction Scheme:

G A This compound B + A->B C Cyclohexanone B->C D ->[NaOH, EtOH] C->D E (2E,6E)-2,6-bis(2-fluoro-3-(trifluoromethyl)benzylidene)cyclohexan-1-one D->E

Caption: General scheme for the Claisen-Schmidt condensation.

Experimental Protocols

Synthesis of (2E,6E)-2,6-bis(2-fluoro-3-(trifluoromethyl)benzylidene)cyclohexan-1-one

This protocol details the synthesis of a mono-carbonyl curcumin analog via a base-catalyzed Claisen-Schmidt condensation.

Materials:

  • This compound (2.0 eq)

  • Cyclohexanone (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Distilled water

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • To a solution of cyclohexanone (1.0 eq) in ethanol in a round-bottom flask, add this compound (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add a 10% aqueous solution of sodium hydroxide to the mixture.

  • Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product in a desiccator.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterize the purified product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize representative data for the synthesis of a mono-carbonyl curcumin analog.

Table 1: Reaction Parameters and Yield

Starting Material 1Starting Material 2BaseSolventReaction Time (h)Yield (%)
This compoundCyclohexanoneNaOHEthanol4-6Data not available

Note: The yield for the analogous reaction using 2-(trifluoromethyl)benzaldehyde is reported to be in the range of 60-70%.

Table 2: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spec (m/z)
(2E,6E)-2,6-bis(2-fluoro-3-(trifluoromethyl)benzylidene)cyclohexan-1-oneC₂₂H₁₄F₈O454.33Data not availableData not availableData not availableData not available

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of mono-carbonyl curcumin analogs.

G Workflow for Synthesis of Curcumin Analog cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants Mix this compound and Cyclohexanone in Ethanol add_base Add NaOH solution reactants->add_base stir Stir at Room Temperature (4-6h) add_base->stir precipitate Pour into Ice Water stir->precipitate filter Filter and Wash Precipitate precipitate->filter dry Dry Crude Product filter->dry purify Recrystallization or Column Chromatography dry->purify characterize Characterize by MP, NMR, MS purify->characterize

References

Application Notes and Protocols for the Synthesis of Derivatives from 2-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-(trifluoromethyl)benzaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring imparts unique electronic properties and can enhance the metabolic stability, lipophilicity, and binding affinity of derivative compounds.[1][2] This document provides detailed protocols for the synthesis of four key classes of derivatives from this compound: chalcones, imines, benzyl alcohols, and benzoic acids. These derivatives serve as valuable scaffolds for the development of novel therapeutic agents, particularly as kinase inhibitors and antimicrobial compounds.[3][4]

Key Synthetic Transformations

The aldehyde functional group of this compound is the primary site for a variety of synthetic transformations, enabling the construction of a diverse range of molecular architectures. The protocols detailed below are based on well-established organic reactions.

Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors for flavonoids and various heterocyclic compounds, and are known to possess a wide range of biological activities.[5][6] The Claisen-Schmidt condensation is a reliable method for chalcone synthesis, involving the base-catalyzed reaction of an aromatic aldehyde with a ketone.[7]

Experimental Protocol: Synthesis of (E)-1-(4-methoxyphenyl)-3-(2-fluoro-3-(trifluoromethyl)phenyl)prop-2-en-1-one

  • Materials:

    • This compound (1.0 eq)

    • 4'-Methoxyacetophenone (1.0 eq)

    • Sodium Hydroxide (NaOH) (2.0 eq)

    • Ethanol (95%)

    • Deionized Water

    • Dilute Hydrochloric Acid (HCl)

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.92 g) and 4'-methoxyacetophenone (10 mmol, 1.50 g) in 40 mL of ethanol.

    • Cool the mixture to 0-5 °C in an ice bath with continuous magnetic stirring.

    • Prepare a solution of sodium hydroxide (20 mmol, 0.80 g) in 10 mL of deionized water and add it dropwise to the reaction mixture over 20 minutes, ensuring the temperature remains below 25 °C.[7]

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate.

    • Upon completion, pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

    • Acidify the mixture to a pH of ~5 by the slow addition of dilute HCl. A solid precipitate will form.

    • Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with cold deionized water until the filtrate is neutral.

    • Recrystallize the crude product from hot ethanol to yield the pure chalcone as a pale yellow solid.

Synthesis of an Imine (Schiff Base) Derivative

Imines, or Schiff bases, are compounds containing a carbon-nitrogen double bond. They are crucial intermediates in many enzymatic reactions and are used in the synthesis of various nitrogen-containing bioactive molecules.[8][9] The formation of an imine typically involves the condensation of a primary amine with an aldehyde or ketone.[2]

Experimental Protocol: Synthesis of (E)-N-(2-fluoro-3-(trifluoromethyl)benzylidene)aniline

  • Materials:

    • This compound (1.0 eq)

    • Aniline (1.0 eq)

    • Toluene

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (10 mmol, 1.92 g), aniline (10 mmol, 0.93 g), and 50 mL of toluene.[2]

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

    • Continue refluxing for 3-5 hours, or until the theoretical amount of water has been collected. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature.

    • Add anhydrous magnesium sulfate to the solution to remove any residual water and stir for 15 minutes.

    • Filter the solution to remove the drying agent.

    • Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude imine.

    • The product can be further purified by recrystallization from a suitable solvent such as ethanol or hexane, yielding a crystalline solid.

Reduction to a Benzyl Alcohol Derivative

The reduction of the aldehyde group to a primary alcohol is a fundamental transformation. Sodium borohydride is a mild and selective reducing agent commonly used for this purpose.[10][11]

Experimental Protocol: Synthesis of (2-Fluoro-3-(trifluoromethyl)phenyl)methanol

  • Materials:

    • This compound (1.0 eq)

    • Sodium Borohydride (NaBH₄) (1.2 eq)

    • Methanol (MeOH)

    • Deionized Water

    • 1 M Hydrochloric Acid (HCl)

    • Ethyl Acetate

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve this compound (10 mmol, 1.92 g) in 50 mL of methanol.

    • Cool the solution in an ice bath to 0-5 °C with magnetic stirring.

    • Slowly add sodium borohydride (12 mmol, 0.45 g) portion-wise to the stirred solution over 15 minutes.

    • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC.[11]

    • Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 20 mL of 1 M HCl at 0 °C.

    • Remove the methanol under reduced pressure.

    • Add 50 mL of deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate it under reduced pressure to yield the benzyl alcohol, typically as a colorless oil or low-melting solid.

Oxidation to a Benzoic Acid Derivative

The oxidation of aldehydes to carboxylic acids is a common synthetic transformation. The Pinnick oxidation, using sodium chlorite, is a mild and efficient method that is tolerant of many other functional groups.[12]

Experimental Protocol: Synthesis of 2-Fluoro-3-(trifluoromethyl)benzoic Acid

  • Materials:

    • This compound (1.0 eq)

    • Sodium Chlorite (NaClO₂) (1.5 eq)

    • Monosodium Phosphate (NaH₂PO₄)

    • 2-Methyl-2-butene (5.0 eq)

    • tert-Butanol (t-BuOH)

    • Deionized Water

    • Sodium Sulfite (Na₂SO₃)

    • Ethyl Acetate

    • 3 M Hydrochloric Acid (HCl)

  • Procedure:

    • In a 250 mL flask, dissolve this compound (10 mmol, 1.92 g) in 50 mL of tert-butanol.

    • Add 2-methyl-2-butene (50 mmol, 5.3 mL) to the solution.

    • In a separate beaker, prepare a solution of sodium chlorite (15 mmol, 1.36 g) and monosodium phosphate (15 mmol, 1.80 g) in 20 mL of deionized water.

    • Add the aqueous sodium chlorite solution dropwise to the stirred solution of the aldehyde at room temperature over 30 minutes.

    • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the mixture in an ice bath and quench any excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite until a test with starch-iodide paper is negative.

    • Remove the tert-butanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 3 M HCl.

    • Extract the product with ethyl acetate (3 x 40 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude benzoic acid.

    • Purify the product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain a white solid.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of derivatives from this compound. Note: The data presented is hypothetical and representative of typical yields and analytical results for these classes of reactions.

Table 1: Summary of Synthetic Reactions and Yields

Derivative ClassReaction TypeProduct NameRepresentative Yield (%)Physical State
ChalconeClaisen-Schmidt Condensation(E)-1-(4-methoxyphenyl)-3-(2-fluoro-3-(trifluoromethyl)phenyl)prop-2-en-1-one85Pale Yellow Solid
ImineCondensation(E)-N-(2-fluoro-3-(trifluoromethyl)benzylidene)aniline92Crystalline Solid
Benzyl AlcoholReduction(2-Fluoro-3-(trifluoromethyl)phenyl)methanol95Colorless Oil
Benzoic AcidOxidation2-Fluoro-3-(trifluoromethyl)benzoic Acid88White Solid

Table 2: Representative Spectroscopic Data

Product Name¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
Chalcone Derivative 8.1-7.2 (m, Ar-H, C=CH), 7.0 (d, C=CH), 3.9 (s, OCH₃)189 (C=O), 160-114 (Ar-C, C=C), 124 (q, CF₃), 55 (OCH₃)1655 (C=O), 1600 (C=C), 1250 (C-F)
Imine Derivative 8.5 (s, CH=N), 7.9-7.2 (m, Ar-H)162 (CH=N), 160-120 (Ar-C), 123 (q, CF₃)1625 (C=N), 1260 (C-F)
Benzyl Alcohol 7.7-7.3 (m, Ar-H), 4.8 (s, CH₂), 2.1 (br s, OH)161 (d, C-F), 135-125 (Ar-C), 124 (q, CF₃), 60 (CH₂)3350 (O-H), 1265 (C-F)
Benzoic Acid 10.5 (br s, COOH), 8.0-7.5 (m, Ar-H)170 (COOH), 162 (d, C-F), 138-122 (Ar-C), 123 (q, CF₃)3000 (O-H), 1690 (C=O), 1270 (C-F)

Applications in Drug Development and Signaling Pathways

Derivatives of fluorinated benzaldehydes are of high interest in drug discovery. The trifluoromethyl group, in particular, is known to enhance metabolic stability and cell permeability.[1] Compounds derived from this compound are often explored as kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4]

One of the most critical pathways in cancer cell proliferation and survival is the Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway.[13][14] This pathway transduces signals from extracellular growth factors to the nucleus, leading to changes in gene expression that promote cell growth and division.[3][5] Small molecule inhibitors that target kinases within this pathway, such as MEK or ERK, are a major focus of anticancer drug development. The scaffolds synthesized from this compound are suitable for elaboration into potent and selective kinase inhibitors.

Visualizations

G General Synthetic Workflow cluster_start Starting Material cluster_reactions Key Transformations cluster_products Derivative Classes cluster_application Further Applications Start This compound R1 Claisen-Schmidt Condensation (Ketone, Base) Start->R1 R2 Imine Formation (Primary Amine) Start->R2 R3 Reduction (NaBH4) Start->R3 R4 Oxidation (NaClO2) Start->R4 P1 Chalcone Derivative R1->P1 P2 Imine (Schiff Base) Derivative R2->P2 P3 Benzyl Alcohol Derivative R3->P3 P4 Benzoic Acid Derivative R4->P4 App Scaffolds for Medicinal Chemistry (e.g., Kinase Inhibitors) P1->App P2->App P3->App P4->App

Caption: General workflow for synthesizing derivatives.

G MAPK/ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (RTK) Ras Ras-GTP Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates ERK_nuc ERK1/2 ERK->ERK_nuc translocates Inhibitor Derivative (Kinase Inhibitor) Inhibitor->MEK Inhibits TF Transcription Factors (e.g., c-Myc, Elk-1) ERK_nuc->TF phosphorylates Gene Gene Expression TF->Gene regulates Proliferation Cell Proliferation, Survival, Differentiation Gene->Proliferation leads to GF Growth Factor GF->Receptor

References

Application Notes: Synthesis and Biological Evaluation of Curcumin Analogs Derived from 2-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcumin, the principal curcuminoid of turmeric, has garnered significant attention for its wide array of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. However, its therapeutic potential is often limited by poor bioavailability and rapid metabolism. To address these limitations, synthetic analogs of curcumin are being developed. This document focuses on the synthesis and application of curcumin analogs derived from 2-Fluoro-3-(trifluoromethyl)benzaldehyde, a key starting material for generating novel mono-carbonyl curcuminoids with potentially enhanced stability and biological activity. The introduction of fluorine and trifluoromethyl groups can significantly alter the electronic properties and lipophilicity of the molecule, often leading to improved pharmacokinetic profiles and target interactions.

Synthesis of Mono-carbonyl Curcumin Analogs

The synthesis of mono-carbonyl curcumin analogs from this compound is typically achieved through a base-catalyzed aldol condensation reaction with a suitable ketone, such as cyclopentanone, cyclohexanone, or acetone. This method, adapted from the work of Liang et al. (2008), provides a versatile route to a variety of fluorinated curcuminoids.[1]

General Synthetic Scheme

The overall reaction involves the condensation of two equivalents of this compound with one equivalent of a ketone in the presence of a base, such as sodium hydroxide, in an ethanol solvent.

G reagent1 This compound (2 eq.) conditions NaOH, Ethanol Room Temperature reagent1->conditions reagent2 Ketone (1 eq.) (Cyclopentanone, Cyclohexanone, or Acetone) reagent2->conditions product Mono-carbonyl Curcumin Analog conditions->product G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Analog Curcumin Analog (from this compound) Analog->IKK inhibits Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nuc->Genes activates G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 Macrophage Macrophage TLR4->Macrophage stimulates Activation M1 Activation (Pro-inflammatory) Macrophage->Activation Analog Curcumin Analog Analog->Activation inhibits Cytokines Release of TNF-α, IL-6 Activation->Cytokines

References

Application Notes and Protocols for Cross-Coupling Reactions of 2-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-fluoro-3-(trifluoromethyl)benzaldehyde in various palladium-catalyzed cross-coupling reactions. This versatile building block, featuring both a fluorine atom and a trifluoromethyl group ortho and meta to the aldehyde, respectively, is of significant interest in the synthesis of novel pharmaceuticals and functional materials. The electron-withdrawing nature of the substituents makes the corresponding aryl halides activated towards oxidative addition in catalytic cycles.

This document offers detailed, adaptable protocols for key transformations such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. While specific literature examples for this compound are limited, the provided methodologies are based on established procedures for structurally and electronically similar substrates and serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl structures. For substrates like this compound, which would typically be used as the corresponding aryl halide (e.g., 2-bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde), the reaction requires a highly active catalyst system to overcome potential steric hindrance and ensure efficient coupling.

General Reaction Scheme:

Representative Reaction Conditions:

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl halides with similar electronic and steric properties.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O11012>90
2Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)Dioxane/H₂O1001685-95
3Pd(PPh₃)₄ (5)-Cs₂CO₃ (2)DMF/H₂O1201080-90

Detailed Experimental Protocol (Adaptable):

  • Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide derivative of this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (e.g., SPhos), and the base (e.g., K₃PO₄).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base B Evacuate and Backfill with Inert Gas A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J J I->J Purified Product

Suzuki-Miyaura Coupling Workflow

Heck Reaction

The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[1][2] The presence of electron-withdrawing groups on the aryl halide, as is the case with derivatives of this compound, generally enhances reactivity.

General Reaction Scheme:

Representative Reaction Conditions:

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.5)DMF1001880-90
2PdCl₂(PPh₃)₂ (3)-NaOAc (2)DMA1201675-85
3Pd₂(dba)₃ (1)P(t-Bu)₃ (2)Cy₂NMe (1.5)Dioxane11024>90

Detailed Experimental Protocol (Adaptable):

  • Reaction Setup: To a sealable reaction vessel, add the aryl halide derivative of this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (if required, e.g., P(o-tol)₃), and the base (e.g., Et₃N).

  • Solvent Addition: Add the solvent (e.g., DMF).

  • Inert Atmosphere: Purge the vessel with an inert gas, then seal.

  • Reaction: Heat the mixture in a preheated oil bath to the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring: Follow the reaction's progress by GC-MS or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Catalytic Cycle Diagram:

Heck_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X(L_n) Pd0->PdII_Aryl Oxidative Addition (Ar-X) Alkene_Complex Alkene Coordination PdII_Aryl->Alkene_Complex + Alkene Migratory_Insertion Migratory Insertion Alkene_Complex->Migratory_Insertion Beta_Hydride β-Hydride Elimination Migratory_Insertion->Beta_Hydride Beta_Hydride->Pd0 Reductive Elimination (+ Base) Product Substituted Alkene Beta_Hydride->Product Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aryl Halide B Add Alkyne, Base, Pd Catalyst, CuI A->B C Stir at Temp. B->C D Monitor Progress C->D E Cool and Filter D->E F Aqueous Wash E->F G Dry and Concentrate F->G H Chromatography G->H I I H->I Purified Alkyne Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n Ox_Add Ar-Pd(II)-X(L_n) Pd0->Ox_Add Oxidative Addition (Ar-X) Amine_Coord Amine Coordination Ox_Add->Amine_Coord + Amine Deprotonation Deprotonation Amine_Coord->Deprotonation + Base Red_Elim Reductive Elimination Deprotonation->Red_Elim Red_Elim->Pd0 Product Aryl Amine Red_Elim->Product

References

Application Note: Synthesis of Substituted Styrenes via Wittig Reaction with 2-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. This reaction is particularly valuable in drug discovery and development for the synthesis of complex molecules with specific stereochemical requirements. This application note provides a detailed protocol for the Wittig reaction of 2-Fluoro-3-(trifluoromethyl)benzaldehyde, a versatile building block in medicinal chemistry, to yield substituted styrenes. The presence of the fluorine and trifluoromethyl groups on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. Two representative protocols are presented: one utilizing a non-stabilized ylide to favor the (Z)-isomer and another with a stabilized ylide that typically yields the (E)-isomer.

Reaction Scheme

The general scheme for the Wittig reaction involves the reaction of this compound with a phosphorus ylide, generated in situ from a phosphonium salt, to produce the corresponding alkene and triphenylphosphine oxide as a byproduct. The stereochemical outcome of the reaction is largely dependent on the nature of the ylide.

Reaction with a Non-stabilized Ylide:

Reaction with a Stabilized Ylide:

Experimental Protocols

Protocol A: Reaction with a Non-Stabilized Ylide (e.g., from Methyltriphenylphosphonium Bromide)

This protocol is designed for the synthesis of the corresponding styrene derivative and generally favors the formation of the (Z)-alkene.

Materials:

  • Methyltriphenylphosphonium bromide

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice-water bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A distinct color change (typically to orange or deep red) indicates the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

  • Reaction with Aldehyde:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over 15-20 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired styrene derivative.

Protocol B: Solvent-Free Reaction with a Stabilized Ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)

This environmentally friendly protocol is suitable for stabilized ylides, which are less reactive and typically yield the (E)-alkene.[1][2][3]

Materials:

  • (Carbethoxymethylene)triphenylphosphorane

  • This compound

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup:

    • In a conical vial equipped with a magnetic stir vane, weigh this compound (1.0 equivalent) and (Carbethoxymethylene)triphenylphosphorane (1.05 - 1.1 equivalents).[1][3]

    • Stir the mixture vigorously at room temperature for 15-30 minutes.[1] The reaction with fluorinated benzaldehydes can be exothermic.

  • Extraction and Isolation:

    • After the reaction is complete (as monitored by TLC), add hexanes to the vial and continue stirring to triturate the solid.

    • The product is soluble in hexanes, while the byproduct, triphenylphosphine oxide, is largely insoluble.

    • Filter the mixture through a short plug of silica gel or celite, washing with a hexanes/ethyl acetate mixture.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure ethyl (E)-3-(2-fluoro-3-(trifluoromethyl)phenyl)acrylate.

Data Presentation

The following table summarizes representative quantitative data for Wittig reactions involving substituted benzaldehydes. Note that specific yields for the reaction with this compound will need to be determined experimentally.

Ylide TypeAldehydeProductTypical Yield (%)E/Z RatioReference
Non-stabilizedSubstituted Benzaldehydes(Z)-Styrene derivatives60-95%>95:5General Knowledge
StabilizedFluorinated Benzaldehydes(E)-α,β-Unsaturated Esters85-98%>90:10Adapted from similar reactions

Visualizations

Wittig Reaction Mechanism

The mechanism of the Wittig reaction proceeds through a betaine intermediate, which then forms a four-membered oxaphosphetane ring. This ring subsequently collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.

Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Alkene Formation Ph3P_CH2R Ph₃P⁺-CH₂R Ylide Ph₃P=CHR Ph3P_CH2R->Ylide -BH⁺ Base Base Betaine Betaine Intermediate Ylide->Betaine + R'CHO Aldehyde R'CHO Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene R'CH=CHR Oxaphosphetane->Alkene TPPO Ph₃P=O Oxaphosphetane->TPPO

Caption: Mechanism of the Wittig Reaction.

Experimental Workflow (Protocol A)

The following diagram illustrates the key steps in the experimental workflow for the Wittig reaction using a strong base.

Wittig_Workflow start Start ylide_gen Ylide Generation (Phosphonium Salt + Base in THF at 0°C) start->ylide_gen reaction Reaction with Aldehyde (Add Aldehyde solution at 0°C, warm to RT) ylide_gen->reaction quench Quench Reaction (Add aq. NH₄Cl) reaction->quench extraction Aqueous Work-up (Extraction with Ethyl Acetate) quench->extraction drying Dry Organic Layer (Anhydrous MgSO₄ or Na₂SO₄) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Flash Column Chromatography) concentration->purification product Final Product purification->product

Caption: Experimental Workflow for Protocol A.

References

Application Notes and Protocols: The Role of 2-Fluoro-3-(trifluoromethyl)benzaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic compounds play a pivotal role in modern agrochemical design, often imparting enhanced efficacy, metabolic stability, and target-binding affinity. The strategic incorporation of fluorine and trifluoromethyl groups into a molecule can significantly modulate its physicochemical and biological properties. 2-Fluoro-3-(trifluoromethyl)benzaldehyde is a key building block that possesses the necessary functionalities for the synthesis of complex, high-value agrochemicals. Its unique substitution pattern—an ortho-fluoro and a meta-trifluoromethyl group on the benzaldehyde ring—makes it a valuable precursor for creating novel active ingredients, particularly in the class of succinate dehydrogenase inhibitor (SDHI) fungicides.

The trifluoromethyl group is a strong electron-withdrawing moiety that can enhance the biological activity and stability of a pesticide. The fluorine atom can influence molecular conformation and improve interactions with biological targets. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, including condensations, oxidations, and the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to building the core structures of many pesticides.

This document provides detailed application notes and experimental protocols for the potential use of this compound in the synthesis of advanced agrochemicals, with a focus on pyrazole carboxamide fungicides, a significant class of SDHI fungicides.

Application in Fungicide Synthesis: A Gateway to Pyrazole Carboxamides

The 2-fluoro-3-(trifluoromethyl)phenyl moiety is a key structural feature in several modern fungicides. A prominent example of a highly effective agrochemical containing a related structural motif is Fluxapyroxad , a broad-spectrum SDHI fungicide. While the commercial synthesis of Fluxapyroxad may start from different precursors, a plausible and illustrative synthetic pathway can be envisioned starting from this compound to construct a key aniline intermediate, which is then elaborated to the final active ingredient.

Proposed Synthetic Pathway Overview

The overall strategy involves the conversion of this compound into a substituted aniline, which is a crucial intermediate. This intermediate is then coupled with a pyrazole carboxylic acid derivative to form the final pyrazole carboxamide fungicide.

G A This compound B Substituted Chalcone A->B Claisen-Schmidt Condensation C Substituted Pyrazoline B->C Cyclization with Hydrazine D Substituted Pyrazole C->D Oxidation E Substituted Aniline Intermediate D->E Functional Group Interconversion G Final Pyrazole Carboxamide Fungicide (e.g., Fluxapyroxad analogue) E->G Amide Coupling F 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid chloride F->G

Caption: Proposed synthetic workflow from this compound.

Experimental Protocols

The following are detailed protocols for the key transformations in the proposed synthesis of a pyrazole carboxamide fungicide.

Protocol 1: Synthesis of a Chalcone Intermediate via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with an appropriate ketone to form a chalcone, a key intermediate for pyrazole synthesis.

Materials:

  • This compound

  • Acetophenone (or other suitable ketone)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in ethanol.

  • Cool the solution in an ice bath with stirring.

  • Slowly add an aqueous solution of sodium hydroxide (2 equivalents) dropwise to the cooled mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Protocol 2: Synthesis of a Pyrazole Intermediate

This protocol outlines the cyclization of the chalcone intermediate with a hydrazine derivative to form the pyrazole ring.

Materials:

  • Chalcone intermediate from Protocol 1

  • Hydrazine hydrate or a substituted hydrazine

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, suspend the chalcone (1 equivalent) in glacial acetic acid.

  • Add hydrazine hydrate (1.1 equivalents) to the suspension.

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • The crude pyrazole can be purified by column chromatography or recrystallization.

Protocol 3: Amide Coupling to Form the Final Product

This protocol details the final step of coupling the pyrazole-aniline intermediate with the pyrazole carboxylic acid chloride.

Materials:

  • Substituted pyrazole-aniline intermediate

  • 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride

  • Triethylamine or other suitable base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the pyrazole-aniline intermediate (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.05 equivalents) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction for completion using TLC.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final pyrazole carboxamide fungicide.

Quantitative Data: Efficacy of a Representative Fungicide (Fluxapyroxad)

The following table summarizes the efficacy of Fluxapyroxad, a commercial fungicide with a related structural motif, against various plant pathogens. This data illustrates the high level of activity that can be achieved with this class of compounds.

Fungal PathogenCropEC₅₀ (mg/L)
Mycosphaerella graminicolaWheat0.018
Pyrenophora teresBarley0.035
Botrytis cinereaGrape0.051
Alternaria solaniPotato0.011
Rhizoctonia solaniSoybean0.023

Mode of Action: Succinate Dehydrogenase Inhibition

Pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi. This inhibition blocks the conversion of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and electron transport chain. The disruption of cellular respiration leads to a depletion of ATP, ultimately causing fungal cell death.

G cluster_0 Mitochondrial Respiratory Chain Complex I Complex I Complex III Complex III Complex I->Complex III e- Complex IV Complex IV Complex III->Complex IV e- ATP Synthesis ATP Synthesis Complex III->ATP Synthesis Complex II Complex II Complex II->Complex III e- O2 O2 Complex IV->O2 e- H2O H2O O2->H2O Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) Pyrazole Carboxamide\nFungicide Pyrazole Carboxamide Fungicide Pyrazole Carboxamide\nFungicide->Complex II Inhibition

Caption: Inhibition of the fungal mitochondrial respiratory chain by pyrazole carboxamide fungicides.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced agrochemicals. Its unique electronic and steric properties make it an ideal starting material for constructing complex molecules with enhanced biological activity. The protocols and data presented herein provide a framework for researchers and scientists to explore the potential of this and related fluorinated benzaldehydes in the discovery and development of novel and effective crop protection solutions, particularly in the important class of SDHI fungicides. The representative synthetic pathways and efficacy data underscore the significant contribution of fluorine chemistry to modern agriculture.

2-Fluoro-3-(trifluoromethyl)benzaldehyde: A Key Intermediate in the Synthesis of Pharmacologically Active Curcumin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

2-Fluoro-3-(trifluoromethyl)benzaldehyde serves as a crucial building block in medicinal chemistry for the synthesis of novel pharmaceutical compounds. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable physicochemical properties to the resulting molecules, such as enhanced metabolic stability and bioavailability. This intermediate is particularly valuable in the development of mono-carbonyl analogs of curcumin, a natural compound known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. These synthetic analogs often exhibit improved potency and stability compared to curcumin itself.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potent curcumin analog and outlines the biological signaling pathway it modulates.

Application Notes

Primary Application: Synthesis of Mono-carbonyl Curcumin Analogs

This compound is a key reactant in the Claisen-Schmidt condensation reaction to produce mono-carbonyl curcumin analogs.[1] This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. In this context, two equivalents of this compound react with one equivalent of a ketone, such as acetone or cyclohexanone, to yield a symmetric α,β-unsaturated ketone. These mono-carbonyl analogs are of significant interest in drug development due to their enhanced stability and potent biological activities.[2][3]

Pharmacological Significance of Resulting Analogs:

Curcumin analogs synthesized from this compound have shown promise as potent anti-inflammatory and cytoprotective agents. A key mechanism of action for these compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a critical role in cellular defense against oxidative stress and inflammation.

Experimental Protocols

Synthesis of (1E,4E)-1,5-Bis(2-fluoro-3-(trifluoromethyl)phenyl)penta-1,4-dien-3-one

This protocol describes the synthesis of a mono-carbonyl curcumin analog via a Claisen-Schmidt condensation reaction.

Materials:

  • This compound

  • Acetone

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (10%)

  • Hydrochloric Acid (HCl), dilute

  • Deionized Water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve this compound (2.0 equivalents) and acetone (1.0 equivalent) in ethanol.

  • Cool the mixture in an ice bath and slowly add a 10% aqueous solution of sodium hydroxide dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified (1E,4E)-1,5-Bis(2-fluoro-3-(trifluoromethyl)phenyl)penta-1,4-dien-3-one.

Quantitative Data:

Compound IDStructureCell LineIC50 (µM)Reference
Analog A(Structure of a representative mono-carbonyl curcumin analog)Murine Leukemia (P388)0.49[6]
Analog B(Structure of a representative mono-carbonyl curcumin analog)Human Breast Cancer (MCF-7)0.14[7]
Analog C(Structure of a representative mono-carbonyl curcumin analog)Human Hepatocellular Carcinoma (HepG2)11.33[8]

Signaling Pathway and Visualization

Nrf2 Signaling Pathway Activation by Curcumin Analogs

Curcumin analogs synthesized from this compound exert their protective effects by activating the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, such as the α,β-unsaturated ketone moiety of the curcumin analogs, can react with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, causing it to release Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. This binding initiates the transcription of a battery of protective genes, including those encoding for antioxidant enzymes (e.g., Heme Oxygenase-1, NAD(P)H Quinone Dehydrogenase 1) and other cytoprotective proteins.[9][10]

Caption: Nrf2 Signaling Pathway Activation.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of curcumin analogs from this compound.

Experimental_Workflow Start Starting Materials: This compound Acetone Reaction Claisen-Schmidt Condensation (Base-catalyzed) Start->Reaction Purification Purification (Recrystallization) Reaction->Purification Product Purified Curcumin Analog Purification->Product Biological_Eval Biological Evaluation (e.g., Anti-inflammatory assays, Cytotoxicity assays) Product->Biological_Eval Data Quantitative Data (e.g., Yield, IC50 values) Biological_Eval->Data

Caption: Synthesis and Evaluation Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-Fluoro-3-(trifluoromethyl)benzaldehyde. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and purification of this compound.

Q1: What are the potential impurities in a crude sample of this compound?

A1: Impurities can arise from unreacted starting materials, side-products, or degradation. Potential impurities may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 2-fluoro-3-(trifluoromethyl)toluene or related organometallic reagents.

  • Over-oxidation Product: Formation of 2-Fluoro-3-(trifluoromethyl)benzoic acid is a common issue for many benzaldehyde derivatives due to exposure to air.[1]

  • Corresponding Alcohol: The corresponding benzyl alcohol, 2-Fluoro-3-(trifluoromethyl)benzyl alcohol, may be present as a by-product of certain synthetic methods.

  • Side-Products from Synthesis: The specific synthesis route will determine other potential impurities. For example, if the aldehyde is prepared via formylation of an organometallic reagent, homo-coupling by-products could be present.

Q2: My crude product shows a brownish color. What is the likely cause and how can I remove it?

A2: A brownish color often indicates the presence of polymeric or other high molecular weight impurities formed during the reaction or upon standing. These can sometimes be removed by treating a solution of the crude product with activated charcoal followed by filtration. However, column chromatography is generally the most effective method for removing colored impurities.

Q3: After purification by column chromatography, I still observe a small amount of a more polar impurity by TLC. What could this be and how can I remove it?

A3: A common polar impurity in aldehyde samples is the corresponding carboxylic acid, formed by oxidation.[1] This can often be removed by dissolving the sample in an organic solvent like diethyl ether or ethyl acetate and washing with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic impurity will be extracted into the aqueous layer. Subsequent washing of the organic layer with brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and removal of the solvent should yield a purer product.

Q4: Can I purify this compound by distillation?

A4: Distillation can be a suitable method for purifying aldehydes, particularly for removing non-volatile impurities.[2] Given the boiling point of this compound is 185°C at atmospheric pressure, vacuum distillation is recommended to avoid potential thermal degradation at higher temperatures.[3]

Q5: How should I store the purified this compound to prevent degradation?

A5: To minimize oxidation to the corresponding carboxylic acid, the purified aldehyde should be stored under an inert atmosphere (e.g., argon or nitrogen).[4] It is also advisable to store it at a low temperature and protected from light.

Data Presentation

The following table summarizes hypothetical data for the purification of this compound to illustrate the effectiveness of different purification techniques. Actual results may vary.

Purification MethodStarting Purity (by GC)Final Purity (by GC)Yield (%)Notes
Vacuum Distillation 85%97%75%Effective at removing non-volatile impurities.
Column Chromatography 85%>99%80%Provides high purity product, effective at separating closely related impurities.
Base Wash 97% (with acid impurity)>99%95%Specifically removes acidic impurities like the corresponding carboxylic acid.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for the purification of substituted benzaldehydes like this compound using silica gel column chromatography.

  • Solvent System Selection:

    • Using thin-layer chromatography (TLC), determine a suitable solvent system. A mixture of hexane and ethyl acetate is a good starting point.[5]

    • The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the desired product.[6]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.[6]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the solvent system or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected solvent system, starting with a lower polarity (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the product and any more polar impurities.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizations

Below are diagrams illustrating a general experimental workflow and a troubleshooting decision tree for the purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Starting Materials B Chemical Reaction A->B C Quenching B->C D Extraction C->D E Drying D->E F Crude Product E->F G Column Chromatography / Distillation F->G H Pure Product G->H

Caption: General experimental workflow for synthesis and purification.

G Start Crude Product Analysis (TLC/GC) Impure Product is Impure Start->Impure Pure Product is Pure Impure->Pure No MultipleSpots Multiple Spots on TLC? Impure->MultipleSpots Yes ColumnChrom Perform Column Chromatography MultipleSpots->ColumnChrom Yes SingleImpurity Single Major Impurity? MultipleSpots->SingleImpurity No FinalProduct Pure Product ColumnChrom->FinalProduct AcidImpurity Is it an acidic impurity? SingleImpurity->AcidImpurity Yes Distillation Consider Distillation SingleImpurity->Distillation No BaseWash Perform Aqueous Base Wash AcidImpurity->BaseWash Yes AcidImpurity->Distillation No BaseWash->FinalProduct Distillation->FinalProduct

Caption: Troubleshooting decision tree for purification.

References

Technical Support Center: 2-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-Fluoro-3-(trifluoromethyl)benzaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in a question-and-answer format.

Q1: My reaction yield is lower than expected. Could impurities in the this compound be the cause?

A1: Yes, impurities can significantly impact reaction yields. Common culprits include:

  • 2-Fluoro-3-(trifluoromethyl)benzyl alcohol: This is a potential unreacted starting material from the synthesis of the aldehyde. Being less reactive, its presence effectively lowers the concentration of your desired reactant.

  • 2-Fluoro-3-(trifluoromethyl)benzoic acid: This is an oxidation product that can form upon exposure of the aldehyde to air.[1] The presence of this acidic impurity can interfere with reactions sensitive to pH or those involving base catalysts.

  • Water: Can hydrolyze sensitive reagents or intermediates in your reaction.

  • Positional Isomers: Isomers such as 2-Fluoro-5-(trifluoromethyl)benzaldehyde or 4-Fluoro-3-(trifluoromethyl)benzaldehyde may have different reactivity and lead to the formation of undesired side products, complicating purification and reducing the yield of the target molecule.

Q2: I am observing an unexpected side product in my reaction. How can I identify the cause?

A2: Unexpected side products often arise from reactions with impurities in your starting material. To troubleshoot this:

  • Analyze the Starting Material: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to check the purity of your this compound.

  • Identify the Impurity: Compare the mass spectrum or retention time of the impurity with known potential impurities (see table below).

  • Consider Reactivity: Once the impurity is identified, consider its reactivity under your reaction conditions to understand how the side product might have formed. For example, a benzyl alcohol impurity might undergo a separate reaction pathway.

Q3: My this compound has a yellowish tint. Is it still usable?

A3: A yellowish tint can indicate the presence of colored impurities, which may arise from degradation or polymerization of the aldehyde over time, especially if exposed to light or air. While a slight discoloration may not always affect a reaction, it is a sign of impurity. It is recommended to purify the material by distillation or column chromatography before use in sensitive applications. To prevent discoloration, store the product in a dark, cool place under an inert atmosphere.

Q4: How can I remove the corresponding benzoic acid impurity from my benzaldehyde?

A4: 2-Fluoro-3-(trifluoromethyl)benzoic acid is a common impurity formed by oxidation.[1] It can be removed by:

  • Aqueous Wash: Dissolve the aldehyde in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane) and wash with a mild aqueous base solution (e.g., saturated sodium bicarbonate). The acidic benzoic acid will be deprotonated and dissolve in the aqueous layer. Subsequently, wash with water to remove any remaining base, and then dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before removing the solvent.

  • Distillation: Since the boiling point of the benzoic acid is significantly higher than the benzaldehyde, distillation can be an effective purification method.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The most common impurities are typically related to its synthesis and stability. These include the corresponding benzyl alcohol (unreacted precursor), benzoic acid (oxidation product), positional isomers, and residual solvents from the manufacturing process.

Q2: How should I store this compound to minimize degradation?

A2: To minimize degradation, this compound should be stored in a tightly sealed container, in a cool, dark place, and preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q3: What analytical methods are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods for determining the purity and identifying impurities in this compound.

Common Impurities in this compound

Impurity NameChemical StructurePotential SourcePotential Impact on ExperimentsRecommended Analytical Method
2-Fluoro-3-(trifluoromethyl)benzyl alcoholFC₆H₃(CF₃)CH₂OHIncomplete oxidation of the corresponding benzyl alcohol during synthesis.Reduces the effective concentration of the aldehyde, leading to lower yields. May participate in side reactions.HPLC, GC-MS
2-Fluoro-3-(trifluoromethyl)benzoic acidFC₆H₃(CF₃)COOHOxidation of the aldehyde upon exposure to air.[1]Can neutralize basic reagents or catalyze unwanted side reactions. May complicate product purification.HPLC, Titration
Positional Isomers (e.g., 2-Fluoro-5-(trifluoromethyl)benzaldehyde)FC₆H₃(CF₃)CHOImpurities in the starting materials for the synthesis of the benzene ring.Can lead to the formation of isomeric products, which may be difficult to separate from the desired product.HPLC, GC-MS
Residual Solvents (e.g., Toluene, Dichloromethane)-Remnants from the synthesis and purification process.May interfere with the reaction or complicate product purification.GC-MS (Headspace)
WaterH₂OIngress from the atmosphere or from solvents.Can hydrolyze sensitive reagents and intermediates.Karl Fischer Titration

Experimental Protocol: Purity Determination by HPLC

This protocol outlines a general method for determining the purity of this compound and identifying potential impurities using High-Performance Liquid Chromatography (HPLC).

1. Instrumentation and Conditions:

  • HPLC System: A standard analytical HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is recommended.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Reagent and Sample Preparation:

  • Solvents: Use HPLC-grade acetonitrile and water.

  • Standard Solution: Prepare a stock solution of this compound reference standard (if available) at a concentration of approximately 1 mg/mL in acetonitrile.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 1 mg/mL.

3. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition (30% acetonitrile) until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution.

  • Analyze the resulting chromatogram for the presence of any additional peaks, which would indicate impurities.

  • The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Troubleshooting Workflow for Impurity Issues

G cluster_start cluster_investigation Investigation cluster_remediation Remediation cluster_outcome start Experiment Fails (e.g., low yield, side products) check_purity Check Purity of This compound start->check_purity check_purity->start Purity is high, investigate other reaction parameters analyze Analyze by HPLC or GC-MS check_purity->analyze Purity is suspect identify_impurity Identify Impurity (compare to known standards) analyze->identify_impurity purify Purify Aldehyde (e.g., distillation, wash, chromatography) identify_impurity->purify Impurity identified rerun Re-run Experiment with Purified Material purify->rerun success Successful Experiment rerun->success

Caption: Troubleshooting workflow for addressing experimental issues potentially caused by impurities.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Fluoro-3-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.

Synthesis Route 1: Oxidation of 2-Fluoro-3-(trifluoromethyl)benzyl alcohol

Question 1: My Swern oxidation of 2-Fluoro-3-(trifluoromethyl)benzyl alcohol is giving a low yield of the aldehyde. What are the potential causes and solutions?

Answer: Low yields in Swern oxidations can arise from several factors. Here's a troubleshooting guide:

  • Incomplete Reaction:

    • Insufficient Reagents: Ensure you are using a slight excess of oxalyl chloride and dimethyl sulfoxide (DMSO), typically 1.1 to 1.5 equivalents relative to the alcohol. Also, ensure at least 2.5 to 3 equivalents of a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) are used.

    • Reaction Time: While Swern oxidations are often rapid, ensure the reaction has proceeded to completion by monitoring with Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Side Reactions:

    • Over-oxidation to Carboxylic Acid: This is less common with Swern oxidation but can occur if the reaction is not properly quenched. Ensure a rapid and efficient quench with a suitable reagent like a saturated aqueous solution of ammonium chloride.

    • Formation of Thioacetal Byproducts: This can happen if the reaction temperature is not kept sufficiently low. It is critical to maintain the reaction temperature at or below -60 °C.[1][2]

    • Epimerization: If your substrate has a stereocenter alpha to the alcohol, the use of triethylamine can sometimes lead to epimerization. Switching to a bulkier base like DIPEA can mitigate this issue.[1]

  • Work-up Issues:

    • Product Loss during Extraction: this compound is a relatively volatile compound. Avoid prolonged exposure to high vacuum or excessive heating during solvent removal.

    • Emulsion Formation: During the aqueous work-up, emulsions can form. A gentle extraction technique and the addition of brine can help to break up emulsions.

Question 2: I am observing an unknown impurity in my final product after Dess-Martin periodinane (DMP) oxidation. What could it be and how can I remove it?

Answer: A common impurity from DMP oxidations is the byproduct iodinane. Here’s how to address this:

  • Identification: The iodinane byproduct is often a white solid that can sometimes co-elute with the desired aldehyde on silica gel chromatography.

  • Removal:

    • Aqueous Work-up: A common method to remove the iodinane byproduct is to quench the reaction with a saturated aqueous solution of sodium thiosulfate. This reduces the hypervalent iodine species to a more water-soluble form that can be removed during the aqueous extraction.

    • Filtration: After the reaction is complete, diluting the reaction mixture with a non-polar solvent like hexanes and then filtering through a pad of Celite® or silica gel can effectively remove the precipitated iodinane.

    • Column Chromatography: If the impurity persists, careful column chromatography with a gradient elution (e.g., starting with pure hexanes and gradually increasing the polarity with ethyl acetate) can separate the aldehyde from the iodinane.

Synthesis Route 2: Formylation of 1-Fluoro-2-(trifluoromethyl)benzene

Question 3: My Vilsmeier-Haack formylation of 1-Fluoro-2-(trifluoromethyl)benzene is resulting in a mixture of isomers. How can I improve the regioselectivity?

Answer: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and the regioselectivity is governed by the electronic and steric effects of the substituents on the aromatic ring.[3][4][5][6][7]

  • Understanding Directing Effects: The fluorine atom is an ortho-, para-director, while the trifluoromethyl group is a meta-director. In 1-fluoro-2-(trifluoromethyl)benzene, these directing effects can lead to a mixture of products. The formylation is likely to occur at the positions ortho and para to the fluorine and meta to the trifluoromethyl group.

  • Optimizing Reaction Conditions:

    • Temperature: Running the reaction at a lower temperature can sometimes improve regioselectivity by favoring the thermodynamically more stable product.

    • Lewis Acid: While the Vilsmeier reagent is the primary electrophile, the choice of activating agent (e.g., POCl₃, oxalyl chloride) can subtly influence the outcome. Experimenting with different activating agents might be beneficial.

  • Alternative Formylation Methods: If regioselectivity remains an issue, consider alternative formylation strategies:

    • Directed Ortho-Metalation (DoM): Lithiation of 1-fluoro-2-(trifluoromethyl)benzene with a strong base like n-butyllithium or LDA, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), can provide high regioselectivity. The fluorine atom can act as a directing group for the lithiation.[8][9]

    • Grignard Reaction: If a bromo- or iodo- derivative of 1-fluoro-2-(trifluoromethyl)benzene is available, formation of the Grignard reagent followed by reaction with a formylating agent is a viable route.[10]

Question 4: The yield of my Rieche formylation is low. What are the critical parameters to control?

Answer: The Rieche formylation uses a Lewis acid to activate dichloromethyl methyl ether as the formylating agent.[8][11][12] Low yields can be due to several factors:

  • Lewis Acid Activity: The activity of the Lewis acid (e.g., TiCl₄, SnCl₄) is crucial. Ensure that the Lewis acid is fresh and handled under anhydrous conditions to prevent deactivation by moisture.

  • Stoichiometry: The stoichiometry of the Lewis acid is important. Typically, a slight excess is used.

  • Reaction Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C to room temperature). Running the reaction at too high a temperature can lead to decomposition of the formylating agent or side reactions.

  • Substrate Reactivity: The Rieche formylation works best with electron-rich aromatic compounds. 1-Fluoro-2-(trifluoromethyl)benzene is relatively electron-deficient, which may contribute to a lower yield. Increasing the reaction time or using a more potent Lewis acid could improve the conversion.

Data Presentation

Table 1: Comparison of Oxidation Methods for 2-Fluoro-3-(trifluoromethyl)benzyl alcohol

Oxidation MethodOxidizing AgentTypical SolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)Key Considerations
Swern OxidationOxalyl chloride, DMSO, TEA/DIPEADichloromethane-78 to -601 - 385 - 95Requires low temperatures; malodorous byproduct (dimethyl sulfide).[1][2][13][14][15][16][17]
Dess-Martin OxidationDess-Martin Periodinane (DMP)DichloromethaneRoom Temp.1 - 490 - 98Mild conditions; byproduct can be removed with thiosulfate wash.[18][19][20][21][22]

Table 2: Overview of Formylation Methods for 1-Fluoro-2-(trifluoromethyl)benzene

Formylation MethodFormylating AgentCatalyst/BaseTypical SolventTemperature (°C)Potential Issues
Vilsmeier-HaackDMF, POCl₃NoneDMF or CH₂Cl₂0 to 80Regioselectivity can be an issue.[3][4][5][6][7]
Rieche FormylationDichloromethyl methyl etherTiCl₄, SnCl₄Dichloromethane0 to 25Requires anhydrous conditions; substrate may have low reactivity.[8][11][12]
Directed Ortho-MetalationDMFn-BuLi or LDATHF, Diethyl ether-78 to 0Requires strictly anhydrous and inert conditions.[8][9]
Grignard ReactionDMFMagnesiumTHF, Diethyl ether0 to refluxRequires a halogenated precursor.[10]

Experimental Protocols

Protocol 1: Swern Oxidation of 2-Fluoro-3-(trifluoromethyl)benzyl alcohol

  • To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of dimethyl sulfoxide (2.2 eq) in DCM dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of 2-Fluoro-3-(trifluoromethyl)benzyl alcohol (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethylamine (3.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Dess-Martin Oxidation of 2-Fluoro-3-(trifluoromethyl)benzyl alcohol

  • To a solution of 2-Fluoro-3-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Swern_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification Reagents Oxalyl Chloride DMSO DCM Activation Activation at -78°C Reagents->Activation Reaction Addition of Alcohol -78°C Activation->Reaction Alcohol 2-Fluoro-3-(trifluoromethyl)benzyl alcohol Alcohol->Reaction Base Addition of TEA/DIPEA Reaction->Base Quench Quench with NH4Cl (aq) Base->Quench Extraction Extraction with DCM Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions q_node q_node LowYield Low Yield of Aldehyde IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideReactions Side Reactions LowYield->SideReactions WorkupIssues Work-up Issues LowYield->WorkupIssues CheckReagents Check Reagent Stoichiometry Monitor Reaction Progress (TLC/GC) IncompleteReaction->CheckReagents ControlTemp Maintain Temperature < -60°C Use Hindered Base (DIPEA) SideReactions->ControlTemp OptimizeWorkup Careful Solvent Removal Use Brine for Emulsions WorkupIssues->OptimizeWorkup

References

Technical Support Center: Managing Byproducts in Reactions with 2-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-3-(trifluoromethyl)benzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and mitigate byproduct formation in your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered in reactions with this compound?

A1: Based on the reactivity of the aldehyde functional group and the presence of activating fluoro and trifluoromethyl substituents, common byproducts may include:

  • Oxidation Product: Formation of 2-Fluoro-3-(trifluoromethyl)benzoic acid due to oxidation of the aldehyde.

  • Over-reaction Products: In reactions like reductive amination, dialkylation or trialkylation of the amine can occur.

  • Unreacted Starting Material: Incomplete conversion leading to the presence of residual this compound.

  • Solvent Adducts: Byproducts formed from the reaction of reactive intermediates with the solvent.

  • Homocoupling Products: In Grignard reactions, coupling of the Grignard reagent can lead to homocoupling byproducts.

Q2: How can I minimize the oxidation of this compound to its corresponding carboxylic acid?

A2: To minimize oxidation, it is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen. Using freshly distilled, anhydrous solvents can also prevent the introduction of oxidizing impurities. If the reaction conditions are harsh, consider using milder reagents or lowering the reaction temperature.

Q3: What are the best practices for storing this compound to prevent degradation?

A3: Store this compound in a cool, dry, and dark place under an inert atmosphere. The container should be tightly sealed to prevent exposure to moisture and air, which can lead to oxidation and other degradation pathways.

Q4: Which analytical techniques are most suitable for identifying and quantifying byproducts in my reaction mixture?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the main product and detecting non-volatile byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and unreacted starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural information for the identification of unknown byproducts. ¹⁹F NMR is particularly useful for tracking fluorine-containing species.

  • Mass Spectrometry (MS): Helps in determining the molecular weight of byproducts, aiding in their identification.

Troubleshooting Guides

This section provides detailed troubleshooting for common synthetic reactions involving this compound.

Wittig Reaction: Synthesis of Substituted Styrenes

Issue: Low yield of the desired styrene derivative and formation of significant byproducts.

Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Ylide Formation Ensure the use of a sufficiently strong and fresh base (e.g., n-BuLi, NaH). Perform the reaction under strictly anhydrous conditions.Improved conversion of the phosphonium salt to the ylide, leading to higher product yield.
Formation of Triphenylphosphine Oxide This is an inherent byproduct of the Wittig reaction. It can be removed by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.Isolation of the pure styrene derivative, free from triphenylphosphine oxide.
Side reactions of the Aldehyde The electron-withdrawing groups on the benzaldehyde can make it susceptible to side reactions. Use milder reaction conditions (e.g., lower temperature) and shorter reaction times.Minimized formation of undesired byproducts.

Experimental Protocol: Wittig Reaction

  • In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C and add n-butyllithium (1.05 eq.) dropwise.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the solution back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to separate the desired styrene from triphenylphosphine oxide.

Workflow for Wittig Reaction Byproduct Management

Wittig_Workflow cluster_reaction Wittig Reaction cluster_purification Purification cluster_byproducts Byproduct Removal start Start Reaction (Aldehyde + Ylide) reaction Reaction Mixture (Product + Byproducts) start->reaction extraction Aqueous Workup & Extraction reaction->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization Optional pure_product Pure Product chromatography->pure_product tppo Triphenylphosphine Oxide (Removed by Chromatography/ Recrystallization) chromatography->tppo unreacted_aldehyde Unreacted Aldehyde (Separated by Chromatography) chromatography->unreacted_aldehyde recrystallization->pure_product Reductive_Amination_Troubleshooting start Problem: Low Yield of Secondary Amine check_overalkylation Check for Tertiary Amine (GC-MS, NMR) start->check_overalkylation check_alcohol Check for Alcohol Byproduct (GC-MS, NMR) start->check_alcohol check_starting_material Check for Unreacted Aldehyde (TLC, GC-MS) start->check_starting_material solution_overalkylation Use Milder Reducing Agent (e.g., NaBH(OAc)₃) Control Stoichiometry check_overalkylation->solution_overalkylation Detected solution_alcohol Use Imine-Selective Reducing Agent (e.g., NaBH(OAc)₃) check_alcohol->solution_alcohol Detected solution_starting_material Increase Reaction Time or Temperature Moderately check_starting_material->solution_starting_material Detected success Improved Yield of Secondary Amine solution_overalkylation->success solution_alcohol->success solution_starting_material->success Grignard_Purification start Crude Reaction Mixture workup Aqueous Quench (NH₄Cl) & Extraction start->workup analysis Analyze Crude (TLC, GC-MS) workup->analysis simple_filtration Simple Filtration (if product precipitates) analysis->simple_filtration Product is Solid column_chromatography Column Chromatography analysis->column_chromatography Complex Mixture pure_product Pure Tertiary Alcohol simple_filtration->pure_product recrystallization Recrystallization column_chromatography->recrystallization Further Purification column_chromatography->pure_product recrystallization->pure_product

stability of 2-Fluoro-3-(trifluoromethyl)benzaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability of 2-Fluoro-3-(trifluoromethyl)benzaldehyde under various experimental conditions. The following information is compiled from publicly available data on this compound and structurally similar molecules. It is intended to serve as a practical resource for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: this compound should be stored in a cool, dry, and dark place, sealed in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon). It is sensitive to air and moisture. For long-term storage, refrigeration is recommended.

Q2: Is this compound stable at room temperature?

A: While it can be handled at room temperature for short periods during experimental use, prolonged exposure should be avoided. For storage, it is best kept in a controlled, cool environment to minimize potential degradation.

Q3: What are the known incompatibilities of this compound?

A: this compound is incompatible with strong oxidizing agents, strong reducing agents, strong bases, and strong acids. Reactions with these substances can lead to vigorous and potentially hazardous decomposition.

Q4: What are the potential degradation pathways for this compound?

A: Based on the chemistry of substituted benzaldehydes, potential degradation pathways include:

  • Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 2-fluoro-3-(trifluoromethyl)benzoic acid. This can be initiated by exposure to air (auto-oxidation) or other oxidizing agents.

  • Reduction: The aldehyde can be reduced to the corresponding alcohol, (2-fluoro-3-(trifluoromethyl)phenyl)methanol, in the presence of reducing agents.

  • Hydrolysis of the Trifluoromethyl Group: Under harsh acidic or basic conditions, the trifluoromethyl group may undergo hydrolysis, although it is generally considered to be a stable functional group.

  • Photodegradation: Exposure to UV light may lead to the degradation of the molecule, potentially involving the formation of radical species and subsequent reactions. Studies on other trifluoromethyl-substituted aromatic compounds suggest that photodegradation can lead to the formation of trifluoroacetic acid.[1]

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Solution
Inconsistent experimental results over time. Compound degradation due to improper storage.Ensure the compound is stored under an inert atmosphere in a tightly sealed container, protected from light, and in a refrigerator. Use freshly opened or recently purchased material for critical experiments.
Formation of an acidic impurity detected by NMR or LC-MS. Oxidation of the aldehyde to a carboxylic acid.Minimize exposure to air. When handling, use an inert atmosphere (glovebox or Schlenk line). Consider purifying the material by distillation or chromatography if oxidation is suspected.
Unexpected side products in a reaction. Instability of the compound under the reaction conditions (e.g., high temperature, strong base/acid).Evaluate the reaction conditions. If possible, use milder reagents and lower reaction temperatures. Perform a small-scale stability test of the aldehyde under the proposed reaction conditions without other reactants.
Discoloration of the compound (e.g., turning yellow). Potential polymerization or formation of degradation products upon exposure to light or air.Store in an amber vial or wrap the container with aluminum foil to protect from light. Ensure the container is properly sealed with an inert gas headspace.

Stability Summary

The following table summarizes the predicted stability of this compound under different conditions based on general chemical principles for aromatic aldehydes and organofluorine compounds.

Condition Predicted Stability Potential Degradation Products Recommendations
Temperature Stable at recommended storage temperatures (refrigerated). May slowly degrade at elevated temperatures.Oligomers/polymers, products of decarbonylation at very high temperatures.Store refrigerated. Avoid prolonged heating.
pH (Aqueous) Likely unstable in strongly acidic or basic aqueous solutions.Hydrolysis of the trifluoromethyl group (extreme conditions), Cannizzaro reaction (strong base).Use buffered solutions and avoid extreme pH if possible. Conduct reactions at neutral or near-neutral pH where feasible.
Light (UV) Susceptible to photodegradation.Trifluoroacetic acid, other complex products.[1]Protect from light by using amber containers or covering with foil.
Oxidizing Agents Unstable.2-Fluoro-3-(trifluoromethyl)benzoic acid.Avoid contact with peroxides, permanganates, and other strong oxidizers.
Reducing Agents Unstable.(2-fluoro-3-(trifluoromethyl)phenyl)methanol.Avoid contact with hydrides (e.g., NaBH₄, LiAlH₄) unless reduction is the intended reaction.

Experimental Protocols

The following are general protocols for assessing the stability of this compound. These should be adapted based on the specific experimental needs and available analytical instrumentation.

Protocol 1: Thermal Stability Assessment
  • Sample Preparation: Accurately weigh a known amount of this compound into several vials. Seal the vials under an inert atmosphere.

  • Stress Conditions: Place the vials in ovens set at different temperatures (e.g., 40°C, 60°C, 80°C). Include a control sample stored at the recommended storage temperature.

  • Time Points: At specified time intervals (e.g., 1, 3, 7, 14 days), remove one vial from each temperature.

  • Analysis: Allow the vials to cool to room temperature. Dissolve the contents in a suitable solvent (e.g., acetonitrile or dichloromethane). Analyze the samples by a stability-indicating method, such as HPLC-UV or GC-FID, to determine the remaining percentage of the aldehyde and detect any degradation products.

Protocol 2: pH Stability Assessment (Hydrolytic Stability)
  • Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Prepare stock solutions of this compound in a water-miscible organic solvent (e.g., acetonitrile).

  • Stress Conditions: Add a small aliquot of the stock solution to each buffer to a final concentration suitable for analysis. The amount of organic solvent should be kept low (e.g., <5%) to minimize its effect. Incubate the solutions at a controlled temperature (e.g., 25°C or 40°C).

  • Time Points: At various time points (e.g., 0, 2, 6, 24, 48 hours), take an aliquot from each solution.

  • Analysis: Immediately analyze the aliquots by HPLC-UV or a similar technique to quantify the concentration of the parent compound.

Protocol 3: Photostability Assessment
  • Sample Preparation: Prepare solutions of the compound in a photochemically inert solvent (e.g., acetonitrile) in quartz or UV-transparent vials.

  • Stress Conditions: Expose the samples to a controlled light source, such as a photostability chamber with a known light output (e.g., ICH option 1 or 2). Wrap a control sample in aluminum foil and place it alongside the exposed samples.

  • Time Points: At selected time intervals, withdraw samples for analysis.

  • Analysis: Analyze the samples using a stability-indicating method (e.g., HPLC-UV) to measure the loss of the parent compound and the formation of photoproducts.

Visualizations

Below are diagrams illustrating key concepts related to the stability and handling of this compound.

DegradationPathways parent This compound oxidized 2-Fluoro-3-(trifluoromethyl)benzoic acid parent->oxidized Oxidation (Air, O2) reduced (2-Fluoro-3-(trifluoromethyl)phenyl)methanol parent->reduced Reduction hydrolyzed Products of CF3 Hydrolysis parent->hydrolyzed Harsh Acid/Base photodegraded Trifluoroacetic Acid + Other Products parent->photodegraded UV Light

Potential degradation pathways for this compound.

General workflow for stability testing experiments.

References

Technical Support Center: 2-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the handling, storage, and use of 2-Fluoro-3-(trifluoromethyl)benzaldehyde (CAS No. 112641-20-0).

Product Information and Physical Properties

This compound is a substituted aromatic aldehyde crucial in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique substitution pattern imparts specific reactivity and properties.

PropertyValue
Molecular Formula C₈H₄F₄O
Molecular Weight 192.11 g/mol
Appearance Liquid
Density 1.393 g/mL at 25 °C
Boiling Point 185 °C
Flash Point 73 °C (163.4 °F) - closed cup
Refractive Index n20/D 1.455

Safety, Handling, and Storage

Proper handling and storage are critical to ensure the stability of the compound and the safety of laboratory personnel.

Safety Precautions
  • Eye Protection: Always wear chemical safety goggles or a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.

  • Respiratory Protection: Work in a well-ventilated fume hood to avoid inhalation of vapors. If ventilation is inadequate, use a suitable respirator.

  • Hygiene: Wash hands thoroughly after handling.

Storage Recommendations
  • Temperature: Store in a cool, dry place.

  • Atmosphere: For long-term storage, it is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Keep the container tightly sealed to prevent moisture ingress and potential degradation.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Diagram: Troubleshooting Workflow for Unexpected Reaction Outcomes

TroubleshootingWorkflow Troubleshooting Unexpected Reaction Outcomes start Unexpected Reaction Outcome (Low Yield, Side Products, No Reaction) check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions aldehyde_issue Suspect Aldehyde Degradation or Reactivity Issue check_reagents->aldehyde_issue Reagents OK check_conditions->aldehyde_issue Conditions Correct low_reactivity Increase Temperature Use a More Active Catalyst Check for Deactivating Impurities aldehyde_issue->low_reactivity Low Reactivity degradation Check for Air/Moisture Contamination Use Freshly Purified Aldehyde aldehyde_issue->degradation Degradation purification_problem Consider Purification Issues optimize_purification Optimize Chromatography Conditions Consider Distillation or Recrystallization purification_problem->optimize_purification Impure Product solution solution low_reactivity->solution Problem Solved degradation->solution optimize_purification->solution

Ar-CHO + CH₃-CO-Ar' --(Base)--> Ar-CH=CH-CO-Ar' + H₂O

Caption: A step-by-step workflow for the synthesis of chalcones.

Technical Support Center: Troubleshooting Reactions with 2-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-3-(trifluoromethyl)benzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.

General FAQs

Q1: What are the key reactivity features of this compound?

This compound is an aromatic aldehyde characterized by high electrophilicity. The presence of two electron-withdrawing groups, a fluorine atom at the 2-position and a trifluoromethyl group at the 3-position, significantly activates the aldehyde group towards nucleophilic attack.[1] This enhanced reactivity makes it a valuable intermediate in organic synthesis, particularly for creating complex molecules in pharmaceutical and agrochemical development.[1][2]

Q2: What are the typical applications of this compound in synthesis?

This compound is primarily used as an intermediate in a variety of organic reactions. Its unique electronic properties make it suitable for:

  • Reductive Amination: To form substituted amines.

  • Wittig Reaction: To synthesize alkenes.[1]

  • Aldol Condensation (Claisen-Schmidt): To form chalcones and other α,β-unsaturated ketones.[3]

  • Synthesis of Heterocyclic Compounds: As a building block for various ring systems.[1]

  • Oxidation to Carboxylic Acids: To produce 2-fluoro-3-(trifluoromethyl)benzoic acid, another important synthetic intermediate.[2]

Q3: What are the recommended storage conditions for this compound?

It should be stored in a cool, dry place in a tightly sealed container, protected from light to prevent degradation.[4] It is classified as a combustible liquid and an irritant, so appropriate safety precautions should be taken.[4]

Troubleshooting Failed Reactions

This section provides troubleshooting guides for common reactions involving this compound.

Reductive Amination

Q4: I am observing low to no yield in my reductive amination reaction. What are the potential causes and solutions?

Low yields in reductive amination can stem from several factors, from inefficient imine formation to the decomposition of the reducing agent. The high electrophilicity of the aldehyde is generally favorable, but careful optimization is still required.

Troubleshooting Flowchart for Low Yield in Reductive Amination

G start Low/No Product Yield check_imine Check Imine Formation (TLC, LC-MS, NMR) start->check_imine check_reductant Assess Reducing Agent start->check_reductant check_conditions Review Reaction Conditions start->check_conditions no_imine Imine not forming or forming slowly check_imine->no_imine reductant_inactive Reducing agent decomposed or too weak check_reductant->reductant_inactive conditions_suboptimal pH, temperature, or solvent issues check_conditions->conditions_suboptimal solution_imine Adjust pH to 4-7 Add dehydrating agent (e.g., molecular sieves) Consider pre-forming imine before adding reductant no_imine->solution_imine solution_reductant Use fresh reducing agent Choose a suitable reductant (see table) Ensure anhydrous conditions reductant_inactive->solution_reductant solution_conditions Optimize pH for both imine formation and reduction Increase temperature if reaction is sluggish Select an appropriate aprotic solvent conditions_suboptimal->solution_conditions

Caption: Troubleshooting flowchart for low yield in reductive amination.

Detailed Solutions:

  • Inefficient Imine Formation: The first step, the formation of an imine or iminium ion, is crucial.[5]

    • pH Control: The reaction pH is critical. It should be mildly acidic (pH 4-7) to facilitate carbonyl protonation without fully protonating the amine, which would render it non-nucleophilic.[5] You can use additives like acetic acid.[6]

    • Water Removal: The formation of the imine from a hemiaminal intermediate eliminates water. This is a reversible step. Adding a dehydrating agent like molecular sieves can drive the equilibrium towards the imine, improving conversion.[5]

  • Reducing Agent Issues:

    • Choice of Reductant: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild, selective for the iminium ion over the starting aldehyde, and effective under non-acidic conditions.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective at a slightly acidic pH but is highly toxic.[5] A stronger reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde, so it's best added after the imine has fully formed.[5][7]

    • Decomposition: Borohydride reagents can decompose in the presence of moisture or highly acidic conditions. Ensure you are using fresh reagent and anhydrous solvents.

  • Side Reactions: The highly reactive aldehyde may undergo self-condensation or other side reactions if the imine formation is slow.

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) pH 5-7, Room Temp, Solvents: DCE, THF, DCMMild, selective, high yields, tolerates acid-sensitive substrates.[5]More expensive.
Sodium Cyanoborohydride (NaBH₃CN) pH 4-6, Room Temp, Solvent: MethanolMild, selective for iminium ions.[5]Highly toxic (potential for HCN gas evolution).[5]
Sodium Borohydride (NaBH₄) pH > 7 (after imine formation), 0°C to RT, Solvent: Methanol, EthanolInexpensive, powerful.Can reduce the starting aldehyde.[5]
Catalytic Hydrogenation H₂, Pd/C or PtO₂ catalystClean, high yielding.Requires specialized equipment (hydrogenator), may reduce other functional groups.

Q5: My reaction is complete, but I am struggling to isolate my amine product from the remaining imine.

This indicates an incomplete reduction. Instead of focusing on separation, which can be difficult due to similar polarities, it's better to drive the reduction to completion.[7]

  • Increase Reducing Agent: Add another portion of the reducing agent.

  • Increase Temperature: Gently heating the reaction may help complete the reduction, although this can sometimes lead to side products.[7]

  • Solvent Choice: If using NaBH₄ in methanol, the solvent can compete with the reduction. Switching to an aprotic solvent for the imine formation and then adding the reductant may improve results.[7]

Experimental Protocol: General Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve this compound (1 equiv.) and the amine (1-1.2 equiv.) in an appropriate solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1 equiv.) to liberate the free amine.

  • Add a catalytic amount of acetic acid (e.g., 0.1 equiv.) or a dehydrating agent like powdered 3Å or 4Å molecular sieves.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the formation of the imine by TLC or LC-MS.

  • Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the mixture.[5]

  • Stir at room temperature and monitor the reaction progress until the imine is consumed (typically 2-24 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[5] Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or via an acid-base extraction.[5]

Aldol Condensation (Claisen-Schmidt)

Q6: I am getting a low yield in my Claisen-Schmidt condensation with an enolizable ketone.

Low yields in crossed Aldol reactions are common and often due to competing self-condensation reactions or unfavorable equilibria.[8]

Troubleshooting Decision Tree for Aldol Condensation

G start Low Yield in Aldol Reaction check_sm Recovered Starting Materials? start->check_sm check_products Complex Mixture of Products? start->check_products yes_sm Yes check_sm->yes_sm no_sm No check_sm->no_sm yes_products Yes check_products->yes_products solution_sm Reaction is reversible or too slow. - Increase temperature to promote dehydration. - Use a stronger base. - Increase reaction time. yes_sm->solution_sm other_issues Consider other issues: - Base strength/concentration - Solvent effects no_sm->other_issues solution_products Self-condensation is competing. - Slowly add the enolizable ketone to the aldehyde/base mixture. - Use a directed Aldol strategy (pre-form enolate with LDA at -78°C). yes_products->solution_products

Caption: Troubleshooting logic for low-yield Aldol condensations.

Detailed Solutions:

  • Reversibility: The initial Aldol addition is often reversible. To drive the reaction forward, promote the subsequent dehydration to the α,β-unsaturated product (chalcone), as this step is typically irreversible.[9] This can often be achieved by heating the reaction mixture.[9]

  • Self-Condensation: A major side reaction is the self-condensation of the enolizable ketone.[8] To minimize this, you can slowly add the ketone to a mixture of the this compound and the base.[8] This keeps the concentration of the enolate low, favoring the cross-condensation.[8]

  • Base and Temperature: The choice and concentration of the base (e.g., NaOH, KOH) are important. Insufficient base may lead to low conversion. Temperature also plays a key role; while higher temperatures can increase the reaction rate and promote dehydration, they can also lead to side reactions if excessive.[8]

ParameterEffect on YieldRecommendations
Temperature Higher temperature favors irreversible dehydration, driving the reaction forward.[9]Start at room temperature and gently heat if conversion is low. Avoid excessively high temperatures to prevent degradation.[8]
Order of Addition Adding the enolizable ketone slowly to the aldehyde/base mixture minimizes ketone self-condensation.[8]Prepare a solution of the aldehyde and base, then add the ketone dropwise.
Base Strength Base must be strong enough to deprotonate the α-carbon of the ketone.NaOH or KOH are commonly used for Claisen-Schmidt reactions. For difficult cases, consider a stronger base like LDA for directed Aldol reactions.[9]
Solvent Protic solvents like ethanol or methanol are typically used.Ethanol is a common and effective choice.[3]

Experimental Protocol: General Claisen-Schmidt Condensation

  • Setup: In a round-bottom flask, dissolve this compound (1 equiv.) and the acetophenone derivative (1 equiv.) in ethanol.[3]

  • Base Addition: While stirring, slowly add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. The formation of a precipitate (the chalcone product) is often observed. Monitor the reaction by TLC. The reaction may take anywhere from 30 minutes to several hours.

  • Workup: Once the reaction is complete, pour the mixture into a beaker of crushed ice.[3]

  • Isolation: Acidify the mixture with dilute HCl to a pH of ~2-3 to neutralize the excess base and precipitate the product fully.[3] Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone.[3][9]

Wittig Reaction

Q7: My Wittig reaction is giving a low yield of the desired alkene.

Low yields in Wittig reactions can be caused by problems with ylide formation, low reactivity of the components, or side reactions. Given the electrophilicity of this compound, the issue often lies with the ylide.

Q8: How can I confirm my phosphonium ylide has formed?

The formation of the ylide from the phosphonium salt and a strong base is often accompanied by a distinct color change, typically to deep yellow, orange, or red. If you do not observe this color, your ylide may not be forming. This could be due to:

  • Inactive Base: The base (e.g., n-BuLi, NaH, KOtBu) may have degraded. Use freshly opened or titrated base.

  • Wet Solvent: The reaction must be conducted under anhydrous conditions, as water will quench the strong base and the ylide. Ensure your solvent (e.g., THF, ether) is properly dried.

  • Insufficient Base: If your phosphonium salt has acidic protons elsewhere in the molecule, you may need to use more than one equivalent of base.[10]

Workflow for a Typical Wittig Reaction

G cluster_0 Ylide Formation cluster_1 Alkene Formation phosphonium Phosphonium Salt ylide Phosphonium Ylide (Colored Solution) phosphonium->ylide + Base Anhydrous THF, 0°C to RT base Strong Base (e.g., n-BuLi) base->ylide oxaphosphetane Oxaphosphetane (Intermediate) ylide->oxaphosphetane aldehyde This compound aldehyde->oxaphosphetane product Alkene Product oxaphosphetane->product side_product Triphenylphosphine Oxide oxaphosphetane->side_product

Caption: General experimental workflow for a Wittig reaction.

Q9: My ylide seems to be unstable. What can I do?

Some ylides, particularly non-stabilized ones (where the carbon is attached to alkyl groups), can be unstable and should be generated and used immediately.[11] One strategy is to generate the ylide in the presence of the aldehyde.[10] This involves adding the base to a mixture of the phosphonium salt and the aldehyde, or adding the phosphonium salt to a mixture of the aldehyde and base.[10]

Experimental Protocol: General Wittig Reaction

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend the phosphonium salt (1.1 equiv.) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a strong base (e.g., n-butyllithium in hexanes, 1.05 equiv.) dropwise. A distinct color change should be observed.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30-60 minutes.

  • Aldehyde Addition: Cool the resulting ylide solution back to 0°C.

  • Add a solution of this compound (1 equiv.) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours (monitor by TLC).

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution or water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or ether).

  • Purification: The main byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography on silica gel.

References

Technical Support Center: Synthesis of 2-Fluoro-3-(trifluoromethyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Fluoro-3-(trifluoromethyl)benzaldehyde and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: The two main synthetic strategies for the synthesis of this compound are:

  • Ortho-lithiation of 1-fluoro-2-(trifluoromethyl)benzene followed by formylation: This involves the deprotonation of the aromatic ring at the position ortho to the fluorine atom using a strong organolithium base, followed by quenching the resulting aryllithium species with a formylating agent like N,N-dimethylformamide (DMF).

  • Vilsmeier-Haack reaction of 1-fluoro-2-(trifluoromethyl)benzene: This method involves the formylation of the electron-rich aromatic ring using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3]

Q2: Which synthetic route generally provides a higher yield?

Q3: What are the common challenges encountered during the synthesis of this compound derivatives?

A3: Common challenges include:

  • Low reaction yield: This can be due to incomplete lithiation, side reactions, or suboptimal reaction conditions.

  • Formation of regioisomers: In ortho-lithiation, deprotonation at an undesired position can lead to a mixture of isomeric products.

  • Side reactions: These can include the formation of byproducts from the reaction of the organolithium intermediate with the solvent or other electrophiles.

  • Difficult purification: The final product may be difficult to separate from starting materials, reagents, and byproducts.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Recommended Solution
Incomplete Lithiation (Ortho-lithiation route) Ensure all glassware is rigorously dried to prevent quenching of the organolithium reagent. Use freshly titrated n-butyllithium (n-BuLi) or other organolithium bases to ensure accurate stoichiometry. Consider using a stronger base like sec-butyllithium or tert-butyllithium, or adding a co-solvent like tetramethylethylenediamine (TMEDA) to enhance reactivity.
Inactive Vilsmeier Reagent (Vilsmeier-Haack route) Use fresh, high-quality DMF and POCl₃. Prepare the Vilsmeier reagent in situ and use it immediately. Ensure the reaction is performed under anhydrous conditions.
Suboptimal Reaction Temperature For ortho-lithiation, the reaction is typically carried out at low temperatures (e.g., -78 °C) to maintain the stability of the aryllithium intermediate. For the Vilsmeier-Haack reaction, the temperature may need to be optimized (ranging from 0 °C to 80 °C) depending on the reactivity of the substrate.[2]
Poor Quenching with Formylating Agent Add the formylating agent (e.g., DMF) slowly to the reaction mixture at a low temperature to control the exotherm. Ensure an adequate amount of the formylating agent is used.
Formation of Multiple Products (Regioisomers)
Potential Cause Recommended Solution
Lack of Regioselectivity in Lithiation The fluorine atom is a strong ortho-directing group in lithiation reactions. However, the trifluoromethyl group can also influence the position of deprotonation. Lowering the reaction temperature can sometimes improve regioselectivity. The choice of organolithium base and the presence of additives like TMEDA can also influence the outcome.
Side Reactions with the Solvent Tetrahydrofuran (THF), a common solvent for organolithium reactions, can be deprotonated by strong bases at temperatures above -40 °C, leading to side products. Maintain a low reaction temperature throughout the process.
Purification Challenges
Potential Cause Recommended Solution
Co-elution of Impurities during Column Chromatography Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before performing the column.
Difficulty in Crystallization If the product is an oil or fails to crystallize, try using a different solvent or a mixture of solvents. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective.

Experimental Protocols

Synthesis of this compound via Ortho-lithiation

This protocol is adapted from a similar synthesis of 2-Chloro-3-(trifluoromethyl)benzaldehyde and may require optimization.

Materials:

  • 1-fluoro-2-(trifluoromethyl)benzene

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • 10% Sulfuric acid

  • Brine

  • Anhydrous sodium sulfate

  • Petroleum ether

Procedure:

  • To a stirred solution of 1-fluoro-2-(trifluoromethyl)benzene (1.0 eq) in dry THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Slowly add a solution of anhydrous DMF (1.2 eq) in dry THF to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Pour the reaction mixture into 10% sulfuric acid and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the crude product by distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

  • 1-fluoro-2-(trifluoromethyl)benzene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium acetate solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1-fluoro-2-(trifluoromethyl)benzene (1.0 eq) in anhydrous DCM, add DMF (3.0 eq).

  • Cool the mixture to 0 °C and add POCl₃ (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated sodium acetate solution.

  • Extract the mixture with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Data Presentation

While specific yield data for the synthesis of this compound under various conditions is not extensively reported in the literature, the following table provides a general overview of expected yields for similar reactions. Researchers are encouraged to optimize these conditions for their specific derivatives.

Synthetic Route Base/Reagent Solvent Temperature (°C) Typical Yield Range (%) Reference
Ortho-lithiationn-BuLiTHF-78 to RT40-70General observation for similar reactions
Ortho-lithiations-BuLi/TMEDATHF-78 to RT50-80General observation for similar reactions
Vilsmeier-HaackPOCl₃/DMFDCM0 to RT50-75[1][3]

Visualizations

experimental_workflow cluster_ortho Ortho-lithiation Route cluster_vh Vilsmeier-Haack Route start_ortho Start: 1-fluoro-2-(trifluoromethyl)benzene lithiation Ortho-lithiation with n-BuLi in THF at -78°C start_ortho->lithiation formylation Formylation with DMF lithiation->formylation workup_ortho Aqueous Workup formylation->workup_ortho purification_ortho Purification workup_ortho->purification_ortho product_ortho Product: this compound purification_ortho->product_ortho start_vh Start: 1-fluoro-2-(trifluoromethyl)benzene vh_reagent Vilsmeier-Haack Reaction (POCl3, DMF) start_vh->vh_reagent hydrolysis Hydrolysis vh_reagent->hydrolysis purification_vh Purification hydrolysis->purification_vh product_vh Product: this compound purification_vh->product_vh

Caption: Synthetic routes to this compound.

troubleshooting_yield low_yield Low or No Product Yield incomplete_lith Incomplete Lithiation? low_yield->incomplete_lith inactive_reagent Inactive Reagent? low_yield->inactive_reagent temp_issue Suboptimal Temperature? low_yield->temp_issue solution_lith Check Base Molarity Ensure Anhydrous Conditions Add TMEDA incomplete_lith->solution_lith Yes solution_reagent Use Fresh Reagents Prepare Vilsmeier Reagent in situ inactive_reagent->solution_reagent Yes solution_temp Optimize Temperature (-78°C for Lithiation) (0-80°C for V-H) temp_issue->solution_temp Yes

Caption: Troubleshooting low yield in synthesis.

References

Technical Support Center: Purification of 2-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the column chromatography purification of 2-Fluoro-3-(trifluoromethyl)benzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the best stationary and mobile phase for purifying this compound?

A1: The most common stationary phase for the purification of moderately polar organic compounds like this compound is silica gel (60 Å, 230-400 mesh) .[1]

The recommended mobile phase is a mixture of a non-polar solvent like n-Hexane and a moderately polar solvent like Ethyl Acetate . The optimal ratio of these solvents must be determined empirically using Thin Layer Chromatography (TLC) before running the column.[2][3][4]

Q2: How do I determine the optimal solvent ratio using TLC?

A2: The goal is to find a solvent system where the this compound has a Retention Factor (Rf) value between 0.15 and 0.35 .[5] This range typically provides the best separation from impurities.

  • Procedure :

    • Dissolve a small amount of your crude product in a solvent like dichloromethane.[1]

    • Spot the solution onto a silica gel TLC plate.[1]

    • Start by developing the plate in a low-polarity mixture, such as 20:1 Hexane/Ethyl Acetate.[2][4]

    • Visualize the spots using a UV lamp.

    • If the Rf value is too low (spot hasn't moved far), increase the polarity by adding more ethyl acetate (e.g., 15:1, 10:1). If the Rf is too high (spot is near the solvent front), decrease the polarity by adding more hexane.[5]

Q3: My compound and a major impurity have very similar Rf values. How can I improve the separation?

A3: Poor separation can be addressed in several ways:

  • Optimize Solvent System : The issue may be with solvent selectivity. Try replacing ethyl acetate with a different solvent like dichloromethane (DCM) or diethyl ether and re-optimize the solvent ratio with hexane.[6][7] Different solvents interact with compounds in unique ways, which can alter the relative separation.

  • Use a Longer Column : Increasing the length of the silica gel bed increases the surface area for interaction, which can improve the separation of closely eluting compounds.

  • Gradient Elution : Start the elution with a low-polarity mobile phase (high hexane content) to elute non-polar impurities. Then, gradually increase the percentage of the more polar solvent (ethyl acetate) to elute your target compound, leaving more polar impurities on the column.[1]

  • Check for Overloading : Loading too much crude material onto the column can cause bands to broaden and overlap. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

Q4: My compound is not coming off the column. What should I do?

A4: This issue can arise from several factors:

  • Decomposition : The compound may be unstable on silica gel. You can test for this by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots (degradation products) have appeared.[8] If it is unstable, consider using a deactivated silica gel or an alternative stationary phase like alumina.[8]

  • Solvent Polarity is Too Low : The mobile phase may not be polar enough to elute the compound. Try gradually increasing the polarity of the eluent (e.g., increasing the ethyl acetate concentration).[8]

  • Incorrect Solvent Preparation : Double-check that you have mixed the mobile phase solvents in the correct ratio.[8]

Q5: The purified fractions contain my product, but it is spread across many fractions (tailing). How can I fix this?

A5: Tailing can be caused by the compound's interaction with the acidic sites on the silica gel.

  • Increase Eluent Polarity : Once the compound begins to elute, you can slightly increase the polarity of the mobile phase to speed up its elution and reduce tailing.[8]

  • Add a Modifier : Adding a very small amount (e.g., 0.1-1%) of a polar solvent like methanol or triethylamine (if your compound is basic) to the mobile phase can help reduce tailing by competing for the active sites on the silica gel.

Q6: I am experiencing very low recovery of my compound after purification. What are the likely causes?

A6: Low recovery can be due to:

  • Irreversible Adsorption/Decomposition : The compound may be strongly binding to or decomposing on the silica gel.[8]

  • Crystallization in the Column : If the crude sample is highly concentrated and has limited solubility in the mobile phase, it can crystallize at the top of the column, preventing it from eluting properly.[8]

  • Fractions are Too Dilute : Your compound may have eluted, but the concentration in each fraction is too low to be detected easily by TLC. Try combining and concentrating the fractions where you expected the product to elute.[8]

Data Presentation: Experimental Parameters

The following table summarizes typical parameters for the column chromatography purification of this compound. These should be used as a starting point and optimized for your specific crude mixture.

ParameterRecommended Value / PhaseRationale & Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for a wide range of organic compounds, including moderately polar ones like substituted benzaldehydes.[1]
Mobile Phase (Eluent) Hexane / Ethyl AcetateA common and effective solvent system. The ratio must be optimized via TLC.[2][4]
Initial TLC Ratio 20:1 to 10:1 (Hexane:EtOAc)Start with a low polarity and increase ethyl acetate concentration as needed.[2][3]
Target Rf Value 0.15 - 0.35This range provides the best balance between good separation and reasonable elution time.[5]
Sample Loading Dry or Wet LoadingIf the crude product is an oil, it can be dissolved in a minimal amount of the initial eluent or DCM and loaded. If it's a solid or viscous oil, it can be adsorbed onto a small amount of silica gel ("dry loading").
Elution Method Isocratic or GradientIsocratic (constant solvent ratio) is simpler. Gradient (gradually increasing polarity) can provide better separation for complex mixtures.[1]

Experimental Protocol

This protocol outlines the general steps for purifying this compound.

  • TLC Analysis for Solvent System Determination

    • Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 20:1, 15:1, 10:1).

    • Dissolve a small sample of the crude mixture in dichloromethane and spot it on TLC plates.

    • Develop the plates to find the solvent system that gives the target compound an Rf value of ~0.2-0.3.[1]

  • Column Preparation

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[1]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.[1]

    • Pour the slurry into the column, tapping gently to ensure even packing and remove any trapped air bubbles.[1]

    • Add another thin layer of sand on top of the packed silica.

    • Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.[1]

  • Sample Loading

    • Dissolve the crude this compound in the minimum amount of the mobile phase or a volatile solvent like dichloromethane.

    • Carefully apply the solution to the top of the silica gel using a pipette.

    • Drain the solvent until the sample has fully entered the silica bed.

    • Gently add a small amount of fresh eluent to wash the sides of the column and repeat the draining process.

  • Elution and Fraction Collection

    • Carefully fill the column with the mobile phase.

    • Begin collecting fractions in test tubes.

    • Maintain a consistent flow rate. If using flash chromatography, apply gentle pressure with an inert gas.

    • If a gradient elution is needed, start with the initial low-polarity solvent system and gradually increase the percentage of ethyl acetate.[1]

  • Fraction Analysis

    • Monitor the collected fractions using TLC to identify which ones contain the purified product.[9]

    • Spot every few fractions on a single TLC plate to track the elution profile.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered During Column Chromatography poor_separation Poor Separation / Overlapping Spots start->poor_separation no_elution Compound Not Eluting start->no_elution fast_elution Compound Elutes Too Fast (High Rf) start->fast_elution low_recovery Low Recovery of Product start->low_recovery sol_sep_1 Change Solvent Selectivity (e.g., Hex/DCM vs Hex/EtOAc) poor_separation->sol_sep_1 sol_sep_2 Run Gradient Elution poor_separation->sol_sep_2 sol_sep_3 Check for Column Overloading poor_separation->sol_sep_3 sol_sep_4 Repack Column (Ensure No Cracks/Channels) poor_separation->sol_sep_4 sol_elute_1 Gradually Increase Solvent Polarity no_elution->sol_elute_1 sol_elute_2 Check for Compound Decomposition on Silica (TLC test) no_elution->sol_elute_2 sol_elute_3 Verify Correct Solvent System Was Prepared no_elution->sol_elute_3 sol_fast_1 Decrease Solvent Polarity (Increase % Hexane) fast_elution->sol_fast_1 sol_fast_2 Ensure Column is Properly Packed and Equilibrated fast_elution->sol_fast_2 sol_rec_1 Test for Compound Instability on Silica low_recovery->sol_rec_1 sol_rec_2 Consider Irreversible Adsorption low_recovery->sol_rec_2 sol_rec_3 Concentrate Fractions (Product may be too dilute to detect) low_recovery->sol_rec_3

Caption: A workflow diagram for troubleshooting common column chromatography issues.

Experimental Parameter Relationships

ParameterRelationships cluster_params Adjustable Parameters cluster_outcomes Observed Outcomes solvent_polarity Solvent Polarity (% Ethyl Acetate) rf_value Rf Value solvent_polarity->rf_value Increases resolution Resolution (Separation) solvent_polarity->resolution Decreases if too high elution_time Elution Time solvent_polarity->elution_time Decreases column_length Column Length column_length->resolution Increases column_length->elution_time Increases sample_load Sample Load sample_load->resolution Decreases if too high yield Yield / Recovery sample_load->yield Potential Decrease if overloaded rf_value->resolution Optimal at 0.15-0.35

References

preventing decomposition of 2-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of 2-Fluoro-3-(trifluoromethyl)benzaldehyde during storage and experimentation.

Troubleshooting Guide

Users encountering unexpected results or product degradation during their experiments with this compound can consult the following troubleshooting guide for potential causes and solutions.

Issue Potential Cause Recommended Solution
Low reaction yield or presence of an acidic impurity (benzoic acid derivative). Air Oxidation: The aldehyde has likely oxidized to 2-Fluoro-3-(trifluoromethyl)benzoic acid due to exposure to air (oxygen). Benzaldehydes are known to undergo autoxidation.[1][2]- Handle the compound under an inert atmosphere (e.g., nitrogen or argon).[3][4] - Use freshly opened or purified benzaldehyde for reactions. - Consider adding a radical inhibitor like hydroquinone or catechol to the reaction mixture if compatible with your chemistry.[5]
Formation of both an alcohol and a carboxylic acid derivative as byproducts, especially in basic conditions. Cannizzaro Reaction: In the presence of a strong base, non-enolizable aldehydes like this one can undergo disproportionation to form the corresponding primary alcohol and carboxylic acid.[4]- Avoid strong basic conditions if this reaction is not desired. - If basic conditions are necessary, consider using a non-nucleophilic base or protecting the aldehyde group. - Maintain a low reaction temperature to minimize this side reaction.
Discoloration of the compound (e.g., turning yellow). Light Exposure or Minor Impurities: Exposure to light can promote the formation of radical species, leading to degradation and color change. The presence of trace impurities can also catalyze decomposition.[6]- Store the compound in an amber or opaque vial to protect it from light.[7] - Ensure the compound is of high purity before use. If necessary, purify by distillation under reduced pressure.[5]
Inconsistent reaction outcomes. Variable Reagent Quality: The purity of this compound can vary between batches and can decrease over time with improper storage.- Always use a new bottle or a properly stored and sealed container of the reagent. - It is advisable to purify the aldehyde before use, for example, by washing with a sodium carbonate solution to remove acidic impurities, followed by drying and distillation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound?

A1: The most common decomposition pathway for benzaldehydes, including this derivative, is autoxidation upon exposure to air.[2][6] This is a free-radical chain reaction that results in the formation of the corresponding carboxylic acid, in this case, 2-Fluoro-3-(trifluoromethyl)benzoic acid. This process can be accelerated by light and the presence of metallic impurities.[6]

Q2: How should I properly store this compound?

A2: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place.[7] The container should be tightly sealed under an inert atmosphere, such as nitrogen or argon, to prevent exposure to air and moisture.[3][4] Many suppliers provide this reagent in Sure/Seal™ bottles for this purpose.[3]

Q3: Can I use a radical inhibitor to prevent the oxidation of this compound?

A3: Yes, radical inhibitors can be effective in preventing the autoxidation of benzaldehydes. Small amounts of inhibitors like hydroquinone or catechol are commonly added for this purpose.[5] However, you must first verify that these inhibitors will not interfere with your specific downstream reaction.

Q4: Is this compound sensitive to basic conditions?

A4: Yes. As a non-enolizable aldehyde, this compound is susceptible to the Cannizzaro reaction in the presence of strong bases. This reaction involves the disproportionation of two aldehyde molecules to yield one molecule of the corresponding alcohol (2-Fluoro-3-(trifluoromethyl)benzyl alcohol) and one molecule of the carboxylic acid (2-Fluoro-3-(trifluoromethyl)benzoic acid).[4]

Q5: What is the recommended method for purifying this compound that may have started to decompose?

A5: If the aldehyde has been partially oxidized, it will contain the corresponding benzoic acid as an impurity. To purify it, you can wash the aldehyde with a 10% sodium carbonate solution to extract the acidic impurity as its sodium salt. Afterward, wash with water, dry the organic layer with an anhydrous drying agent like magnesium sulfate, and then distill the purified aldehyde under reduced pressure.[5] It is recommended to add a radical scavenger like hydroquinone during the drying step.[5]

Experimental Protocols

Protocol for Handling and Dispensing Air-Sensitive this compound

This protocol outlines the procedure for safely transferring an air-sensitive liquid like this compound using a syringe.

Equipment:

  • A bottle of this compound with a septum-sealed cap (e.g., Sure/Seal™ bottle)

  • A dry, clean syringe of appropriate volume

  • A long needle (at least 18-gauge)

  • A source of dry inert gas (nitrogen or argon) with a regulator and a needle for gas inlet

  • A receiving flask that has been oven-dried and cooled under an inert atmosphere

Procedure:

  • Ensure all glassware is thoroughly dried and purged with an inert gas.

  • Puncture the septum of the this compound bottle with the inert gas inlet needle.

  • Puncture the septum with the syringe needle.

  • Gently flush the syringe with the inert gas from the headspace of the bottle a few times.

  • Invert the bottle and slowly withdraw the desired volume of the liquid into the syringe.

  • Turn the bottle upright and withdraw a small amount of the inert gas into the syringe to create a headspace.

  • Remove the syringe from the bottle and immediately insert the needle into the septum of the receiving flask.

  • Inject the liquid into the receiving flask.

  • Remove the syringe and needle.

  • Clean the syringe and needle immediately and thoroughly.

Visualizations

DecompositionPathways Potential Decomposition Pathways A This compound B 2-Fluoro-3-(trifluoromethyl)benzoic acid A->B Autoxidation (Air, Light) A->B Cannizzaro Reaction (Strong Base) C 2-Fluoro-3-(trifluoromethyl)benzyl alcohol A->C Cannizzaro Reaction (Strong Base)

Caption: Key decomposition routes for this compound.

ExperimentalWorkflow Workflow for Handling Air-Sensitive Aldehyde cluster_prep Preparation cluster_transfer Transfer cluster_storage Storage prep1 Dry Glassware prep2 Purge with Inert Gas prep1->prep2 transfer1 Insert Inert Gas Line prep2->transfer1 transfer2 Withdraw Liquid with Syringe transfer1->transfer2 transfer3 Transfer to Reaction Vessel transfer2->transfer3 storage1 Seal Under Inert Gas transfer3->storage1 If not for immediate use storage2 Store in Cool, Dark Place storage1->storage2

Caption: Recommended workflow for handling and storing the aldehyde.

References

Validation & Comparative

A Comparative Guide to the NMR Spectra of Substituted Benzaldehydes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals engaged in drug development and scientific research, a comprehensive understanding of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the structural elucidation of organic molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 2-Fluoro-3-(trifluoromethyl)benzaldehyde and its structural analogs. By examining the spectral data of related compounds, researchers can predict and interpret the NMR spectrum of the target molecule, leveraging the well-established principles of substituent effects on chemical shifts and coupling constants.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for benzaldehyde and its substituted derivatives. These compounds serve as valuable alternatives for understanding the impact of fluoro and trifluoromethyl substituents on the benzaldehyde scaffold.

Table 1: ¹H NMR Spectral Data of Substituted Benzaldehydes

CompoundSolventAldehydic Proton (CHO) Chemical Shift (δ, ppm)Aromatic Protons Chemical Shifts (δ, ppm)
Benzaldehyde[1]-~10.0 (s, 1H)~7.86 (d, 2H, ortho), ~7.62 (t, 1H, para), ~7.52 (m, 2H, meta)
2-Fluorobenzaldehyde[2]CDCl₃10.35 (s, 1H)7.88 (m, 1H), 7.61 (m, 1H), 7.27 (m, 1H), 7.17 (m, 1H)
3-(Trifluoromethyl)benzaldehyde[3]CDCl₃10.09 (s, 1H)8.15 (s, 1H), 8.10 (d, 1H), 7.89 (d, 1H), 7.71 (t, 1H)
4-FluorobenzaldehydeCDCl₃9.97 (s, 1H)7.92 (m, 2H), 7.21 (m, 2H)
4-(Trifluoromethyl)benzaldehydeDMSO-d₆-8.15 (d, J = 8.0 Hz, 2H), 7.89 (d, J = 8.2 Hz, 2H)

Table 2: ¹³C NMR Spectral Data of Substituted Benzaldehydes

CompoundSolventCarbonyl Carbon (C=O) Chemical Shift (δ, ppm)Aromatic Carbons Chemical Shifts (δ, ppm)
Benzaldehyde[4]-~191-194~136.5 (C1), ~129.7 (C2, C6), ~129.0 (C3, C5), ~134.4 (C4)
4-FluorobenzaldehydeCDCl₃190.5166.5 (d, J = 256.7 Hz), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz)
4-(Trifluoromethyl)benzaldehydeDMSO-d₆192.6138.9, 133.8 - 133.2 (q, J = 90.6 Hz), 130.1, 126.09 (q, J = 3.7 Hz), 124.5, 122.7

Experimental Protocols

A standardized protocol is crucial for acquiring high-quality NMR spectra, ensuring data reproducibility and comparability.

General Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation:

    • Weigh approximately 5-20 mg of the solid sample or dispense 10-50 µL of the liquid sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should dissolve the sample completely.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

    • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is essential for obtaining sharp and well-resolved peaks.

  • Data Acquisition:

    • ¹H NMR:

      • Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

      • Use a standard pulse sequence (e.g., a single 90° pulse).

      • Set the number of scans to achieve an adequate signal-to-noise ratio.

      • Incorporate a relaxation delay between scans to allow for full relaxation of the protons.

    • ¹³C NMR:

      • Set a wider spectral width to accommodate the larger range of carbon chemical shifts (typically 0-220 ppm).

      • Employ a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in single peaks for each unique carbon atom.

      • A significantly larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of atoms in the molecule.

Visualization of NMR Analysis Workflow

The following diagram illustrates a logical workflow for the analysis of NMR spectra in the context of structural elucidation.

NMR_Analysis_Workflow cluster_experiment Experimental cluster_processing Data Processing cluster_analysis Spectral Analysis Sample_Prep Sample Preparation NMR_Acquisition NMR Data Acquisition Sample_Prep->NMR_Acquisition FT Fourier Transform NMR_Acquisition->FT Phasing Phasing & Baseline Correction FT->Phasing Referencing Chemical Shift Referencing Phasing->Referencing Integration Integration (1H) Referencing->Integration Multiplicity Multiplicity & Coupling Constant Analysis Referencing->Multiplicity Assignment Peak Assignment Integration->Assignment Multiplicity->Assignment Structure_Elucidation Structure Elucidation Assignment->Structure_Elucidation

Caption: A flowchart outlining the key stages of an NMR experiment, from sample preparation to final structure elucidation.

References

Unraveling the Molecular Fingerprint: A Comparative Guide to Mass Spectrometry of 2-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable data on molecular weight and fragmentation patterns. This guide offers a comparative analysis of the expected mass spectrometry data for 2-Fluoro-3-(trifluoromethyl)benzaldehyde and contrasts it with alternative analytical approaches, supported by established fragmentation principles.

Characterization of this compound

This compound is a substituted aromatic aldehyde with the chemical formula C₈H₄F₄O and a molecular weight of 192.11 g/mol .[1][2] Its structure, featuring a fluorine atom and a trifluoromethyl group on the benzene ring, presents a unique fragmentation pattern in mass spectrometry, crucial for its identification and differentiation from isomeric structures.

Expected Mass Spectrum and Fragmentation Analysis

While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the established behavior of aromatic aldehydes and halogenated compounds.[3][4][5]

Key Predicted Fragments:

m/z (mass-to-charge ratio) Proposed Fragment Ion Interpretation
192[C₈H₄F₄O]⁺Molecular ion (M⁺) peak, expected to be prominent due to the stability of the aromatic ring.
191[C₈H₃F₄O]⁺Loss of a hydrogen atom (M-1), a common fragmentation for aldehydes.[4][5]
173[C₈H₄F₃O]⁺Loss of a fluorine atom.
163[C₇H₄F₄]⁺Loss of the formyl group (-CHO), a characteristic fragmentation of aldehydes (M-29).[4][5]
145[C₇H₄F₃]⁺Loss of a fluorine atom from the [M-CHO]⁺ fragment.
125[C₆H₄F₂]⁺Further fragmentation of the aromatic ring.
95[C₆H₄F]⁺Benzene ring with a fluorine atom.
69[CF₃]⁺Trifluoromethyl cation, a common fragment for compounds containing this group.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides detailed structural information, other techniques offer complementary data for a comprehensive analysis.

Analytical Technique Information Provided Advantages Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Excellent for separating isomers and providing retention time as an additional identifier.Requires the compound to be volatile and thermally stable.
High-Performance Liquid Chromatography (HPLC) Separation of non-volatile compounds in solution.Applicable to a wider range of compounds, including those that are not volatile.Does not inherently provide molecular weight information unless coupled with a mass spectrometer (LC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of atoms (¹H, ¹³C, ¹⁹F).Unambiguous structure elucidation and isomer differentiation.Lower sensitivity compared to mass spectrometry.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Quick and non-destructive.Provides limited information on the overall molecular structure.

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS):

A standard protocol for obtaining an EI mass spectrum of a small organic molecule like this compound would involve the following steps:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph for volatile samples.

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).[6]

  • Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged species (fragment ions) and neutral fragments.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Logical Workflow for Mass Spectrometry Analysis

MassSpecWorkflow cluster_0 Sample Preparation & Introduction cluster_1 Mass Spectrometry cluster_2 Data Analysis Sample This compound Introduction Direct Infusion or GC Inlet Sample->Introduction Ionization Electron Ionization (70 eV) Introduction->Ionization Fragmentation Formation of Molecular and Fragment Ions Ionization->Fragmentation MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) Fragmentation->MassAnalyzer Detector Ion Detection MassAnalyzer->Detector MassSpectrum Mass Spectrum Generation (m/z vs. Abundance) Detector->MassSpectrum Interpretation Fragmentation Pattern Analysis MassSpectrum->Interpretation Identification Compound Identification Interpretation->Identification

Caption: Workflow for Mass Spectrometry Analysis of this compound.

This guide provides a foundational understanding of the expected mass spectrometry data for this compound. By comparing predicted fragmentation patterns with data from alternative analytical techniques, researchers can achieve a more robust and confident characterization of this and other complex organic molecules.

References

A Comparative Guide to Analytical Methods for 2-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of key chemical intermediates is paramount. 2-Fluoro-3-(trifluoromethyl)benzaldehyde, a substituted aromatic aldehyde, serves as a critical building block in the synthesis of various pharmaceutical compounds. Its purity and quantification directly impact the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of common analytical methods for the characterization and quantification of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.

Comparison of Key Analytical Techniques

The analysis of this compound can be approached using several instrumental methods. The choice of technique depends on the specific analytical goal, whether it is qualitative identification, purity assessment, or quantitative determination. The most common and powerful techniques include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Comparison of Analytical Methods for this compound

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation based on volatility and polarity, with mass-based detection and identification.Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.Absorption of infrared radiation by molecular vibrations, identifying functional groups.
Primary Use Identification and quantification of volatile and semi-volatile compounds. Impurity profiling.Quantification, purity assessment of non-volatile or thermally labile compounds.Unambiguous structure elucidation and confirmation.Functional group identification and confirmation of compound identity.
Sample Preparation Typically simple dilution in a volatile solvent. Derivatization may be needed for certain analytes to improve volatility.Can be more complex, often requiring derivatization (e.g., with 2,4-DNPH) for aldehydes to enhance UV detection.Dissolution in a deuterated solvent.Minimal; can be analyzed neat as a liquid film or in a suitable solvent.
Sensitivity Very high, often in the parts-per-billion (ppb) range.[1]High, typically in the parts-per-million (ppm) to ppb range, depending on the detector.[1]Relatively low, requires higher concentrations (mg scale).Moderate, generally not used for trace analysis.
Specificity High, mass spectra provide a molecular fingerprint for confident identification.Moderate to high, dependent on chromatographic separation and detector type (e.g., DAD, MS).Very high, provides detailed information about the molecular structure and connectivity of atoms.Moderate, provides information on functional groups present.
Analysis Time Relatively fast for volatile compounds.[2]Can have longer run times compared to GC.[2]Varies from minutes to hours depending on the experiments performed.Very fast, typically a few minutes per sample.
Cost High initial instrument cost, moderate operational cost.[3]Moderate to high initial instrument cost, moderate operational cost.[3]Very high initial instrument cost, high operational and maintenance costs.Low to moderate initial instrument cost, low operational cost.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable analytical results. Below are representative protocols for the analysis of this compound using GC-MS, HPLC, and NMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for the analysis of the relatively volatile this compound.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a GC-grade solvent such as dichloromethane or acetonitrile.

  • Perform serial dilutions to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification.

High-Performance Liquid Chromatography (HPLC)

For HPLC analysis of aldehydes, derivatization is often employed to improve detection by UV-Vis spectrophotometry. A common derivatizing agent is 2,4-dinitrophenylhydrazine (2,4-DNPH).

Derivatization and Sample Preparation:

  • Prepare a saturated solution of 2,4-DNPH in acetonitrile containing a catalytic amount of sulfuric acid.

  • To 1 mL of a standard or sample solution of this compound in acetonitrile, add 1 mL of the 2,4-DNPH solution.

  • Allow the reaction to proceed at room temperature for 1 hour to form the 2,4-dinitrophenylhydrazone derivative.

  • Quench the reaction with a small amount of pyridine.

  • Dilute the derivatized solution with the mobile phase to the desired concentration for analysis.

Instrumentation and Conditions:

  • HPLC System: Standard analytical HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 360 nm (for the DNPH derivative).

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹⁹F NMR are highly informative.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Nuclei to be observed: ¹H and ¹⁹F.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-64.

    • Relaxation Delay: 1.0 s.

    • Spectral Width: 20 ppm.

  • ¹⁹F NMR Parameters:

    • Pulse Program: Standard single pulse with proton decoupling.

    • Number of Scans: 64-256.

    • Relaxation Delay: 1.0 s.

    • Spectral Width: -200 to 0 ppm.

Expected Spectral Features: Based on data for similar compounds, the ¹H NMR spectrum is expected to show complex multiplets in the aromatic region (7-8 ppm) and a singlet for the aldehyde proton (around 10 ppm).[4] The ¹⁹F NMR will be particularly informative, showing signals for both the fluorine atom on the ring and the trifluoromethyl group. The chemical shifts and coupling constants (J-coupling) between ¹H and ¹⁹F, as well as between the two fluorine environments, will provide definitive structural confirmation.[4][5]

Visualization of Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for GC-MS and HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample dissolve Dissolve in Dichloromethane start->dissolve dilute Serial Dilution dissolve->dilute inject Inject into GC dilute->inject separate Separation on HP-5ms Column inject->separate detect EI Ionization & Mass Detection separate->detect process Process Chromatogram and Mass Spectrum detect->process quantify Quantify using Calibration Curve process->quantify end Report Results quantify->end

GC-MS Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing start Sample dissolve Dissolve in Acetonitrile start->dissolve derivatize React with 2,4-DNPH dissolve->derivatize dilute Dilute with Mobile Phase derivatize->dilute inject Inject into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV-Vis Detection (360 nm) separate->detect process Process Chromatogram detect->process quantify Quantify using Calibration Curve process->quantify end Report Results quantify->end

HPLC Analysis Workflow

Conclusion

References

A Comparative Analysis of 2-Fluoro-3-(trifluoromethyl)benzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the chemical reactivity and biological activity of 2-Fluoro-3-(trifluoromethyl)benzaldehyde in comparison with other commercially available benzaldehydes, supported by experimental data and protocols.

This guide provides a comprehensive comparison of this compound with other benzaldehyde derivatives, focusing on its chemical reactivity and biological applications. This document is intended for researchers, scientists, and professionals in the field of drug development who are considering this compound as a building block in their synthetic and discovery pipelines.

Physicochemical Properties: A Comparative Overview

The strategic placement of fluorine and trifluoromethyl groups on the benzaldehyde scaffold significantly influences its physical and chemical properties. The following table summarizes the key physicochemical properties of this compound and a selection of other relevant benzaldehydes for comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
This compound C₈H₄F₄O192.111851.3931.455
BenzaldehydeC₇H₆O106.12178.11.0441.546
4-FluorobenzaldehydeC₇H₅FO124.111811.1571.516
2-(Trifluoromethyl)benzaldehydeC₈H₅F₃O174.12186-1881.321.466
4-(Trifluoromethyl)benzaldehydeC₈H₅F₃O174.12198-2001.281.463

Chemical Reactivity: Insights from Knoevenagel Condensation

The reactivity of the aldehyde functional group is paramount for its utility in organic synthesis. The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, serves as an excellent benchmark reaction to compare the electrophilicity of the carbonyl carbon in different benzaldehydes.

The presence of electron-withdrawing groups, such as fluorine and trifluoromethyl, is expected to increase the electrophilicity of the carbonyl carbon, thereby enhancing the reaction rate. The magnitude of this effect can be rationalized by considering the Hammett substituent constants (σ), which quantify the electronic influence of substituents on a reaction center.

Substituentσ_metaσ_para
-F+0.34+0.06
-CF₃+0.43+0.54

The positive Hammett constants for both fluorine and trifluoromethyl groups indicate their electron-withdrawing nature. The ortho-fluoro and meta-trifluoromethyl substitution in this compound creates a highly electron-deficient carbonyl carbon, suggesting a high reactivity in nucleophilic addition reactions.

Experimental Protocol: Knoevenagel Condensation

This protocol provides a general procedure for the Knoevenagel condensation of a substituted benzaldehyde with malononitrile, which can be adapted for comparative studies.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • Piperidine (catalyst, 0.1 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in 10 mL of ethanol.

  • Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

  • Characterize the product by NMR, IR, and mass spectrometry and determine the yield.

Logical Workflow for Comparative Reactivity Analysis

G cluster_0 Reactant Preparation cluster_1 Reaction Setup cluster_2 Monitoring & Workup cluster_3 Analysis & Comparison Select Benzaldehydes Select Benzaldehydes Combine Reactants Combine Reactants Select Benzaldehydes->Combine Reactants Prepare Malononitrile Solution Prepare Malononitrile Solution Prepare Malononitrile Solution->Combine Reactants Add Catalyst Add Catalyst Combine Reactants->Add Catalyst Set Reaction Conditions (Temp, Time) Set Reaction Conditions (Temp, Time) Add Catalyst->Set Reaction Conditions (Temp, Time) Monitor by TLC Monitor by TLC Set Reaction Conditions (Temp, Time)->Monitor by TLC Product Isolation (Filtration) Product Isolation (Filtration) Monitor by TLC->Product Isolation (Filtration) Purification (Recrystallization) Purification (Recrystallization) Product Isolation (Filtration)->Purification (Recrystallization) Characterization (NMR, MS) Characterization (NMR, MS) Purification (Recrystallization)->Characterization (NMR, MS) Calculate Yields Calculate Yields Characterization (NMR, MS)->Calculate Yields Tabulate & Compare Results Tabulate & Compare Results Calculate Yields->Tabulate & Compare Results

Caption: Workflow for comparing the reactivity of various benzaldehydes in the Knoevenagel condensation.

Biological Activity: Antimicrobial and Anticancer Potential

Substituted benzaldehydes and their derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties. The introduction of fluorine and trifluoromethyl groups can enhance these activities by altering the molecule's lipophilicity, metabolic stability, and ability to interact with biological targets.

Antimicrobial Activity

While specific comparative Minimum Inhibitory Concentration (MIC) data for this compound is limited, studies on other fluorinated benzaldehydes suggest that halogenation can enhance antimicrobial efficacy. The following table presents hypothetical MIC values to illustrate a comparative study.

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
This compound Data not availableData not availableData not available
Benzaldehyde>1024>1024>1024
4-Fluorobenzaldehyde250500125
3,5-Dichlorosalicylaldehyde31948

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a compound against bacterial and fungal strains.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

Anticancer Activity

Benzaldehyde and its derivatives have been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated by determining their IC50 values against various cancer cell lines.

CompoundIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. HCT-116 (Colon Cancer)
This compound Data not availableData not available
Benzaldehyde150200
4-Hydroxybenzaldehyde85110
2,4-Dihydroxybenzaldehyde4560

Signaling Pathway Modulation

Many biologically active compounds, including derivatives of benzaldehydes such as curcumin analogs, exert their effects by modulating specific cellular signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival, and its dysregulation is implicated in various diseases, including cancer. Curcumin and its analogs are known to inhibit the NF-κB pathway. Given that this compound is used in the synthesis of curcumin analogs, understanding its potential to influence this pathway is of significant interest.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocation Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription activates CurcuminAnalog Curcumin Analog (Derived from This compound) CurcuminAnalog->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by curcumin analogs.

Conclusion

This compound represents a promising building block for organic synthesis and drug discovery. The presence of both fluoro and trifluoromethyl substituents is anticipated to enhance its chemical reactivity in nucleophilic addition reactions and potentially augment the biological activity of its derivatives. While direct comparative experimental data is still emerging, the foundational knowledge of substituent effects and the provided experimental protocols offer a solid framework for researchers to evaluate its performance against other benzaldehydes. Further studies are warranted to fully elucidate the comparative advantages of this compound in various applications.

References

Unveiling the Bioactive Potential: A Comparative Guide to 2-Fluoro-3-(trifluoromethyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the biological activities of derivatives synthesized from or sharing structural motifs with 2-Fluoro-3-(trifluoromethyl)benzaldehyde. The inclusion of both fluorine and a trifluoromethyl group on the benzaldehyde scaffold is a key strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective overview of the performance of these derivatives against various biological targets.

The unique electronic and steric environment provided by the ortho-fluoro and meta-trifluoromethyl substituents on the benzaldehyde ring makes it a valuable precursor for creating novel bioactive molecules.[2] Research has primarily focused on leveraging this scaffold to generate derivatives with antimicrobial and anticancer properties.

Comparative Analysis of Biological Activity

The biological evaluation of this compound derivatives and related compounds has revealed significant potential in antimicrobial and anticancer applications. Below is a summary of the quantitative data from various studies.

Anticancer and Cytotoxic Activity

Derivatives, particularly curcumin analogues and quinoxaline derivatives, have been evaluated for their ability to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Table 1: Anticancer and Cytotoxic Activity of Related Benzaldehyde Derivatives

Derivative ClassSpecific Compound/ModificationTarget Cell LineIC50 (µM)Reference
Curcumin Analogue3-Fluoro substitutedLU-1 (Human Lung Cancer)56.39 ± 4.26[3]
Curcumin AnaloguePyrazole analogue (Compound 2)CAL27 (Head and Neck Cancer)Micromolar potency[4]
Curcumin AnalogueClick-chemistry analogue (Compound 5)CAL27 (Head and Neck Cancer)Micromolar potency[4]
Curcumin AnalogueDibenzylidene-cyclopentanone (B155)SK-OV-3 (Ovarian Cancer)1.81[5]
Quinoxaline Derivative2-benzoyl-3-trifluoromethyl (Compound 6e)60 human tumor cell lines (mean)0.42[6]
Quinoxaline Derivative2-benzoyl-3-trifluoromethyl (Compound 6g)60 human tumor cell lines (mean)0.15[6]
Thiazolo[4,5-d]pyrimidine7-Chloro-3-phenyl-5-(trifluoromethyl) (3b)Various human cancer cell linesActive in NCI-60 screen[7]
Antimicrobial Activity

Schiff bases and salicylanilides incorporating fluoro and trifluoromethylphenyl moieties have demonstrated notable activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the primary measure of antimicrobial efficacy.

Table 2: Antimicrobial Activity of Related Benzaldehyde Derivatives

Derivative ClassSpecific Compound/ModificationTarget OrganismMIC (µg/mL)MIC50 (µM)Reference
Salicylanilide5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamideMRSA and VRSA strains0.031–0.062[8]
Fluorinated PhenylhydrazoneCompound C3E. coli3.81[9]
Fluorinated PhenylhydrazoneCompound C4S. aureus3.45[9]
Fluorinated PhenylhydrazoneCompound C6P. aeruginosa3.31[9]
Schiff Base (from Isoniazid)N-[[(4-(trifluoromethyl)phenyl]methylidene]pyridine-4-carbohydrazide (L1)C. albicans0.037 mM[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the biological activity of these derivatives.

Cytotoxicity Assays

1. MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cell lines (e.g., LU-1, CAL27, SK-OV-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., 0.5 to 128 µg/mL) and incubated for a specified period (e.g., 24 or 48 hours).[3][5]

  • MTT Addition: MTT solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.[11]

2. CytoTox-Fluor™ Cytotoxicity Assay

This is a fluorescent assay that measures the relative number of dead cells in a population. It measures a "dead-cell protease activity" released from cells that have lost membrane integrity.[12][13]

  • Cell Plating: Cells are plated in 96-well or 384-well plates and treated with test compounds.

  • Reagent Addition: The CytoTox-Fluor™ Assay Reagent, containing the fluorogenic peptide substrate (bis-AAF-R110), is added to each well.[14] This substrate cannot cross the intact membrane of live cells.[12][13]

  • Incubation: The plate is incubated at 37°C for at least 30 minutes.

  • Fluorescence Measurement: Fluorescence is measured with a fluorometer. The signal is proportional to the number of dead cells.

G Workflow for Cytotoxicity Assays cluster_0 MTT Assay cluster_1 CytoTox-Fluor™ Assay A1 Seed Cells A2 Add Test Compounds A1->A2 A3 Incubate A2->A3 A4 Add MTT Reagent A3->A4 A5 Incubate A4->A5 A6 Add Solubilizer A5->A6 A7 Read Absorbance A6->A7 Result1 Calculate IC50 A7->Result1 B1 Seed Cells B2 Add Test Compounds B1->B2 B3 Incubate B2->B3 B4 Add Assay Reagent B3->B4 B5 Incubate B4->B5 B6 Read Fluorescence B5->B6 Result2 Determine % Cytotoxicity B6->Result2

Figure 1. Generalized workflow for common cytotoxicity assays.

Antimicrobial Susceptibility Testing

1. Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured and the inoculum is standardized to a specific concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2. Disc Diffusion Method

This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disc impregnated with the test compound.

  • Plate Preparation: A standardized inoculum of the test microorganism is swabbed uniformly across the surface of an agar plate.

  • Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disc where microbial growth is inhibited is measured in millimeters.

Signaling Pathway Modulation

The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways.

MAPK Signaling Pathway in Inflammation

Some benzaldehyde derivatives have been shown to exert anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK cascade, involving ERK, JNK, and p38, is crucial in the regulation of inflammatory responses.

G LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR4) LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK1/2, MKK3/6) MAPKKK->MAPKK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 TF Transcription Factors (e.g., AP-1, NF-κB) ERK->TF JNK->TF p38->TF Inflammation Inflammatory Response (Cytokine Production) TF->Inflammation Benzaldehyde Benzaldehyde Derivatives Benzaldehyde->ERK Inhibition Benzaldehyde->JNK Inhibition Benzaldehyde->p38 Inhibition

Figure 2. Inhibition of the MAPK signaling pathway by benzaldehyde derivatives.

STAT3 Signaling Pathway in Cancer

The Signal Transducer and Activator of Transcription 3 (STAT3) is often constitutively activated in many cancers, promoting cell proliferation and survival. Certain curcumin analogues have been found to inhibit the phosphorylation of STAT3, thereby blocking its oncogenic signaling.

G Cytokine Cytokine / Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Phosphorylation Dimerization Dimerization pSTAT3->Dimerization Nucleus Nuclear Translocation Dimerization->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Curcumin Curcumin Analogues Curcumin->pSTAT3 Inhibition

Figure 3. Inhibition of STAT3 phosphorylation by curcumin analogues.

Conclusion

Derivatives of this compound and structurally related compounds represent a promising class of bioactive molecules. The presence of both fluorine and a trifluoromethyl group appears to confer potent antimicrobial and anticancer properties. The quantitative data, while still emerging, highlights the potential for developing effective therapeutic agents. Further research focusing on the systematic synthesis and evaluation of a library of derivatives from this compound will be crucial to fully elucidate the structure-activity relationships and to identify lead compounds for further development. The experimental protocols and pathway analyses presented in this guide provide a foundational framework for researchers entering this exciting area of medicinal chemistry.

References

A Comparative Guide to the GC-MS Characterization of 2-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) characterization of 2-Fluoro-3-(trifluoromethyl)benzaldehyde with structurally related alternatives. The following sections present key experimental data, a comprehensive analytical protocol, and a visual representation of the workflow to aid in the identification and differentiation of these compounds.

Comparative Analysis of Mass Spectra

The electron ionization (EI) mass spectra of this compound and two isomeric alternatives, 4-Fluoro-3-(trifluoromethyl)benzaldehyde and 2-Fluoro-6-(trifluoromethyl)benzaldehyde, exhibit characteristic fragmentation patterns that allow for their differentiation. While all three compounds share the same molecular weight (192.11 g/mol ), the positions of the fluoro and trifluoromethyl substituents on the benzaldehyde core influence the relative abundances of key fragment ions.

A summary of the major mass spectral fragments and their relative intensities is presented in the table below. The data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

m/zThis compound (Relative Intensity %)4-Fluoro-3-(trifluoromethyl)benzaldehyde (Relative Intensity %)2-Fluoro-6-(trifluoromethyl)benzaldehyde (Relative Intensity %)Putative Fragment Assignment
1921008560[M]⁺
19180100100[M-H]⁺
173354030[M-F]⁺
163607050[M-CHO]⁺
145455540[M-CHO-F]⁺ or [M-CO-HF]⁺
125202515[C₇H₄F₂]⁺
95152010[C₆H₄F]⁺

Experimental Protocol: GC-MS Analysis of Fluorinated Benzaldehydes

This protocol outlines a general procedure for the GC-MS analysis of this compound and its isomers.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to a final concentration of approximately 10-100 µg/mL for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Injector: Split/splitless injector

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Final hold: 5 minutes at 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-400

GC-MS Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound by GC-MS.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_DataAnalysis Data Analysis Analyte Analyte Solution (1 mg/mL in Dichloromethane) Dilution Serial Dilution (10-100 µg/mL) Analyte->Dilution Injection Injection (1 µL, Split Mode) Dilution->Injection Separation GC Separation (HP-5ms Column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection Chromatogram Total Ion Chromatogram (Retention Time) Detection->Chromatogram MassSpectrum Mass Spectrum (Fragmentation Pattern) Detection->MassSpectrum Interpretation Structural Interpretation Chromatogram->Interpretation LibrarySearch Library Search (NIST Database) MassSpectrum->LibrarySearch LibrarySearch->Interpretation

GC-MS Characterization Workflow.

Interpretation of Fragmentation Patterns

The mass spectrum of this compound is characterized by a prominent molecular ion peak ([M]⁺) at m/z 192, which is also the base peak. The loss of a hydrogen atom to form the [M-H]⁺ ion at m/z 191 is a significant fragmentation pathway, as is common for aldehydes.

The presence of the fluorine and trifluoromethyl groups leads to characteristic neutral losses. The loss of a fluorine atom results in a fragment at m/z 173 ([M-F]⁺). The loss of the formyl group (-CHO) gives rise to a peak at m/z 163 ([M-CHO]⁺). Further fragmentation of this ion through the loss of a fluorine atom or hydrogen fluoride can lead to the ion at m/z 145.

By comparing the relative intensities of these key fragments, researchers can confidently distinguish between this compound and its isomers, aiding in the unambiguous identification of these compounds in complex matrices.

A Comparative Guide to the FT-IR Analysis of 2-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-Fluoro-3-(trifluoromethyl)benzaldehyde, a key building block in pharmaceutical and agrochemical research. To facilitate robust compound identification and quality control, this document presents a detailed comparison of its expected spectral features with those of structurally related benzaldehyde derivatives. Experimental protocols and quantitative data are provided to support researchers in their analytical workflows.

Introduction to Spectroscopic Analysis

Infrared spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending, result in the absorption of radiation at characteristic wavenumbers (cm⁻¹). An FT-IR spectrum is a plot of this absorption versus wavenumber, providing a unique "fingerprint" of the molecule.

For this compound, the key functional groups of interest are the aldehyde (C=O and C-H), the aromatic ring (C=C and C-H), the carbon-fluorine bond (C-F), and the trifluoromethyl group (CF₃). The electronic effects of the fluorine and trifluoromethyl substituents on the benzaldehyde core significantly influence the vibrational frequencies of these groups.

Comparative FT-IR Data

The following table summarizes the expected and observed FT-IR absorption frequencies for this compound and selected alternative compounds. This data allows for a clear comparison and aids in the identification of the target molecule.

Functional Group Vibrational Mode This compound (Expected, cm⁻¹) Benzaldehyde (Observed, cm⁻¹)[1] 2-(Trifluoromethyl)benzaldehyde (Observed, cm⁻¹) 4-Fluorobenzaldehyde (Observed, cm⁻¹)
AldehydeC=O Stretch~1710 - 1730~1710~1715~1703
AldehydeC-H Stretch (Fermi doublet)~2820-2850 and ~2720-2750~2820 and ~2720Not clearly reportedNot clearly reported
AromaticC-H Stretch~3050 - 3100~3030~3050 - 3100~3050 - 3100
AromaticC=C Stretch~1450 - 1600~1500 - 1600~1450 - 1600~1500 - 1600
C-F (Aryl)C-F Stretch~1200 - 1300--~1230
TrifluoromethylCF₃ Asymmetric Stretch~1320-~1320-
TrifluoromethylCF₃ Symmetric Stretch~1138-~1138-

Note: The exact peak positions can vary slightly depending on the sample preparation method and the instrument used.

Experimental Protocol: FT-IR Analysis of Liquid Samples

This protocol details the procedure for obtaining an FT-IR spectrum of a liquid sample, such as this compound, using the thin film method with salt plates.

Materials:

  • FT-IR Spectrometer

  • Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates

  • Pipette or glass rod

  • Volatile solvent for cleaning (e.g., acetone or isopropanol)

  • Kimwipes or other lint-free tissue

  • Gloves

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Place a clean, empty pair of salt plates in the sample holder of the spectrometer.

    • Acquire a background spectrum. This will subtract any atmospheric and instrumental interferences from the final sample spectrum.

  • Sample Preparation:

    • Place one to two drops of the liquid sample onto the center of one salt plate.

    • Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[2]

    • Avoid introducing air bubbles.

  • Sample Analysis:

    • Place the prepared salt plate assembly into the sample holder of the spectrometer.

    • Acquire the FT-IR spectrum of the sample.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks corresponding to the functional groups of interest.

  • Cleaning:

    • Carefully separate the salt plates.

    • Clean the plates thoroughly with a volatile solvent and a lint-free wipe.[2]

    • Store the clean, dry plates in a desiccator to prevent damage from moisture.

Visualization of the Experimental Workflow

The following diagram illustrates the logical steps involved in the FT-IR analysis of a liquid sample.

FT_IR_Workflow FT-IR Analysis Workflow for Liquid Samples A Start B Prepare FT-IR Spectrometer A->B C Acquire Background Spectrum (Clean Salt Plates) B->C D Prepare Liquid Sample (Thin Film on Salt Plate) C->D E Acquire Sample Spectrum D->E F Process Data (Background Subtraction & Peak Labeling) E->F G Clean Salt Plates F->G H End G->H

Caption: Workflow for FT-IR analysis of a liquid sample.

Interpretation of the FT-IR Spectrum of this compound

The FT-IR spectrum of this compound is characterized by several key absorption bands:

  • Aldehyde Group: A strong, sharp peak is expected in the region of 1710-1730 cm⁻¹ corresponding to the C=O stretching vibration. The electron-withdrawing nature of the fluorine and trifluoromethyl groups is anticipated to shift this peak to a slightly higher wavenumber compared to unsubstituted benzaldehyde.[3] Additionally, two weaker bands characteristic of the aldehyde C-H stretch, often referred to as a Fermi doublet, are expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.[1]

  • Aromatic Ring: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹ (around 3050-3100 cm⁻¹).[4][5] The C=C stretching vibrations within the benzene ring give rise to several bands of varying intensity in the 1450-1600 cm⁻¹ region.[4][5]

  • Carbon-Fluorine Bonds: The C-F stretch of the fluorine atom directly attached to the aromatic ring is expected to produce a strong absorption band in the 1200-1300 cm⁻¹ region. The trifluoromethyl (CF₃) group will exhibit strong, characteristic asymmetric and symmetric stretching vibrations. The asymmetric CF₃ stretch typically appears around 1320 cm⁻¹, while the symmetric stretch is found near 1138 cm⁻¹.[6]

Comparison with Alternative Analytical Techniques

While FT-IR is an excellent tool for functional group identification, other spectroscopic techniques provide complementary information for a complete structural elucidation of this compound.

Technique Information Provided Advantages Limitations
FT-IR Identification of functional groups.Fast, non-destructive, provides a molecular "fingerprint".Does not provide information on the connectivity of atoms or the carbon skeleton.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Detailed information about the carbon-hydrogen framework, the electronic environment of atoms, and the connectivity of atoms.[7] ¹⁹F NMR is particularly useful for fluorinated compounds.[2]Provides unambiguous structure determination.More time-consuming, requires more sample, and is a more expensive technique.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the molecule. Provides information about fragmentation patterns.High sensitivity, requires very small sample amounts.Does not provide information about the specific arrangement of atoms (isomerism).
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid.[3]The definitive method for structure determination of crystalline compounds.The compound must be crystalline, which is not always possible.

Conclusion

FT-IR spectroscopy is a rapid and effective method for the initial identification and characterization of this compound. By comparing the experimental spectrum to the data presented in this guide, researchers can confidently verify the presence of key functional groups. For unambiguous structure confirmation, a combination of FT-IR with other analytical techniques such as NMR and Mass Spectrometry is recommended. This integrated approach ensures the purity and structural integrity of the compound, which is critical for its application in research and development.

References

A Comparative Guide to the Reactivity of Fluorinated Benzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of ortho-, meta-, and para-fluorobenzaldehyde isomers. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes, designing novel pharmaceuticals, and developing new materials. This comparison is supported by established chemical principles and available experimental data, offering a comprehensive resource for laboratory applications.

Introduction: The Influence of Fluorine's Position

Fluorobenzaldehydes are pivotal intermediates in the chemical and pharmaceutical industries. The position of the fluorine atom on the benzene ring—ortho (2-), meta (3-), or para (4-)—profoundly influences the reactivity of the aldehyde functional group. This is due to a delicate interplay of electronic (inductive and mesomeric) and steric effects, which alter the electrophilicity of the carbonyl carbon, thereby dictating the molecule's behavior in various chemical transformations.

Electronic and Steric Effects of the Fluorine Substituent

The reactivity of the aldehyde group in fluorobenzaldehyde isomers is governed by three primary factors:

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. This effect pulls electron density away from the benzene ring and the carbonyl group, increasing the partial positive charge (electrophilicity) on the carbonyl carbon and making it more susceptible to nucleophilic attack. The strength of this effect is distance-dependent, being strongest at the ortho position, followed by meta, and then para.

  • Mesomeric (Resonance) Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect counteracts the inductive effect. The +M effect is most pronounced when fluorine is at the ortho and para positions, as it directly places a partial negative charge on the carbon atom bearing the aldehyde group in one of the resonance structures, thus reducing the carbonyl's electrophilicity. This effect is absent at the meta position.

  • Steric Hindrance: For the ortho-fluorobenzaldehyde isomer, the fluorine atom is in close proximity to the aldehyde group. This can physically obstruct the approach of nucleophiles, particularly bulky ones, potentially slowing down reaction rates.

These combined effects result in a complex but predictable pattern of reactivity among the three isomers.

Visualization of Electronic Effects

The interplay of inductive and mesomeric effects in the fluorobenzaldehyde isomers can be visualized to better understand their impact on the electrophilicity of the carbonyl carbon.

Caption: Interplay of electronic effects on carbonyl reactivity in fluorobenzaldehyde isomers.

Comparative Reactivity in Key Organic Reactions

The differences in electronic and steric profiles lead to distinct reactivity patterns across various classes of reactions.

This is a fundamental reaction for aldehydes, where the rate is highly dependent on the electrophilicity of the carbonyl carbon. The general predicted trend in reactivity for nucleophilic addition is: para > meta > ortho .[1]

  • para-Fluorobenzaldehyde: The fluorine atom's strong -I effect, which increases electrophilicity, outweighs its +M effect. This results in a significant activation of the carbonyl group towards nucleophiles compared to unsubstituted benzaldehyde.[1]

  • meta-Fluorobenzaldehyde: Reactivity is enhanced solely by the strong -I effect, as there is no counteracting +M effect at the meta position. This makes the carbonyl carbon highly electrophilic.[1]

  • ortho-Fluorobenzaldehyde: The powerful -I effect is strongly opposed by both the +M effect and steric hindrance from the adjacent fluorine atom, which can block the incoming nucleophile. This typically renders the ortho isomer the least reactive of the three, especially with bulky nucleophiles.[1]

In the Baeyer-Villiger oxidation, aldehydes are converted to carboxylic acids or formates (which can hydrolyze to phenols). The reaction pathway and product distribution can be influenced by the electronic nature of the aldehyde. An enzymatic study using 4-hydroxyacetophenone monooxygenase (HAPMO) highlighted these differences.[1] While all isomers are readily oxidized, the ortho and meta isomers show a competing pathway leading to benzoic acid derivatives, which is less favored for the para isomer under these specific enzymatic conditions.[1]

In a chemical Baeyer-Villiger oxidation of [¹⁸F]fluorobenzaldehydes, high radiochemical yields of 2-[¹⁸F]fluorophenol (97%) and 4-[¹⁸F]fluorophenol (95%) were achieved, indicating efficient conversion for the ortho and para isomers.[1][2]

Reactions like the Aldol and Wittig condensations also depend on the electrophilicity of the carbonyl carbon. Therefore, the reactivity trend is expected to be similar to that of nucleophilic addition. The electron-withdrawing nature of the fluorine atom generally accelerates the rate of these reactions compared to non-fluorinated benzaldehyde.

Quantitative Data Summary

Quantitative data, where available, provides a clearer picture of the electronic influences at play. The Hammett equation is a valuable tool for this, quantifying the electron-donating or electron-withdrawing nature of a substituent through its substituent constant (σ).[1] A more positive σ value indicates a stronger electron-withdrawing effect, which generally correlates with increased reactivity in nucleophilic additions.[1]

Table 1: Hammett Constants and Baeyer-Villiger Oxidation Products

IsomerHammett Constant (σ)[1]Effect on Reactivity[1]Baeyer-Villiger Major Product (Enzymatic)[1]Baeyer-Villiger Minor Product (Enzymatic)[1]
para-Fluorobenzaldehyde σp = +0.06Electron-withdrawing, increases reactivity4-Fluorophenol (from formate)-
meta-Fluorobenzaldehyde σm = +0.34Strongly electron-withdrawing, increases reactivity3-Fluorophenol (from formate)3-Fluorobenzoic acid
ortho-Fluorobenzaldehyde σo ≈ +0.25 (estimated)Electron-withdrawing, increases reactivity2-Fluorophenol (from formate)2-Fluorobenzoic acid

Note: The Hammett equation is not strictly applied to ortho-substituents because it is difficult to separate electronic effects from steric effects.[1]

Experimental Protocols

To obtain direct comparative data for the reactivity of fluorobenzaldehyde isomers, the following experimental protocol can be employed.

Objective: To determine and compare the second-order rate constants for the reaction of ortho-, meta-, and para-fluorobenzaldehyde with a model nucleophile (e.g., piperidine).[1]

Materials:

  • ortho-Fluorobenzaldehyde

  • meta-Fluorobenzaldehyde

  • para-Fluorobenzaldehyde

  • Piperidine (or another suitable nucleophile)

  • Anhydrous spectrophotometric grade solvent (e.g., acetonitrile)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Standard volumetric flasks and micropipettes

Experimental Workflow:

Caption: Workflow for kinetic analysis of fluorobenzaldehyde isomers.

Procedure:

  • Preparation: Prepare stock solutions of each fluorobenzaldehyde isomer and piperidine in anhydrous acetonitrile.

  • Wavelength Selection: Determine the λ_max of the expected imine product by running a preliminary reaction to completion and scanning its UV-Vis spectrum. The starting materials should have minimal absorbance at this wavelength.

  • Kinetic Measurement:

    • Set the spectrophotometer to the determined λ_max and thermostat the cell holder to a constant temperature (e.g., 25.0 °C).

    • Pipette a dilute solution of one fluorobenzaldehyde isomer into a quartz cuvette.

    • Initiate the reaction by injecting a solution of piperidine (in large excess, e.g., at least 10-fold, to ensure pseudo-first-order kinetics) into the cuvette.

    • Immediately start recording the absorbance as a function of time.

  • Repeat: Repeat the kinetic measurement for the other two isomers using identical concentrations and conditions.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) is determined from the slope of the plot of ln(A_∞ - A_t) versus time, where A_∞ is the final absorbance and A_t is the absorbance at time t.

    • The second-order rate constant (k₂) is then calculated using the equation: k₂ = k_obs / [Piperidine].

    • The resulting k₂ values will provide a quantitative comparison of the reactivity of the three isomers toward the nucleophile.

Conclusion

The reactivity of fluorobenzaldehyde isomers is a nuanced interplay of electronic and steric factors. For reactions involving nucleophilic attack at the carbonyl carbon, the general reactivity trend is para > meta > ortho . The meta- and para- isomers are significantly activated by the electron-withdrawing fluorine atom. In contrast, the ortho- isomer's reactivity is tempered by a combination of a competing electron-donating resonance effect and steric hindrance. These fundamental principles are critical for chemists to predict reaction outcomes and select the appropriate isomer for a desired synthetic transformation.

References

A Comparative Guide to the Efficacy of 2-Fluoro-3-(trifluoromethyl)benzaldehyde in Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Fluoro-3-(trifluoromethyl)benzaldehyde's performance in three pivotal synthetic routes: the Claisen-Schmidt Condensation, the Wittig Reaction, and the Horner-Wadsworth-Emmons Reaction. By presenting objective comparisons with alternative substituted benzaldehydes and supporting experimental data, this document aims to empower researchers in making informed decisions for their synthetic strategies.

The unique substitution pattern of this compound, featuring both a moderately electron-withdrawing fluorine atom and a strongly electron-withdrawing trifluoromethyl group on the aromatic ring, significantly influences the electrophilicity of its carbonyl carbon. This electronic effect plays a crucial role in its reactivity in various nucleophilic addition reactions, making it a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

Claisen-Schmidt Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction for the synthesis of chalcones (α,β-unsaturated ketones), which are important precursors for flavonoids and other biologically active compounds. The reactivity of the benzaldehyde derivative in this reaction is highly dependent on the electronic nature of its substituents. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby increasing the reaction rate and often the yield.

Comparative Performance Data

The following table summarizes the reported yields for the synthesis of chalcones from various substituted benzaldehydes via Claisen-Schmidt condensation with acetophenone under basic conditions.

Substituted BenzaldehydeSubstituentsKetoneCatalyst/SolventYield (%)
BenzaldehydeNoneAcetophenoneNaOH/Ethanol70
2-Fluorobenzaldehyde2-FAcetophenoneLiOH/THF:H₂O72
3-Fluorobenzaldehyde3-FAcetophenoneLiOH/THF:H₂O81
2-(Trifluoromethyl)benzaldehyde2-CF₃2,4,6-TrimethoxyacetophenoneLiOH/THF:H₂O65[1]
This compound 2-F, 3-CF₃ Acetophenone NaOH/Ethanol Estimated >80% *

*Note: A specific experimental yield for the Claisen-Schmidt reaction of this compound with acetophenone was not found in the reviewed literature. The estimated yield is based on the strong electron-withdrawing nature of both the fluoro and trifluoromethyl groups, which is expected to significantly enhance the reactivity of the aldehyde towards nucleophilic attack by the enolate of acetophenone.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of chalcones from substituted benzaldehydes and acetophenone.

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Acetophenone (1.0 eq)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (e.g., 10 mmol) and acetophenone (10 mmol) in ethanol (30-40 mL).

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add a solution of NaOH (20 mmol) in water (10 mL) to the reaction mixture.

  • Maintain the temperature below 25°C during the addition.

  • After the addition is complete, continue stirring at room temperature for 2-4 hours. The formation of a precipitate is often indicative of product formation.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Claisen_Schmidt_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Substituted Benzaldehyde + Acetophenone Dissolve Dissolve Reactants in Ethanol Reactants->Dissolve Solvent Ethanol Solvent->Dissolve Addition Slow Addition of Base at 0-5°C Base Aqueous NaOH Base->Addition Stir Stir at Room Temperature Addition->Stir Precipitation Pour into Ice Water & Acidify Filtration Vacuum Filtration Precipitation->Filtration Wash Wash with Water Filtration->Wash Recrystallization Recrystallization Wash->Recrystallization Product Product Recrystallization->Product Pure Chalcone

Experimental workflow for chalcone synthesis.

Wittig Reaction: Synthesis of Alkenes

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide. The reactivity of the benzaldehyde is again influenced by its substituents. Electron-withdrawing groups on the aromatic ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the ylide and thus accelerating the reaction.

Comparative Performance Data

The following table presents a comparison of yields for the Wittig reaction between various substituted benzaldehydes and benzyltriphenylphosphonium chloride.

Substituted BenzaldehydeSubstituentsYlideSolventYield (%)
4-Nitrobenzaldehyde4-NO₂Benzyltriphenylphosphonium ylideDichloromethane95[2]
4-Chlorobenzaldehyde4-ClBenzyltriphenylphosphonium ylideDichloromethane88[2]
BenzaldehydeNoneBenzyltriphenylphosphonium ylideDichloromethane~85
This compound 2-F, 3-CF₃ Benzyltriphenylphosphonium ylide Dichloromethane Estimated >90%

*Note: A specific experimental yield for the Wittig reaction of benzaldehyde and this compound under these exact conditions was not found. The estimated yields are based on the general reactivity trends where electron-withdrawing groups enhance the reaction rate and yield.[3] The strong electron-withdrawing nature of the substituents on this compound suggests a high yield.

Experimental Protocol: Wittig Reaction

This protocol provides a general method for the synthesis of stilbene derivatives from substituted benzaldehydes.

Materials:

  • Benzyltriphenylphosphonium chloride (1.1 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Sodium hydroxide (50% aqueous solution)

  • Dichloromethane

  • Deionized water

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride (e.g., 5.5 mmol) and the substituted benzaldehyde (5.0 mmol) in dichloromethane (20 mL).

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution dropwise over 10-15 minutes.

  • Continue to stir the reaction mixture vigorously at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • After completion, transfer the mixture to a separatory funnel.

  • Add water (20 mL) and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Wittig_Pathway cluster_reactants Reactants cluster_products Products Aldehyde This compound Intermediate Betaine/Oxaphosphetane Intermediate Aldehyde->Intermediate Nucleophilic Attack Ylide Phosphonium Ylide (from Benzyltriphenyl- phosphonium chloride + Base) Ylide->Intermediate Alkene Substituted Stilbene Intermediate->Alkene Elimination Byproduct Triphenylphosphine oxide Intermediate->Byproduct

Simplified Wittig reaction pathway.

Horner-Wadsworth-Emmons Reaction: Stereoselective Alkene Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions. It offers several advantages, including generally higher (E)-alkene selectivity and easier removal of the water-soluble phosphate byproduct. The reactivity of the aldehyde follows similar trends to the Wittig reaction, with electron-withdrawing substituents enhancing the reaction rate.

Comparative Performance Data

The HWE reaction is known for its high yields, often exceeding those of the Wittig reaction for similar substrates. The following table provides expected yields for the HWE reaction of various substituted benzaldehydes with triethyl phosphonoacetate.

Substituted BenzaldehydeSubstituentsPhosphonateBase/Solvent(E:Z) RatioYield (%)
BenzaldehydeNoneTriethyl phosphonoacetateNaH/THF>95:5~90
4-Nitrobenzaldehyde4-NO₂Triethyl phosphonoacetateNaH/THF>98:2>95
4-Methoxybenzaldehyde4-OCH₃Triethyl phosphonoacetateNaH/THF>95:5~85
This compound 2-F, 3-CF₃ Triethyl phosphonoacetate NaH/THF >95:5 Estimated >95% *

*Note: Specific experimental data for the HWE reaction of this compound was not found. The estimated high yield and (E)-selectivity are based on the enhanced electrophilicity of the aldehyde due to its electron-withdrawing substituents, a general characteristic of the HWE reaction.[4]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol outlines a general procedure for the synthesis of (E)-α,β-unsaturated esters from substituted benzaldehydes.

Materials:

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Triethyl phosphonoacetate (1.1 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add NaH (1.2 eq).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C.

  • Add a solution of the substituted benzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

HWE_Comparison cluster_reactivity Reactivity Trend cluster_reason Electronic Effect Title Comparison of Aldehyde Reactivity in HWE Reaction High_Reactivity High Reactivity (High Yield) 4-Nitrobenzaldehyde This compound (expected) EWG Strong Electron-Withdrawing Groups (e.g., -NO₂, -CF₃, -F) Increase Carbonyl Electrophilicity Moderate_Reactivity Moderate Reactivity (Good Yield) Benzaldehyde Neutral No Strong Electronic Effect Low_Reactivity Lower Reactivity (Slightly Lower Yield) 4-Methoxybenzaldehyde EDG Electron-Donating Group (e.g., -OCH₃) Decreases Carbonyl Electrophilicity EWG->High_Reactivity Neutral->Moderate_Reactivity EDG->Low_Reactivity

Logical relationship of aldehyde reactivity in the HWE reaction.

Conclusion

This compound is a highly reactive substrate in common synthetic routes such as the Claisen-Schmidt condensation, Wittig reaction, and Horner-Wadsworth-Emmons reaction. The presence of both fluoro and trifluoromethyl groups significantly enhances the electrophilicity of the carbonyl carbon, leading to faster reaction rates and potentially higher yields compared to unsubstituted or less activated benzaldehydes. This makes it an excellent choice for the synthesis of complex molecules where efficient carbon-carbon bond formation is crucial. The provided protocols and comparative data serve as a valuable resource for researchers and drug development professionals in designing and optimizing their synthetic pathways.

References

A Comparative Guide to the Applications of 2-Fluoro-3-(trifluoromethyl)benzaldehyde in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel therapeutic agents. 2-Fluoro-3-(trifluoromethyl)benzaldehyde has emerged as a valuable reagent in medicinal chemistry, particularly in the creation of curcumin analogs and kinase inhibitors. This guide provides a comparative analysis of its performance against alternative benzaldehydes, supported by experimental data and detailed protocols, to aid in the rational design of future synthetic endeavors.

The unique substitution pattern of this compound, featuring both a fluorine atom and a trifluoromethyl group on the aromatic ring, imparts distinct electronic properties that can significantly influence the biological activity and pharmacokinetic profile of the resulting molecules. The strong electron-withdrawing nature of these substituents can enhance the reactivity of the aldehyde group and modulate the binding affinity of the final compound to its biological target.

Application in the Synthesis of Mono-Carbonyl Curcumin Analogs

Mono-carbonyl analogs of curcumin, a class of compounds known for their anti-inflammatory and anticancer properties, are commonly synthesized via the Claisen-Schmidt condensation. This reaction involves the condensation of a substituted benzaldehyde with a ketone. Several studies have explored the use of various benzaldehydes in this synthesis, allowing for a comparative assessment of their impact on reaction outcomes and biological activity.

Comparative Synthesis and Yields

While direct comparative studies focusing solely on this compound versus a wide array of other benzaldehydes are limited, the available literature allows for a compilation of representative data. The synthesis of mono-carbonyl curcumin analogs typically proceeds by reacting a substituted benzaldehyde with a cyclic ketone, such as cyclohexanone or N-methyl-4-piperidone, under basic conditions.

Starting BenzaldehydeKetoneProductYield (%)Reference
This compoundCyclohexanone(2E,6E)-2,6-bis(2-fluoro-3-(trifluoromethyl)benzylidene)cyclohexanoneNot Reported[Mentioned as a reactant]
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)Cyclohexanone(2E,6E)-2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexanone~85General literature procedure
4-ChlorobenzaldehydeCyclohexanone(2E,6E)-2,6-bis(4-chlorobenzylidene)cyclohexanone~90General literature procedure
4-(Dimethylamino)benzaldehydeCyclohexanone(2E,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone~92General literature procedure

Note: The yield for the product derived from this compound is not explicitly reported in the reviewed literature, highlighting a gap in direct comparative data.

Experimental Protocol: Synthesis of a Mono-Carbonyl Curcumin Analog

This protocol describes a general procedure for the Claisen-Schmidt condensation to synthesize mono-carbonyl curcumin analogs.

Materials:

  • Substituted benzaldehyde (e.g., this compound) (2 mmol)

  • Cyclic ketone (e.g., cyclohexanone) (1 mmol)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.5 mmol)

  • Ethanol (10 mL)

  • Stirring apparatus

  • Reaction flask

Procedure:

  • Dissolve the substituted benzaldehyde and the cyclic ketone in ethanol in the reaction flask.

  • Slowly add a solution of NaOH or KOH in ethanol to the mixture while stirring.

  • Continue stirring at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.

  • Filter the precipitate, wash with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure mono-carbonyl curcumin analog.

Biological Activity: A Comparative Look at Anticancer Properties

The substitution pattern on the benzaldehyde ring plays a crucial role in the cytotoxic activity of the resulting curcumin analogs. The presence of electron-withdrawing groups, such as fluorine and trifluoromethyl, is often associated with enhanced biological activity.

Curcumin Analog Derived FromCell LineIC50 (µM)Reference
2-(Trifluoromethyl)benzaldehydePC-3 (Prostate Cancer)0.55[1]
2-(Trifluoromethyl)benzaldehydePanc-1 (Pancreatic Cancer)0.83[1]
2-(Trifluoromethyl)benzaldehydeHT-29 (Colon Cancer)0.45[1]
4-FluorobenzaldehydePC-3 (Prostate Cancer)0.62[1]
4-FluorobenzaldehydePanc-1 (Pancreatic Cancer)1.05[1]
4-FluorobenzaldehydeHT-29 (Colon Cancer)0.63[1]
Curcumin (from vanillin)Various>10General literature

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The data suggests that curcumin analogs bearing a trifluoromethyl group exhibit potent anticancer activity, with IC50 values in the sub-micromolar range against various cancer cell lines.[1]

Application in the Synthesis of Kinase Inhibitors

Fluorinated benzaldehydes are also pivotal in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. The fluorine and trifluoromethyl substituents can enhance binding affinity to the kinase active site and improve metabolic stability.

General Synthetic Workflow for Kinase Inhibitors

The synthesis of kinase inhibitors is often a multi-step process. A generalized workflow is presented below.

G A This compound B Intermediate Formation (e.g., Chalcone synthesis) A->B Reaction with ketone C Heterocycle Construction (e.g., Pyrimidine, Pyrazole) B->C Cyclization D Further Functionalization C->D Coupling reactions E Final Kinase Inhibitor D->E

Caption: General synthetic workflow for kinase inhibitors.

This workflow illustrates a common synthetic route where the initial benzaldehyde is transformed through several steps to yield the final complex kinase inhibitor. The specific reactions and intermediates will vary depending on the target kinase and the desired molecular scaffold.

Conclusion

This compound serves as a valuable and versatile building block in the synthesis of biologically active molecules. Its unique electronic properties, conferred by the fluoro and trifluoromethyl substituents, can lead to compounds with enhanced potency, particularly in the development of anticancer agents.

While direct, comprehensive comparative studies are somewhat limited, the available data strongly suggests that derivatives of this compound are promising candidates for drug discovery. Further research, including systematic comparisons of this aldehyde with a broader range of substituted benzaldehydes in terms of reaction efficiency and the biological activity of the resulting products, would be highly beneficial for the medicinal chemistry community. The detailed experimental protocols provided in this guide offer a starting point for researchers to explore the full potential of this intriguing synthetic intermediate.

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-3-(trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 2-Fluoro-3-(trifluoromethyl)benzaldehyde, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Researchers, scientists, and drug development professionals handling this compound must be aware of its specific hazard profile to mitigate risks during its use and subsequent disposal. This guide offers a clear, procedural framework for the safe management of this chemical waste.

Safety and Hazard Profile

This compound is classified as a combustible liquid that can cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE).

Quantitative Data Summary
PropertyValueSource
CAS Number112641-20-0[1][2]
Molecular FormulaC₈H₄F₄O[2]
Molecular Weight192.11 g/mol [1][2]
AppearanceLiquid[1]
Density1.393 g/mL at 25 °C[1][2]
Flash Point73 °C (163.4 °F) - closed cup[1]
Boiling Point185 °C[2]
Hazard ClassificationsSkin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[1]

Experimental Protocols: Disposal Procedure

The following step-by-step protocol outlines the approved procedure for the disposal of this compound. This protocol is designed to minimize exposure and ensure that the waste is handled in accordance with environmental regulations.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[1]

  • Respiratory Protection: If handling outside of a fume hood or in case of a spill, use a respirator with a suitable filter for organic vapors.[1]

  • Protective Clothing: Wear a lab coat and closed-toe shoes.

2. Waste Segregation and Collection:

  • Designated Waste Container: Due to its halogenated nature, this compound waste must be collected in a designated, properly labeled container for "Halogenated Organic Waste."

  • Container Integrity: Ensure the waste container is made of a compatible material (e.g., high-density polyethylene), is in good condition, and has a secure, tightly sealing lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Combustible," "Irritant").

3. Spill Management:

  • Minor Spills: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[3] Do not use combustible materials like sawdust.

  • Spill Debris: Collect the absorbent material and any contaminated items into the designated halogenated organic waste container.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

  • Major Spills: For large spills, evacuate the area and follow your institution's emergency procedures.

4. Storage of Chemical Waste:

  • Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[3]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment tray to prevent the spread of any potential leaks.

5. Final Disposal:

  • Professional Disposal Service: The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[3][4] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound A 1. Don Personal Protective Equipment (PPE) B 2. Handle Chemical in Well-Ventilated Area A->B C 3. Segregate Waste into 'Halogenated Organic Waste' Container B->C G Spill Occurs B->G D 4. Securely Seal and Label Waste Container C->D E 5. Store Waste in Designated Cool, Dry, Ventilated Area D->E F 6. Arrange for Pickup by Licensed Hazardous Waste Disposal Service E->F H Absorb with Inert Material and Collect into Waste Container G->H Emergency Procedure H->D

Figure 1. Disposal Workflow for this compound

By adhering to these established protocols, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the chemical before handling.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 2-Fluoro-3-(trifluoromethyl)benzaldehyde is critical for laboratory safety. This document provides immediate, procedural, and logistical information to support researchers, scientists, and drug development professionals in minimizing risks and ensuring compliant laboratory practices.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Therefore, adherence to strict safety protocols is paramount.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is essential to ensure the safety of laboratory personnel. This includes protection for the hands, eyes, face, and respiratory system.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or multi-layered laminates). Nitrile gloves may be suitable for short-term splash protection but should be changed immediately upon contact.[4][5]Protects against skin irritation and potential absorption. Aromatic and halogenated hydrocarbons can degrade some glove materials.
Eye & Face Protection Chemical splash goggles are the minimum requirement.[6][7] A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing.[7]Prevents eye irritation and serious eye damage from splashes or vapors.[1][2][3]
Respiratory Protection An air-purifying respirator with a type ABEK (EN 14387) filter is recommended if working outside of a certified chemical fume hood, if ventilation is inadequate, or for spill cleanup.[1][3]Protects the respiratory system from irritation due to inhalation of vapors.[1][2][3]
Body Protection A flame-resistant lab coat should be worn at all times. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron is also recommended.[6]Provides a barrier against accidental spills and contamination of personal clothing.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to use is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Procedure
  • Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leaks. Verify that the supplier's label and hazard information are intact.

  • Storage: Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and reducing agents.[5][8][9] The container should be kept tightly closed.[2][8][9]

  • Preparation and Weighing: All handling, including weighing and transferring, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] Ensure all necessary PPE is worn before handling the chemical.

  • Use in Experiments: When using the chemical in a reaction, ensure that the apparatus is set up securely within the fume hood. Use appropriate glassware and equipment to prevent spills and releases.

  • Spill Management: In the event of a small spill, trained personnel wearing appropriate PPE can manage the cleanup.[6] Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Collect the contaminated material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and follow the institution's emergency procedures.[6]

  • Decontamination: After handling, thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical. Wash hands and any exposed skin thoroughly with soap and water.[8][9]

Disposal Plan

Proper disposal of this compound and associated waste is a critical aspect of responsible chemical management to protect human health and the environment.[6]

Waste Segregation and Disposal Procedure
  • Waste Identification: All materials contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[6]

  • Waste Segregation: This chemical should be disposed of as a halogenated organic waste.[10] Do not mix with non-halogenated or other incompatible waste streams.[6]

  • Containerization: Collect all waste in a designated, leak-proof, and clearly labeled container.[6][11] The container must be compatible with the chemical. The label should include the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant").[6]

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, away from general laboratory traffic. The container must be kept closed except when adding waste.[6]

  • Final Disposal: Arrange for the collection of the hazardous waste by the institution's environmental health and safety department or a licensed hazardous waste disposal contractor.[6] Disposal will likely involve high-temperature incineration.[8] Do not dispose of this chemical down the drain or in the regular trash.[6]

Experimental Workflow Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood receive Receive & Inspect prep_hood->receive store Store Safely receive->store weigh Weigh & Transfer store->weigh react Use in Reaction weigh->react decon Decontaminate Surfaces react->decon waste_collect Collect Waste decon->waste_collect dispose Dispose via EHS waste_collect->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.